molecular formula C8H7N3OS B1349370 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol CAS No. 27106-12-3

5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Cat. No.: B1349370
CAS No.: 27106-12-3
M. Wt: 193.23 g/mol
InChI Key: RAOXPTJDYMBTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93431. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOXPTJDYMBTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371473
Record name 4-Phenyl-5-thioxo-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27106-12-3
Record name 27106-12-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-5-thioxo-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-MERCAPTO-4-PHENYL-4H-(1,2,4)TRIAZOL-3-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1] The functional versatility of these heterocycles is deeply rooted in their physicochemical properties, which are in turn dictated by the nature and arrangement of substituent groups on the triazole ring. This guide focuses on a particularly intriguing derivative: 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol. The presence of a mercapto (-SH) group at position 5, a hydroxyl (-OH) group at position 3, and a phenyl ring at position 4 imparts a unique combination of acidic and lipophilic characteristics, making it a compound of significant interest for drug discovery and materials science.

This technical guide provides a comprehensive exploration of the synthesis, structural characterization, and fundamental physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental methodologies, offering field-proven protocols for the determination of key parameters. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and utilization of this promising heterocyclic compound.

Synthesis of this compound

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry, typically involving the cyclization of substituted thiosemicarbazides or thiocarbohydrazides.[2][3] For the target compound, a plausible and efficient synthetic route commences with the reaction of a phenyl isothiocyanate with a carbohydrazide, followed by an alkali-mediated intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process. The first step involves the formation of a substituted thiosemicarbazide intermediate by reacting phenyl isothiocyanate with a suitable carbohydrazide. The subsequent and crucial step is the base-catalyzed cyclization of this intermediate, which leads to the formation of the 1,2,4-triazole ring.

Detailed Experimental Protocol

This protocol is a representative method based on established procedures for analogous compounds.[4][5]

Step 1: Synthesis of 1-(alkoxycarbonyl)-4-phenylthiosemicarbazide

  • To a solution of an appropriate alkoxycarbonylhydrazide (1.0 eq) in ethanol, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature with continuous stirring.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Cyclization to this compound

  • Dissolve the 1-(alkoxycarbonyl)-4-phenylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2 M, 1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully acidify with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated product, this compound, is filtered, washed thoroughly with water to remove any inorganic impurities, and dried.

  • Recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture will yield the purified compound.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Phenyl Isothiocyanate Phenyl Isothiocyanate Reaction1 Ethanol, Reflux Phenyl Isothiocyanate->Reaction1 Alkoxycarbonylhydrazide Alkoxycarbonylhydrazide Alkoxycarbonylhydrazide->Reaction1 Intermediate 1-(alkoxycarbonyl)-4-phenylthiosemicarbazide Reaction1->Intermediate Reaction2 1. NaOH, Reflux 2. HCl (acidification) Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic pathway for this compound.

Structural Elucidation and Spectroscopic Characterization

A critical aspect of the physicochemical characterization of this compound is the understanding of its tautomeric forms. The presence of both a mercapto and a hydroxyl group on the triazole ring allows for complex tautomeric equilibria.

Tautomerism

This compound can exist in several tautomeric forms, primarily the thiol/thione and the lactam/lactim forms.[3][4] The equilibrium between these forms is influenced by the solvent, temperature, and pH. In the solid state, the thione-lactam form is often predominant, while in solution, a dynamic equilibrium exists.[3]

Caption: Tautomeric equilibria of this compound.

Spectroscopic Data Interpretation

The structural identity of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Technique Expected Observations Interpretation
FT-IR (KBr, cm⁻¹) Broad band ~3400-3200 (O-H), ~3100-3000 (N-H), ~2600-2550 (S-H, often weak), ~1650 (C=O, lactam), ~1600 (C=N), ~1250 (C=S, thione)Confirms the presence of key functional groups and provides insights into the predominant tautomeric form in the solid state.[6][7]
¹H-NMR (DMSO-d₆, δ ppm) ~13.0-14.0 (s, 1H, SH/NH), ~11.0-12.0 (s, 1H, OH/NH), ~7.3-7.6 (m, 5H, Ar-H)The chemical shifts of the labile protons (SH, OH, NH) are highly dependent on the solvent and concentration, and can provide evidence for the tautomeric equilibrium.[3][8]
¹³C-NMR (DMSO-d₆, δ ppm) ~160-170 (C=O/C=S), ~145-155 (Triazole C3/C5), ~125-135 (Aromatic carbons)The chemical shifts of the triazole ring carbons are indicative of the electronic environment and can help distinguish between tautomers.[3][4]
Mass Spectrometry (EI-MS) Molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₇N₃OS.Confirms the molecular formula. Fragmentation patterns can provide further structural information.

Core Physicochemical Properties: Experimental Determination and Theoretical Insights

The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical properties. The following section outlines the importance and experimental determination of these key parameters for this compound.

Melting Point
  • Importance: The melting point is a fundamental physical property that provides an indication of the purity and the strength of the crystal lattice of a compound.

  • Experimental Protocol: Capillary Method

    • A small amount of the finely powdered, dry sample is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Solubility
  • Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Solubility in organic solvents is important for purification, formulation, and various in vitro assays.

  • Experimental Protocol: Shake-Flask Method

    • An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed vial.

    • The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered or centrifuged to remove the undissolved solid.

    • The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

G Start Add excess compound to solvent Agitate Agitate at constant temperature (24-48h) Start->Agitate Separate Filter or centrifuge to remove solid Agitate->Separate Analyze Quantify concentration in supernatant (UV-Vis/HPLC) Separate->Analyze

Caption: Workflow for equilibrium solubility determination.

Acidity and Basicity (pKa)
  • Importance: The pKa value(s) define the ionization state of the molecule at a given pH. This influences its solubility, lipophilicity, and ability to interact with biological targets. The presence of acidic (thiol, hydroxyl, triazole N-H) and potentially basic (triazole nitrogens) groups suggests that this molecule will have multiple pKa values.

  • Experimental Protocol: Potentiometric Titration

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • The pKa values are determined from the inflection points of the resulting titration curve.

Lipophilicity (LogP)
  • Importance: The partition coefficient (LogP) between an aqueous and a lipid phase is a key indicator of a molecule's ability to cross biological membranes.

  • Experimental Protocol: Shake-Flask Method

    • A solution of the compound at a known concentration is prepared in one of the phases (e.g., n-octanol).

    • An equal volume of the second, immiscible phase (e.g., water or buffer) is added.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the aqueous and organic phases is determined.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Thermal Stability
  • Importance: Understanding the thermal stability of a compound is crucial for its handling, storage, and formulation processes.

  • Experimental Protocols:

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This can reveal decomposition temperatures and the presence of solvates.

    • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. This can be used to determine the melting point, enthalpy of fusion, and detect polymorphic transitions.

Crystallographic Information

Summary and Future Perspectives

This compound is a heterocyclic compound with a rich physicochemical profile stemming from its unique combination of functional groups. Its synthesis is achievable through established synthetic routes, and its structure can be confidently elucidated using a suite of spectroscopic techniques. A critical feature of this molecule is its potential for complex tautomeric equilibria, which will significantly influence its behavior in different environments.

This guide has provided a framework for understanding and determining the key physicochemical properties of this compound. The detailed experimental protocols serve as a practical resource for researchers to generate reliable and reproducible data. Future investigations should focus on the experimental determination of the properties outlined herein, as well as exploring the biological activities of this compound. Its structural features suggest potential as an enzyme inhibitor, a metal chelator, or a precursor for further chemical modifications, making it a fertile ground for future research in medicinal and materials chemistry.

References

  • Semantic Scholar. (n.d.). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The thione‐thiol tautomerism in 1,2,4‐triazoles. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Overview of Mercapto-1,2,4-Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

  • DergiPark. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4- triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4- triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Retrieved from [Link]

  • European Journal of Chemistry. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. Retrieved from [Link]

  • Central Asian Journal of Theoretical and Applied Science. (n.d.). Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordinatio. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Retrieved from [Link]

Sources

Spectroscopic Elucidation of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol: An In-depth Technical Guide using FTIR and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The subject of this guide, 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol, is a multifunctional heterocyclic compound with significant potential for further chemical modification and drug development. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive exploration of the spectroscopic characterization of this compound, with a focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and provide an in-depth analysis of the expected spectral data.

Molecular Structure and Tautomerism

Before delving into the spectroscopic analysis, it is crucial to consider the potential tautomeric forms of this compound. The presence of labile protons on the hydroxyl and thiol groups, as well as the triazole ring nitrogens, allows for the existence of several tautomers. The thione-thiol and lactam-lactim tautomerism are particularly relevant and will influence the observed spectroscopic features. The predominant tautomeric form in a given state (solid or in solution) will dictate the nature of the FTIR and NMR spectra.

cluster_0 Tautomeric Forms of this compound Thione-Lactam Thione-Lactam Form Thiol-Lactam Thiol-Lactam Form Thione-Lactam->Thiol-Lactam Proton Shift Thione-Lactim Thione-Lactim Form Thione-Lactam->Thione-Lactim Proton Shift Thiol-Lactim Thiol-Lactim Form Thiol-Lactam->Thiol-Lactim Proton Shift Thione-Lactim->Thiol-Lactim Proton Shift

Caption: Potential tautomeric equilibria of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[3] By measuring the absorption of infrared radiation, we can probe the vibrational modes of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

  • Data Processing: The resulting spectrum is analyzed for the presence and position of characteristic absorption bands.

cluster_0 ATR-FTIR Workflow Sample Place Solid Sample on ATR Crystal Acquire Acquire Spectrum (4000-400 cm⁻¹) Sample->Acquire Background Record & Subtract Background Acquire->Background Analyze Analyze Absorption Bands Background->Analyze

Caption: A streamlined workflow for ATR-FTIR analysis.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its various functional groups. The precise positions of these bands can provide insights into the predominant tautomeric form.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Significance and Commentary
O-H (Alcohol)3400-3200 (broad)StretchingThe presence of a broad band in this region would be indicative of the hydroxyl group in the lactim tautomer and intermolecular hydrogen bonding.
N-H (Triazole)3300-3100 (medium)StretchingA band in this region would suggest the presence of N-H bonds within the triazole ring.
C-H (Aromatic)3100-3000 (sharp, medium)StretchingThese absorptions are characteristic of the C-H bonds on the phenyl ring.
S-H (Thiol)2600-2550 (weak, sharp)StretchingA weak but sharp peak in this region would be a strong indicator of the thiol tautomer.[4] Its absence would suggest the predominance of the thione form.
C=O (Amide/Lactam)1720-1680 (strong)StretchingA strong absorption here would point towards the presence of a carbonyl group, characteristic of the lactam tautomer.[5]
C=N (Triazole)1640-1580 (medium)StretchingThis band arises from the stretching vibrations of the C=N bonds within the triazole ring.[4]
C=C (Aromatic)1600-1450 (multiple, medium)StretchingThese absorptions are characteristic of the phenyl ring.
C-S700-600 (weak)StretchingThe presence of a C-S bond would be indicated by a weak absorption in the fingerprint region.

Expert Insight: The most informative region of the spectrum for determining the tautomeric state will be the 3400-2500 cm⁻¹ and 1750-1550 cm⁻¹ regions. The relative intensities and presence or absence of the O-H, S-H, and C=O stretching bands will be key differentiators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, we can gain information about the chemical environment of each atom. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are particularly informative.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for triazole derivatives due to its ability to dissolve a wide range of compounds and to reveal exchangeable protons.[6]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Solvent Reference: Use the residual solvent peak as an internal reference for chemical shifts (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[7]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra.

cluster_0 NMR Spectroscopy Workflow Dissolve Dissolve Sample in Deuterated Solvent Acquire Acquire ¹H and ¹³C Spectra Dissolve->Acquire Reference Reference to Residual Solvent Peak Acquire->Reference Process Process and Analyze Data Reference->Process

Caption: Standard workflow for acquiring and processing NMR spectra.

Interpretation of the NMR Spectra

¹H NMR Spectrum:

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration Commentary
S-H (Thiol)13.0 - 14.0Singlet (broad)1HA downfield, broad singlet would be a strong indication of the thiol proton, often exchangeable with D₂O.[8]
O-H (Alcohol)10.0 - 12.0Singlet (broad)1HA broad singlet in this region would correspond to the hydroxyl proton of the lactim tautomer, also exchangeable with D₂O.
N-H (Triazole)9.0 - 11.0Singlet (broad)1HA broad, exchangeable proton signal could also arise from an N-H in the triazole ring.
Aromatic Protons (Phenyl)7.2 - 7.8Multiplet5HThe protons on the phenyl ring will appear as a complex multiplet in this region.

Expert Insight: The use of D₂O exchange experiments is crucial for definitively assigning the S-H, O-H, and N-H protons. Upon addition of a drop of D₂O to the NMR sample, the signals corresponding to these exchangeable protons will disappear from the spectrum.

¹³C NMR Spectrum:

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Environment Expected Chemical Shift (δ, ppm) Commentary
C=S (Thione)180 - 200The presence of a signal in this downfield region would be strong evidence for the thione tautomer.
C=O (Lactam)160 - 180A signal in this region would be characteristic of the carbonyl carbon in the lactam tautomer.[1]
C-OH (Lactim)150 - 165The carbon attached to the hydroxyl group in the lactim form would appear in this range.
C-SH (Thiol)145 - 160The carbon bearing the thiol group would be expected in this region.
Triazole Carbons140 - 155The two carbon atoms within the triazole ring will resonate in this range.[1]
Aromatic Carbons (Phenyl)120 - 140The six carbons of the phenyl ring will give rise to multiple signals in this region.

Trustworthiness of Protocols: The described FTIR and NMR protocols are standard, well-established methods in chemical analysis. Their self-validating nature comes from the consistency of the data obtained. For instance, the presence of a strong C=O stretch in the FTIR should correlate with the observation of a carbonyl carbon in the ¹³C NMR spectrum.

Conclusion

The spectroscopic analysis of this compound using FTIR and NMR provides a powerful means of structural elucidation. By carefully analyzing the positions and characteristics of the absorption bands in the FTIR spectrum and the chemical shifts and multiplicities in the NMR spectra, one can not only confirm the overall molecular structure but also gain valuable insights into its predominant tautomeric form in a given state. This detailed structural information is a critical prerequisite for the rational design of novel derivatives and for understanding the structure-activity relationships of this important class of heterocyclic compounds.

References

  • Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Retrieved from [Link]

  • Collier, S. J., et al. (2014). ¹H and ¹³C NMR Data for triazole 1. The Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • OpenStax. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Özdemir, A., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. DergiPark. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-BIS-(5-MERCAPTO-4-PHENYL-1,2,4-TRIAZOL-3-YL)-BENZENE. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

Sources

"tautomeric forms of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomeric Forms of 5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide range of therapeutic agents due to its unique chemical properties and diverse biological activities.[1][2] The functionality of these molecules is profoundly influenced by the subtle yet critical phenomenon of tautomerism—the dynamic equilibrium between structural isomers. For derivatives such as this compound, this equilibrium is particularly complex, involving simultaneous thione-thiol and keto-enol prototropic shifts. The predominant tautomeric form dictates the molecule's three-dimensional shape, its hydrogen bonding capabilities, and its overall electronic profile, which in turn governs its interaction with biological targets and its pharmacokinetic properties.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the tautomeric landscape of this triazole derivative. We will explore the synthesis of the core structure, delineate the key experimental and computational methodologies for characterizing the tautomeric equilibrium, and discuss the profound implications of these structural dynamics in the context of rational drug design.

The Tautomeric Landscape: Structural Possibilities

The structure of this compound presents a fascinating case of multiple, competing tautomeric equilibria. The migration of protons can occur between nitrogen, oxygen, and sulfur heteroatoms, leading to four principal forms. Understanding this landscape is the first step in predicting and confirming the molecule's behavior in different environments.

The primary equilibria at play are:

  • Thione-Thiol Tautomerism: At the C5 position, the proton can reside on the N1 nitrogen, forming a C=S double bond (the thione form), or on the exocyclic sulfur atom, resulting in a C-SH single bond (the thiol form). Computational studies on similar 1,2,4-triazole-3-thiones consistently indicate that the thione form is the most stable tautomer in the gas phase.[4][5]

  • Amide-Iminic (Keto-Enol) Tautomerism: At the C3 position, a similar equilibrium exists. The proton can be located on the N4 nitrogen, creating a C=O double bond (the amide or "keto" form), or it can migrate to the exocyclic oxygen to form an O-H group (the imidic or "enol" form). For related 1,2,4-triazol-3-ones, the keto tautomer is generally predicted to be the most stable form in both the gas phase and in solution.[6]

These competing equilibria result in four major potential tautomers, as illustrated below. The relative population of each form is dictated by its thermodynamic stability, which is influenced by factors such as intramolecular hydrogen bonding, solvent polarity, and the electronic nature of the substituents.

G A Thione-Keto (4-phenyl-5-thioxo-1,2,4-triazolidin-3-one) B Thiol-Keto (5-mercapto-4-phenyl-1H-1,2,4-triazol-3(4H)-one) A->B Thione <=> Thiol C Thione-Enol (5-thioxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-ol) A->C Keto <=> Enol D Thiol-Enol (this compound) B->D Keto <=> Enol C->D Thione <=> Thiol G cluster_0 Computational Analysis cluster_1 Experimental Validation A Define Potential Tautomers B Quantum Chemical Calculations (e.g., DFT B3LYP/6-31G(d,p)) A->B C Calculate Relative Energies (ΔG) and Spectroscopic Properties B->C H Correlate Data & Identify Dominant Tautomer C->H D NMR Spectroscopy (¹H, ¹³C, ¹⁵N) D->H E IR Spectroscopy E->H F UV-Vis Spectroscopy F->H G Synthesized Compound G->D G->E G->F

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents.[1][2][3] The specific arrangement of substituent groups on this heterocyclic core dictates the molecule's physicochemical properties and, consequently, its biological activity. This in-depth technical guide focuses on the multifaceted approach to elucidating the crystal structure of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol, a molecule of significant interest due to the pharmacological potential associated with its constituent functional groups.[1][4] Given the absence of publicly available experimental crystal structure data for this specific compound, this guide presents a comprehensive framework combining established synthetic routes for analogous compounds with a robust, first-principles computational methodology for crystal structure prediction. This dual approach provides researchers, scientists, and drug development professionals with a validated pathway for both the synthesis and the detailed solid-state characterization of this and similar triazole derivatives.

Introduction: The Significance of the 1,2,4-Triazole Moiety in Drug Discovery

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of intermolecular interactions.[1][2] The incorporation of mercapto and hydroxyl functionalities, as seen in this compound, introduces key hydrogen bonding donors and acceptors, as well as potential sites for coordination with metallic cofactors in biological targets.[3] Derivatives of mercapto-substituted 1,2,4-triazoles have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4]

A definitive understanding of the three-dimensional arrangement of atoms within a crystal lattice is paramount for rational drug design. It provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing, all of which influence critical pharmaceutical properties such as solubility, stability, and bioavailability. While single-crystal X-ray diffraction remains the gold standard for solid-state structural elucidation, its application is contingent on the successful growth of high-quality single crystals.[5][6] In instances where experimental data is elusive, computational crystal structure prediction (CSP) has emerged as a powerful and increasingly reliable alternative.[7][8]

This guide, therefore, is structured to provide a holistic approach. It begins by outlining a validated synthetic protocol for a closely related analogue, providing a reliable pathway to obtain the target compound. Subsequently, it details a comprehensive computational workflow for the de novo prediction of the crystal structure of this compound, from molecular geometry optimization to the prediction and analysis of the crystal lattice.

Synthesis and Crystallization of 4,5-Disubstituted-1,2,4-triazole-3-thiols

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[9][10][11] This approach offers a versatile and efficient route to a wide range of triazole derivatives.

Proposed Synthesis Pathway

The synthesis of this compound can be conceptually approached based on established methodologies for analogous compounds. A plausible synthetic route is outlined below, starting from a suitable acid hydrazide and phenyl isothiocyanate.

Synthesis_Pathway cluster_0 Step 1: Formation of Thiosemicarbazide Intermediate cluster_1 Step 2: Cyclization to Triazole Acid_Hydrazide Hydroxyacetic Acid Hydrazide Thiosemicarbazide 1-(Hydroxyacetyl)-4-phenylthiosemicarbazide Acid_Hydrazide->Thiosemicarbazide + Phenyl Isothiocyanate Ethanol, Reflux Phenyl_Isothiocyanate Phenyl Isothiocyanate Triazole This compound Thiosemicarbazide_ref->Triazole Aqueous NaOH, Reflux then Acidification

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from analogous syntheses)

Step 1: Synthesis of 1-(Hydroxyacetyl)-4-phenylthiosemicarbazide

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve hydroxyacetic acid hydrazide (0.1 mol) in 100 mL of absolute ethanol.

  • To this solution, add phenyl isothiocyanate (0.1 mol) dropwise with constant stirring.

  • Heat the reaction mixture under reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of this compound

  • Suspend the 1-(hydroxyacetyl)-4-phenylthiosemicarbazide (0.05 mol) in 100 mL of 2N aqueous sodium hydroxide solution in a round-bottom flask fitted with a reflux condenser.

  • Reflux the mixture for 6-8 hours.

  • After cooling the reaction mixture to room temperature, pour it into 200 mL of ice-cold water.

  • Acidify the solution to a pH of 5-6 with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Crystallization Techniques

Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step.[6][12] For triazole derivatives, several techniques can be employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed container that has a small amount of a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Computational Crystal Structure Prediction

In the absence of experimental single-crystal X-ray data, computational methods provide a powerful avenue for elucidating the three-dimensional structure.[7][8] The workflow for crystal structure prediction (CSP) involves several key stages, from determining the most stable molecular conformation to predicting the most likely crystal packing arrangements.

Tautomerism Considerations

A critical initial step is to determine the most stable tautomeric form of this compound. The presence of both mercapto (-SH) and hydroxyl (-OH) groups allows for several potential tautomers, including the thione-keto, thiol-keto, mercapto-enol, and zwitterionic forms. Theoretical studies on similar systems have shown that the thione form is often more stable for mercapto-triazoles.[13][14][15] Density Functional Theory (DFT) calculations should be performed to determine the relative energies of all plausible tautomers in the gas phase and in a simulated solvent environment to identify the most stable conformer for subsequent crystal structure prediction.

Computational Workflow

CSP_Workflow Input 2D Chemical Structure of This compound Tautomer_Analysis Tautomer Generation and Relative Energy Calculation (DFT) Input->Tautomer_Analysis Geometry_Optimization Molecular Geometry Optimization of the Most Stable Tautomer (DFT: e.g., B3LYP/6-311G(d,p)) Tautomer_Analysis->Geometry_Optimization CSP_Search Crystal Packing Search (e.g., USPEX, AIRSS) Geometry_Optimization->CSP_Search Lattice_Energy Lattice Energy Minimization and Ranking CSP_Search->Lattice_Energy Final_Structures Predicted Crystal Structures (Polymorphs) Lattice_Energy->Final_Structures Analysis Analysis of Intermolecular Interactions (Hirshfeld Surface Analysis) Final_Structures->Analysis

Caption: Computational workflow for crystal structure prediction.

Detailed Computational Protocol

1. Molecular Geometry Optimization:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.[16][17]

  • Method: Density Functional Theory (DFT) is a robust method for this purpose. The B3LYP functional with a 6-311G(d,p) basis set is a common and reliable choice for organic molecules.[16][18]

  • Procedure:

    • Generate the 3D coordinates for the most stable tautomer.

    • Perform a full geometry optimization without any constraints.

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation (no imaginary frequencies).

2. Crystal Structure Prediction:

  • Software: Several academic and commercial software packages are available for CSP, such as USPEX, AIRSS, and CrystalPredictor.[7][19]

  • Methodology: These programs typically employ global search algorithms (e.g., evolutionary algorithms, random structure searching) to explore the vast conformational space of crystal packing.

  • Procedure:

    • Input the optimized molecular geometry.

    • Define the search space by specifying a range of common space groups for organic molecules (e.g., P2₁/c, P-1, P2₁2₁2₁, C2/c).

    • The software will generate a large number of trial crystal structures.

    • The lattice energy of each trial structure is calculated and minimized, often using a combination of force fields and more accurate quantum mechanical methods.

3. Analysis of Predicted Structures:

  • The output of a CSP calculation is typically a list of predicted crystal structures ranked by their lattice energy.

  • The most stable predicted structures (lowest energy) are then analyzed in detail.

  • Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within the predicted crystal lattice.[20] This analysis can reveal the nature and extent of hydrogen bonding, π-π stacking, and other van der Waals interactions that stabilize the crystal structure.

Expected Crystal Structure and Intermolecular Interactions

Based on the functional groups present in this compound, the crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. The hydroxyl group (-OH) and the N-H protons of the triazole ring are strong hydrogen bond donors, while the oxygen atom, the nitrogen atoms of the triazole ring, and the sulfur atom of the mercapto group can act as hydrogen bond acceptors.

Additionally, the phenyl ring is likely to participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice. The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal.

Table 1: Predicted Crystallographic Parameters (Hypothetical)
ParameterPredicted Value
Chemical FormulaC₈H₇N₃OS
Formula Weight193.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be determined by CSP
b (Å)Value to be determined by CSP
c (Å)Value to be determined by CSP
β (°)Value to be determined by CSP
Volume (ų)Value to be determined by CSP
Z4
Density (calculated) (g/cm³)Value to be determined by CSP

Note: The values in this table are hypothetical and would be populated with the results from the computational crystal structure prediction.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the synthesis and crystal structure analysis of this compound. By combining established synthetic methodologies with a robust computational crystal structure prediction workflow, researchers can gain critical insights into the solid-state properties of this and related pharmacologically relevant molecules. The predicted crystal structure provides a valuable starting point for understanding its structure-activity relationships and for guiding further drug development efforts.

The ultimate validation of the predicted crystal structure would be its experimental determination through single-crystal X-ray diffraction. The synthetic and crystallization protocols provided herein offer a clear path toward obtaining suitable single crystals for such an analysis. Future work should focus on the execution of this experimental validation and the subsequent correlation of the determined crystal structure with the compound's biological activity.

References

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Research J. Pharm. and Tech. 5(7): July 2012; Page 863-876.
  • A review: Biological importance of mercapto substituted 1,2,4-triazole deriv
  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Deriv
  • Crystal structure prediction. (2024). In Wikipedia.
  • Overview of Mercapto-1,2,4-Triazoles. J. Chem. Pharm. Res., 2017, 9(11):132-144.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2014).
  • Automated High-throughput Organic Crystal Structure Prediction via Popul
  • Computational Crystal Structure Prediction of Organic Molecules. (2010).
  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. (2025).
  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Deriv
  • CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. (n.d.).
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
  • Computational prediction of organic crystal structures. (2018). UCL Discovery.
  • Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol deriv
  • X-ray Crystallography. (n.d.).
  • Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. (2016). ePrints Soton.
  • Crystal Structure Prediction Methods for Organic Molecules: St
  • Crystallography Software. (2023). RCSB PDB.
  • Crystal Structure Prediction software preview. CSD-Theory: view and analyse CSP landscapes. (2022). YouTube.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2014).
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). NIH.
  • Crystallographic software list. (n.d.). IUCr.
  • Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. (2025). Benchchem.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland.
  • DFT Studies on Optimized Geometries for Thiazole Derivatives. (2012). Asian Journal of Chemistry.
  • X-ray crystallography. (2024). In Wikipedia.
  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023).
  • Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Deriv
  • What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku.
  • Small molecule crystallography. (n.d.). Excillum.
  • Guide for crystalliz
  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023).
  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (2021). NIH.
  • Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles. (2019).
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022).
  • The crystal structures of (a) Triaz3, (b) Triaz4 and (c) Triaz5 with... (2023).
  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (2018). PubMed.
  • On the Tautomeric Structure of 5-hydroxy- and 5-mercapto-1H-1,2,3-triazoles: −13C NMR analysis. (2008).
  • The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. (2011). Semantic Scholar.
  • Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. (2014). Taylor & Francis Online.
  • On tautomerism of 1,2,4-triazol-3-ones. (2015). Sci-Hub.
  • Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. (2018).
  • synthesis of 1,2,4 triazole compounds. (2022). ISRES.

Sources

Topic: Synthesis of 1,2,4-Triazole Derivatives from Thiocarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of Thiocarbohydrazide in Modern Heterocyclic Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2][3][4] Drugs such as Fluconazole, Ribavirin, and Letrozole underscore the pharmacological significance of this heterocycle.[1][5] Consequently, the development of efficient, robust, and versatile synthetic routes to substituted 1,2,4-triazoles is a critical endeavor in drug discovery and development.

Among the various precursors available for heterocyclic synthesis, thiocarbohydrazide stands out as a uniquely powerful and versatile building block. Its symmetrical structure, featuring two hydrazinyl moieties flanking a thiocarbonyl group, provides a rich array of nucleophilic sites. This inherent reactivity allows it to participate in a variety of cyclocondensation reactions, making it an ideal starting point for the construction of the 1,2,4-triazole ring system.[6][7] This guide provides a detailed exploration of the primary synthetic pathways for converting thiocarbohydrazide into valuable 4-amino-1,2,4-triazole derivatives, focusing on the underlying mechanisms, experimental protocols, and practical insights for the modern research scientist.

I. The Principal Synthetic Pathway: Cyclocondensation with Carbonyl Compounds

The most direct and widely employed method for synthesizing 3,5-disubstituted-4-amino-1,2,4-triazoles from thiocarbohydrazide is its reaction with carbon-containing electrophiles, most notably carboxylic acids and their derivatives. This transformation is valued for its operational simplicity and the direct introduction of functional diversity at the C3 position of the triazole ring.

A. Mechanism of Cyclocondensation with Carboxylic Acids

The reaction between thiocarbohydrazide and a carboxylic acid is not a simple mixing of reagents; it is a sequential process of nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The process initiates with the nucleophilic attack of a terminal nitrogen atom of thiocarbohydrazide on the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form an N-acylthiocarbohydrazide intermediate. The crucial cyclization step occurs when a second nucleophilic nitrogen from the same hydrazinyl moiety attacks the carbonyl carbon of the newly formed amide. This intramolecular attack is the key ring-forming step. The resulting tetrahedral intermediate then undergoes dehydration, eliminating a second molecule of water to yield the stable, aromatic 4-amino-5-substituted-1,2,4-triazole-3-thiol. The product exists in a tautomeric equilibrium between the thione and thiol forms.

Mechanism_A Start Thiocarbohydrazide + Carboxylic Acid Intermediate1 Nucleophilic Attack (N on C=O) Start->Intermediate1 -H2O Intermediate2 N-Acylthiocarbohydrazide Intermediate Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Intermediate4 Tetrahedral Intermediate Intermediate3->Intermediate4 Dehydration Dehydration (-H2O) Intermediate4->Dehydration Product 4-Amino-5-R-1,2,4-triazole-3-thiol Dehydration->Product

Caption: Mechanism of 1,2,4-triazole formation from thiocarbohydrazide.

B. Experimental Protocols: Thermal vs. Microwave-Assisted Synthesis

The choice between conventional heating and microwave irradiation represents a key decision point in experimental design, impacting reaction time, energy consumption, and potentially, product yield and purity.

Protocol 1: Conventional Thermal Synthesis

This method relies on high temperatures to overcome the activation energy barrier for the condensation and cyclization steps. It is a robust and widely published procedure.[6][8]

  • Rationale: Heating the neat mixture of reactants ensures high concentration and provides the necessary thermal energy for the multiple dehydration steps. The addition of boiling water post-reaction serves to dissolve any water-soluble impurities and allows the less soluble triazole product to precipitate upon cooling.

  • Step-by-Step Methodology:

    • Combine equimolar amounts of thiocarbohydrazide (e.g., 10 mmol, 1.06 g) and the desired carboxylic acid (10 mmol) in a round-bottom flask.

    • Heat the mixture in an oil bath at a temperature sufficient to maintain a molten state (typically 160-175°C) for 30-60 minutes.[6][8] The reaction progress can be monitored by TLC.

    • Remove the flask from the heat and allow it to cool until it solidifies.

    • Add boiling water (20-30 mL) to the solid mass and stir vigorously to break up the solid.

    • Allow the mixture to cool to room temperature. The product will precipitate.

    • Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 4-amino-5-substituted-1,2,4-triazole-3-thiol.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of this reaction, operating through efficient internal heating of the polar reactants.[2][8]

  • Rationale: Microwaves directly couple with the polar molecules in the reaction mixture, leading to rapid and uniform heating that dramatically reduces reaction times from hours to minutes. This can also lead to cleaner reactions and higher yields by minimizing thermal decomposition byproducts.

  • Step-by-Step Methodology:

    • Place thiocarbohydrazide (e.g., 5 mmol, 0.53 g) and the desired carboxylic acid (7.5 mmol, 1.5 equivalents) into a microwave-safe reaction vessel.[8]

    • Seal the vessel and place it in a scientific microwave reactor.

    • Irradiate the mixture at a power of 400W for 4-8 minutes.[2][8] Monitor the reaction progress by TLC after a preliminary test run.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Work-up the product as described in Protocol 1 (steps 4-6) to isolate and purify the final compound.

C. Data Summary: A Comparative Analysis
ParameterConventional HeatingMicrowave IrradiationRationale for Difference
Reactant Ratio (TCH:Acid) 1:11:1.5A slight excess of the acid in microwave synthesis can ensure complete consumption of the thiocarbohydrazide in the shorter reaction time.
Reaction Time 30 - 60 minutes4 - 8 minutesMicrowave energy provides rapid, direct, and efficient heating of the polar reactants, drastically accelerating the reaction rate.[2]
Temperature 160 - 175°CN/A (Power controlled)Thermal heating relies on conduction and convection, while microwave heating is volumetric and instantaneous.
Typical Yield Good to ExcellentExcellentThe reduction in reaction time often minimizes the formation of degradation byproducts, leading to cleaner reactions and higher isolated yields.

II. Alternative Pathway: Synthesis via Carbon Disulphide

When the desired product is the parent 4-amino-3,5-dimercapto-1,2,4-triazole, carbon disulphide (CS₂) is the reagent of choice. This compound serves as a C1 synthon, providing the carbon atom that will become C3 and C5 of the triazole ring through a double cyclization event.

A. Mechanism and Rationale

The reaction is typically conducted in a basic solvent like pyridine, which acts as both a solvent and a catalyst.[9] The pyridine facilitates the deprotonation of the hydrazinyl groups, increasing their nucleophilicity towards the electrophilic carbon of CS₂. The reaction proceeds through a dithiocarbazate intermediate, which then undergoes cyclization and elimination of hydrogen sulfide to form the stable triazole ring.

Mechanism_B Start Thiocarbohydrazide + Carbon Disulphide Intermediate1 Formation of Dithiocarbazate Intermediate Start->Intermediate1 Pyridine (Base) Cyclization Intramolecular Cyclization Intermediate1->Cyclization Elimination Elimination of H2S Cyclization->Elimination Product Pyridinium salt of 4-Amino-3,5-dimercapto- 1,2,4-triazole Elimination->Product

Caption: Synthesis of dimercapto-triazole using carbon disulphide.

B. Experimental Protocol 3: Synthesis of 4-Amino-3,5-dimercapto-1,2,4-triazole

This protocol is adapted from established literature procedures for the reaction of thiocarbohydrazide with CS₂.[9]

  • Step-by-Step Methodology:

    • In a round-bottom flask equipped with a reflux condenser, dissolve thiocarbohydrazide (10.6 g) in pyridine (100 mL).

    • Add carbon disulphide (14.4 g) to the solution.

    • Heat the reaction mixture to reflux for one hour. A precipitate will form from the boiling solution.[9]

    • Cool the mixture to room temperature. Collect the pale yellow crystalline product by vacuum filtration.

    • The product obtained is the pyridinium salt of 4-amino-3,5-dimercapto-1,2,4-triazole. To obtain the free thiol, the salt can be dissolved in water and acidified with 5N HCl.

    • Wash the final product with water and dry under vacuum.

III. Conclusion and Future Outlook

Thiocarbohydrazide has unequivocally demonstrated its value as a foundational reagent in the synthesis of 1,2,4-triazole heterocycles. The cyclocondensation reaction with carboxylic acids, in particular, offers a straightforward, efficient, and highly adaptable route to a vast array of 4-amino-5-substituted-1,2,4-triazole-3-thiols. The advent of microwave-assisted synthesis has further enhanced this utility, enabling rapid and high-yielding production of these valuable scaffolds. The resulting 4-amino and 3-thiol groups on the triazole ring are themselves reactive handles, providing ripe opportunities for further functionalization and the construction of more complex fused heterocyclic systems, such as the 1,2,4-triazolo[3,4-b][1][6][10]thiadiazoles.[10] For researchers in drug discovery, agrochemicals, and materials science, mastering the chemistry of thiocarbohydrazide is a key step toward innovation and the development of novel, functional molecules.

References

  • Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2020). Two decades of the synthesis of mono- and bis-aminomercapto[5][6][10]triazoles. RSC Advances, 10(45), 26947-26968. [Link]

  • Reddy, B. V. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry, 6(1), 151-157. [Link]

  • Foroughifar, N., Ebrahimi, S., & Ghafuri, H. (2013). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Iranian Journal of Pharmaceutical Research, 12(3), 431-439. [Link]

  • TIJER. (2023). Synthesis and Bioactivity of 1,2,4-Triazoles. TIJER - International Research Journal, 10(7). [Link]

  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1302. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(19), 6214. [Link]

  • Kaur, P., & Kaur, G. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 605-639. [Link]

  • Al-Ghorbani, M., Cheah, C. Y., & Al-Salahi, R. (2022). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 27(1), 263. [Link]

  • Al-Masoudi, N. A. (2011). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Chemistry of Heterocyclic Compounds, 47(11), 1377-1395. [Link]

  • Kurzer, F. (1970). Utility of thiocarbohydrazide in heterocyclic synthesis. Journal of the Chemical Society C: Organic, 1805-1812. [Link]

  • Kurzer, F., & Wilkinson, M. (1970). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 70(1), 111-149. [Link]

  • Prachand, S., et al. (2017). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][6][10] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. [Link]

  • Cheng, Y. R. (2022). Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. [Link]

Sources

An In-Depth Technical Guide on the Cyclization Reaction for the Formation of 5-Mercapto-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for forming 5-mercapto-1,2,4-triazoles, a pivotal class of heterocyclic compounds. These molecules are of significant interest to researchers, scientists, and drug development professionals due to their broad spectrum of biological activities and applications. This guide delves into the core cyclization reactions, elucidates the underlying mechanisms, and presents field-proven experimental protocols.

Introduction: The Significance of 5-Mercapto-1,2,4-triazoles

Heterocyclic compounds form the backbone of medicinal chemistry, with the 1,2,4-triazole nucleus being a particularly privileged scaffold.[1][2] Its derivatives are integral to numerous pharmaceutical and agrochemical products. The incorporation of a mercapto group into the triazole ring gives rise to 5-mercapto-1,2,4-triazoles, which exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] This functional group enhances the molecule's therapeutic potential and provides a reactive handle for further chemical modifications, making these compounds versatile building blocks in drug discovery.[3][5][6]

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 5-mercapto-1,2,4-triazoles is predominantly achieved through the cyclization of thiosemicarbazide or thiocarbohydrazide precursors. The choice of the synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Base-Catalyzed Intramolecular Cyclization of Acylthiosemicarbazides

One of the most common and efficient methods for synthesizing 5-mercapto-1,2,4-triazoles is the base-catalyzed cyclization of 1-acylthiosemicarbazides.[1][7][8] This method is widely favored for its simplicity and generally high yields.

Mechanism: The reaction is typically carried out by refluxing the acylthiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.[1][7] The base facilitates the deprotonation of the thioamide nitrogen, which then acts as a nucleophile, attacking the adjacent carbonyl carbon. This intramolecular cyclization is followed by the elimination of a water molecule to afford the stable 5-mercapto-1,2,4-triazole ring.

Caption: General scheme for the synthesis of 5-mercapto-1,2,4-triazoles via base-catalyzed cyclization.

Cyclization of Thiocarbohydrazide with Carboxylic Acids

Another versatile route to 5-mercapto-1,2,4-triazoles involves the reaction of thiocarbohydrazide with various carboxylic acids.[5][6][9] This method is particularly useful for synthesizing 4-amino-3,5-disubstituted-1,2,4-triazoles.

Mechanism: The reaction typically involves heating a mixture of thiocarbohydrazide and a carboxylic acid.[1][9][10] The initial step is the formation of an acylthiocarbohydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the triazole ring.

Acid-Catalyzed Cyclization of Thiosemicarbazide Derivatives

While less common than base-catalyzed methods, acid-catalyzed cyclization can also be employed for the synthesis of related heterocyclic systems like 1,3,4-thiadiazoles from thiosemicarbazide derivatives.[11] The choice of acidic or basic conditions can significantly influence the final product, with alkaline media generally favoring the formation of 1,2,4-triazoles.[11]

Experimental Protocols: A Practical Guide

The following protocols are intended as a guide for laboratory synthesis. Adherence to standard safety practices, including the use of a fume hood and appropriate personal protective equipment, is essential.

General Procedure for the Synthesis of 5-Aryl-3-mercapto-1,2,4-triazoles

This protocol outlines the base-catalyzed cyclization of a 4-acylthiosemicarbazide.

Materials:

  • 4-Acylthiosemicarbazide (1 equivalent)

  • 10% Potassium Hydroxide (KOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • A mixture of the 4-acylthiosemicarbazide and 10% aqueous KOH solution is placed in a round-bottom flask.[1]

  • The mixture is heated under reflux with continuous stirring for a specified time (typically several hours), monitored by thin-layer chromatography (TLC).[1]

  • After completion, the reaction mixture is cooled to room temperature.

  • The solution is then carefully acidified with concentrated HCl to precipitate the product.[1]

  • The resulting solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and mass spectrometry.

General Procedure for the Synthesis of 4-Amino-5-substituted-5-mercapto-1,2,4-triazoles

This protocol describes the reaction of thiocarbohydrazide with a carboxylic acid.

Materials:

  • Thiocarbohydrazide (1 equivalent)

  • Substituted Carboxylic Acid (1 equivalent)

  • Oil bath

  • Standard laboratory glassware

Procedure:

  • An equimolar mixture of thiocarbohydrazide and the appropriate carboxylic acid is heated in an oil bath.[1]

  • The temperature is typically maintained at 160-170°C for approximately 2 hours.[1]

  • The resulting fused mass is cooled and then dispersed in hot water to precipitate the triazole product.[1]

  • The solid is collected by filtration, washed with water, and can be purified by recrystallization from a solvent like methanol.[1]

Data Summary: Comparative Analysis

The yield of 5-mercapto-1,2,4-triazoles can vary depending on the chosen synthetic route and the specific substrates used. Below is a table summarizing typical yields for the described methods.

Synthetic RouteKey ReagentsTypical Yield (%)
Base-Catalyzed Cyclization of AcylthiosemicarbazidesAcylthiosemicarbazide, KOH/NaOHHigh (often >80%)
Cyclization of Thiocarbohydrazide with Carboxylic AcidsThiocarbohydrazide, Carboxylic AcidModerate to High

Conclusion and Future Directions

The synthesis of 5-mercapto-1,2,4-triazoles is a well-established area of organic chemistry with robust and versatile methodologies. The base-catalyzed cyclization of acylthiosemicarbazides and the reaction of thiocarbohydrazide with carboxylic acids are among the most effective and widely used approaches. The continued interest in these compounds, driven by their diverse biological activities, will undoubtedly spur further innovation in their synthesis. Future research will likely focus on developing more environmentally friendly and efficient synthetic protocols, including microwave-assisted reactions and the use of green catalysts, to meet the growing demand for these valuable heterocyclic scaffolds in drug discovery and development.

References

  • Machewar, K., & Sabale, P. M. (2017). Overview of Mercapto-1,2,4-Triazoles: Synthesis and Pharmacology. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]

  • Hassan, A. A. (2009). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2899-2917. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2015). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Organic Chemistry, 5(1), 1-21. [Link]

  • Gomha, S. M., & Abdel-Wahab, B. F. (2020). Two decades of the synthesis of mono- and bis-aminomercapto[1][5][10]triazoles. RSC Advances, 10(46), 27693-27714. [Link]

  • Gomha, S. M., & Abdel-Wahab, B. F. (2020). Two decades of the synthesis of mono- and bis-aminomercapto[1][5][10]triazoles. RSC Advances, 10(46), 27693-27714. [Link]

  • Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Oncology, 50(5), 1675-1686. [Link]

  • Al-Soud, Y. A., et al. (2003). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Arkivoc, 2003(5), 171-215. [Link]

  • Plekhova, O. V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 5(2), 143-184. [Link]

  • Mahajan, N. S., et al. (2013). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 929-940. [Link]

  • Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Oncology, 50(5), 1675-1686. [Link]

  • Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1228, 129757. [Link]

  • Olar, R., et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]

Sources

An In-depth Technical Guide to the Initial Screening of Biological Activity of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting the initial biological screening of the novel heterocyclic compound, 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol. The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological properties.[1][2] This document outlines the synthesis, characterization, and a battery of in vitro assays to elucidate the potential antimicrobial, anticancer, and antioxidant activities of this specific triazole derivative.

Part 1: Synthesis and Characterization of this compound

A prerequisite for any biological screening is the unambiguous synthesis and rigorous characterization of the compound under investigation to ensure its identity and purity.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from benzoic acid.[3][4]

Step 1: Synthesis of Benzoic Acid Hydrazide

  • Benzoic acid is esterified, followed by treatment with hydrazine hydrate to yield benzoic acid hydrazide.[1]

Step 2: Formation of Potassium Dithiocarbazinate Salt

  • The synthesized benzoic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution to form the potassium dithiocarbazinate salt.[3][4]

Step 3: Cyclization to form 4-amino-5-phenyl-1,2,4-triazole-3-thiol

  • The potassium salt is then cyclized with hydrazine hydrate to form the basic triazole nucleus, 4-amino-5-phenyl-1,2,4-triazole-3-thiol.[3][4]

Step 4: Synthesis of this compound

  • Further modifications, including diazotization of the amino group followed by hydrolysis, and subsequent reaction with a sulfur source, can lead to the desired this compound. The precise conditions for this final step may require optimization.

Physicochemical and Spectroscopic Characterization

To confirm the structure and purity of the synthesized compound, a combination of analytical techniques is essential.[5][6][7]

  • Melting Point: Determination of a sharp melting point range is an initial indicator of purity.[8]

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product.[7][8]

  • Spectroscopic Analysis:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups such as -SH (mercapto), -OH (hydroxyl), C=N (imine), and the aromatic ring.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the arrangement of protons and carbon atoms.[5][7][8]

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[5]

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should align with the calculated values for the expected molecular formula.

Part 2: Initial Biological Activity Screening

The following section details the protocols for preliminary in vitro screening of antimicrobial, anticancer, and antioxidant activities.

Antimicrobial Activity Screening

Triazole derivatives are well-known for their antimicrobial properties.[1][2][9] The initial screening will involve determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Microbial Inoculum: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media to achieve a standardized cell density.[9]

  • Preparation of Compound Stock Solution: A stock solution of the synthesized triazole is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).[4]

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (media with inoculum and no compound) and negative controls (media without inoculum) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria) and antifungal (e.g., fluconazole for fungi) are also tested as reference drugs.[1]

  • Incubation: The plates are incubated at an appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation: Hypothetical MIC Values

MicroorganismMIC (µg/mL) of this compoundMIC (µg/mL) of Reference Drug
S. aureus162 (Ciprofloxacin)
E. coli324 (Ciprofloxacin)
C. albicans81 (Fluconazole)
A. niger162 (Fluconazole)
Anticancer Activity Screening

The potential of the triazole compound to inhibit the growth of cancer cells is a crucial aspect of its biological evaluation.[10][11] An initial cytotoxicity screening against a panel of human cancer cell lines is recommended.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized triazole compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[12]

Data Presentation: Hypothetical IC50 Values

Cell LineIC50 (µM) of this compound
MCF-7 (Breast Cancer)25.5
A549 (Lung Cancer)38.2
Antioxidant Activity Screening

Many heterocyclic compounds exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[13][14] The DPPH radical scavenging assay is a common and straightforward method for initial antioxidant screening.[15]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Different concentrations of the synthesized triazole compound are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Control and Standard: A control (DPPH solution without the compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) are also tested.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. The EC50 value (the effective concentration that scavenges 50% of the DPPH radicals) can be determined.

Data Presentation: Hypothetical Antioxidant Activity

CompoundEC50 (µg/mL)
This compound45.8
Ascorbic Acid (Standard)12.3

Part 3: Visualization of Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_data Data Analysis S1 Synthesis of This compound S2 Purification S1->S2 S3 Spectroscopic Characterization (NMR, IR, MS) S2->S3 A1 Antimicrobial Screening (MIC Determination) S3->A1 Pure Compound A2 Anticancer Screening (MTT Assay) S3->A2 Pure Compound A3 Antioxidant Screening (DPPH Assay) S3->A3 Pure Compound D1 MIC Values A1->D1 D2 IC50 Values A2->D2 D3 EC50 Values A3->D3 R Further Investigation (Mechanism of Action, In Vivo Studies) D1->R Lead Identification D2->R D3->R MTT_Assay_Principle cluster_cells In Vitro Cell Culture cluster_reagents Reagents cluster_products Reaction Products C1 Viable Cancer Cells P1 Formazan (Purple) C1->P1 Mitochondrial Dehydrogenase C2 Dead Cells P2 No Reaction C2->P2 R1 MTT (Yellow) R1->P1 R1->P2 R2 Solubilizing Agent M Absorbance Measurement (570 nm) R2->M Quantification P1->R2 Dissolution P2->M

Caption: Principle of the MTT assay for determining cell viability.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to the initial biological screening of this compound. The outlined protocols for synthesis, characterization, and in vitro assays serve as a foundational framework for identifying the therapeutic potential of this novel compound. Positive results from these initial screens would warrant further investigation into the mechanism of action, structure-activity relationships, and in vivo efficacy.

References

  • Gupta, J. K., & Mishra, P. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. J Pure Appl Microbiol, 11(2), 1067-1077. [Link]

  • Gupta, J. K., & Mishra, P. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Pure and Applied Microbiology, 11(2), 1067–1077. [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2023). Journal of Applied Pharmaceutical Science, 13(10), 031-042. [Link]

  • Al-Hussain, S. A., et al. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 29(1), 163. [Link]

  • Waghmare, C., et al. (2021). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Applied Pharmaceutical Science, 11(10), 113-120. [Link]

  • Sagan, F., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(16), 3584. [Link]

  • Sharma, D., et al. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Chemistry, 9, 755768. [Link]

  • Ahmad, I., et al. (2023). Identification and Screening of Novel Anti-Cancer Compounds for Aurora Kinase-A from Chemical Database. Current Drug Targets, 24(11), 999-1011. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 27(19), 6667. [Link]

  • Chem Help ASAP. (2021). Organic Chemistry Characterization Data. YouTube. [Link]

  • Liu, Y., et al. (2023). Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. Molecules, 28(9), 3894. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Foods, 10(12), 3057. [Link]

  • Characterization techniques. (n.d.). University of Warsaw. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2023). Antioxidants, 12(11), 1993. [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (2024). Food Chemistry, 441, 138299. [Link]

  • Patrick, G. L. (2017). The synthesis and analysis of organic compounds. In Organic Chemistry: A Very Short Introduction. Oxford University Press. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380. [Link]

  • Antioxidant compounds, assays of determination and mode of action. (2021). ResearchGate. [Link]

  • Khan, I., et al. (2021). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. RSC Advances, 11(48), 30206-30221. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]

  • The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). (n.d.). ResearchGate. [Link]

  • Overview of Mercapto-1,2,4-Triazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Karadeniz Technical University Academic Verification System. [Link]

Sources

An In-depth Technical Guide to the Derivatization of 5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-ol at the Mercapto Group

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic strategies for the derivatization of the mercapto group of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol. This key heterocyclic scaffold is a cornerstone in medicinal chemistry, and its targeted modification at the sulfur atom allows for the exploration of vast chemical space, leading to the development of novel therapeutic agents.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][6] The presence of a mercapto group at the C5 position of the triazole ring offers a reactive handle for a variety of chemical transformations. The derivatization at this position is a critical strategy for modulating the biological activity, physicochemical properties, and pharmacokinetic profile of the parent molecule.

The tautomeric nature of 5-mercapto-1,2,4-triazoles, existing in equilibrium between the thione and thiol forms, plays a crucial role in their reactivity.[7] While the thione form is generally predominant, the thiol form allows for nucleophilic attack by the sulfur atom, facilitating a range of derivatization reactions.[7][8]

Core Derivatization Strategies at the Mercapto Group

The primary approaches for modifying the mercapto group of this compound involve S-alkylation, S-acylation, and the formation of Mannich bases. Each of these strategies offers a unique avenue to introduce diverse functionalities and explore structure-activity relationships (SAR).

S-Alkylation: Introducing Diverse Aliphatic and Aromatic Moieties

S-alkylation is a robust and widely employed method for the derivatization of the mercapto group. This reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion, generated in situ by the addition of a base, attacks an alkyl or aryl halide.

Causality Behind Experimental Choices: The choice of base is critical for the efficient deprotonation of the thiol group without promoting side reactions. Common bases include potassium hydroxide, sodium hydroxide, and sodium ethoxide. The reaction is typically carried out in a polar aprotic solvent, such as ethanol or dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the SN2 reaction.[9][10]

Experimental Protocol: General Procedure for S-Alkylation

  • Deprotonation: To a solution of this compound (1 equivalent) in absolute ethanol, add a solution of potassium hydroxide (1 equivalent) in ethanol. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium salt.[9]

  • Nucleophilic Attack: To the resulting suspension, add the desired alkyl or aryl halide (1 equivalent).

  • Reaction Progression: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. The precipitated product is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[11]

Table 1: Examples of S-Alkylation Reactions and Conditions

Alkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
Ethyl chloroacetateSodium ethoxideEthanol485[9]
2-Bromo-1-phenylethanoneCesium carbonateDMF2475[10]
Ethyl bromidePotassium hydroxideEthanol690

Visualization of S-Alkylation Workflow

S_Alkylation Start This compound Base Addition of Base (e.g., KOH in Ethanol) Start->Base Thiolate Thiolate Anion Formation Base->Thiolate AlkylHalide Addition of Alkyl Halide (R-X) Reaction Nucleophilic Substitution (Reflux) Thiolate->Reaction AlkylHalide->Reaction Product S-Alkylated Product Reaction->Product Purification Work-up and Purification Product->Purification FinalProduct Pure S-Alkylated Derivative Purification->FinalProduct

Caption: Workflow for the S-alkylation of this compound.

Formation of Mannich Bases: Introducing Aminomethyl Functionalities

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the N-H of the triazole ring), formaldehyde, and a primary or secondary amine. Derivatization at the mercapto group can be achieved by subsequent reaction of the initially formed Mannich base. However, direct aminomethylation at the sulfur atom is also possible under specific conditions. A more common approach involves the formation of N-Mannich bases from 4,5-disubstituted-1,2,4-triazole-3-thiones.[12]

Causality Behind Experimental Choices: The reaction is typically carried out in ethanol at room temperature. The choice of amine determines the nature of the aminomethyl group introduced onto the triazole scaffold.

Experimental Protocol: Synthesis of N-Mannich Bases

  • Reactant Mixture: To a solution of the 4,5-disubstituted-1,2,4-triazole-3-thione (1 equivalent) in ethanol, add formaldehyde (37% aqueous solution, 1.2 equivalents) and the appropriate secondary amine (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Isolation: The precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired Mannich base.[12]

Table 2: Examples of Mannich Bases Derived from 1,2,4-Triazole-3-thiones

AmineSolventReaction Time (h)Yield (%)Reference
DiethylamineEthanol2478[12]
MorpholineEthanol2483[12]
PiperidineEthanol2480[12]

Visualization of Mannich Base Formation

Mannich_Reaction Triazole 4,5-Disubstituted-1,2,4-triazole-3-thione Condensation Condensation Reaction (Ethanol, RT) Triazole->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Amine Secondary Amine Amine->Condensation Product N-Mannich Base Condensation->Product

Caption: Schematic representation of the Mannich reaction for the synthesis of N-Mannich bases.

Spectroscopic Characterization of Derivatives

Confirmation of the successful derivatization at the mercapto group is achieved through a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration band (typically around 2550-2600 cm⁻¹) and the appearance of new bands corresponding to the introduced functional groups are indicative of a successful reaction.[7][13] For thione tautomers, a characteristic C=S absorption band is observed around 1166-1258 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the S-H proton signal (which can be broad and its chemical shift concentration-dependent) is a key indicator. New signals corresponding to the protons of the introduced alkyl or acyl group will appear in the spectrum. For instance, in S-alkylation with an ethyl group, a characteristic triplet and quartet will be observed.

    • ¹³C NMR: The chemical shift of the carbon atom attached to the sulfur will provide evidence of the new C-S bond formation.

Conclusion and Future Perspectives

The derivatization of this compound at the mercapto group is a versatile and powerful strategy for the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined in this guide, including S-alkylation and the formation of Mannich bases, provide a solid foundation for the rational design and synthesis of new 1,2,4-triazole derivatives. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of a wider range of derivatizing agents to further expand the chemical diversity and biological activity of this important class of heterocyclic compounds.

References

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2022). MDPI. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). ResearchGate. Retrieved from [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2015). International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). National Institutes of Health. Retrieved from [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. (2020). MDPI. Retrieved from [Link]

  • Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. (2024). National Institutes of Health. Retrieved from [Link]

  • (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. (2020). ResearchGate. Retrieved from [Link]

  • The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1993). ACS Publications. Retrieved from [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][3] triazole-3-thiol derivatives and Antifungal activity. (2016). ResearchGate. Retrieved from [Link]

  • Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity. (2012). National Institutes of Health. Retrieved from [Link]

  • Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). PubMed. Retrieved from [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. (2020). MDPI. Retrieved from [Link]

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2022). National Institutes of Health. Retrieved from [Link]

  • methyl-1 ,2,3-triazol-4-yl)-5-mercapto-s. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

Sources

"exploring the chemical reactivity of the 1,2,4-triazole ring"

The 1,2,4-triazole ring itself is generally a poor participant in cycloaddition reactions due to its aromatic stability. However, activated derivatives, such as 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), are exceptionally reactive dienophiles in Diels-Alder reactions. [19]More recent research has also explored [3+2] cycloadditions to construct the triazole ring itself from various precursors like nitriles and diazonium salts. [20][21]These methods provide powerful and often regioselective routes to highly substituted triazoles. [22]

Applications in Drug Development: A Privileged Scaffold

The diverse reactivity of the 1,2,4-triazole ring is directly responsible for its status as a "privileged scaffold" in medicinal chemistry. [1]Many clinically successful drugs feature this core structure. [5][7]

  • Antifungal Agents (e.g., Fluconazole, Voriconazole): These drugs are synthesized via multi-step processes where the key step is the N-alkylation of the 1,2,4-triazole ring with a complex epoxide side chain. The triazole's N4 atom acts as a crucial binding element, coordinating to the heme iron atom within the fungal enzyme lanosterol 14α-demethylase (CYP51), thereby inhibiting ergosterol biosynthesis. [1][18]* Antiviral Agents (e.g., Ribavirin): Ribavirin is a triazole nucleoside analog. Its synthesis involves coupling a protected ribose sugar to the 1,2,4-triazole carboxamide heterocycle. [3][5]* Anticancer Agents (e.g., Anastrozole, Letrozole): These are non-steroidal aromatase inhibitors used to treat breast cancer. Their synthesis relies on constructing a substituted diarylmethyl group and subsequently attaching it to the 1,2,4-triazole ring via N-alkylation. [5]

Conclusion

The chemical reactivity of the 1,2,4-triazole ring is a rich and multifaceted field. Its electronic duality—nucleophilic nitrogens and electrophilic carbons—provides a playbook for a wide range of chemical transformations. For the medicinal or materials chemist, mastering the principles of regioselectivity in N-alkylation and N-arylation, understanding the conditions for nucleophilic substitution, and appreciating the power of cycloaddition routes are essential. This foundational knowledge empowers researchers to not only replicate known syntheses but to rationally design and execute the creation of novel, functional molecules with this truly privileged heterocyclic core.

References

  • Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.
  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. undisclosed source.
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022). ChemicalBook.
  • NOTE An Effective N-Ligand for Copper-Catalyzed N-Aryl
  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. undisclosed source.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.
  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (2012). SciSpace.
  • Exploring the Fascinating World of 1,2,4-Triazoles: Properties, Synthesis, and Reactivity Can 1,2,4-Triazoles Revolutionize Drug Development and Beyond?. Guidechem.
  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (2025). SciSpace.
  • A Comprehensive review on 1, 2,4 Triazole. (2021). undisclosed source.
  • Application Notes and Protocols for N-arylation of 1,2,4-Triazoles. (2025). Benchchem.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Molecular Biosciences.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH.
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
  • synthesis of 1,2,4 triazole compounds. ISRES.
  • 1,2,4-Triazole. Wikipedia.
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. (2023). Life Chemicals.
  • Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). (2020). undisclosed source.
  • Ligand-Free Copper(I) Chloride Catalyzed N-Arylation of 1,2,4- Triazole with Aryl Bromides. (2023). undisclosed source.
  • Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science.
  • Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. (2021). Chemical Science (RSC Publishing).
  • Recent Advances in 1,2,4-Triazole Ring Construction via Cycloaddition Reactions. (2025). undisclosed source.
  • Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. (2002). PubMed.
  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. Benchchem.
  • Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science. (2016).
  • Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Who we serve.
  • 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity. (2024). ChemicalBook.
  • Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. (2011). NIH.
  • Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online.
  • Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Deriv
  • The Chemistry of 1,2,4-Triazoles.
  • An Investigation into the Alkylation of 1,2,4-Triazole.
  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2025). undisclosed source.

Methodological & Application

Application Notes & Protocols: Antimicrobial Activity Assay of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial properties. Among the heterocyclic compounds, 1,2,4-triazole derivatives have emerged as a promising class due to their diverse biological activities, including antimicrobial and antifungal effects.[1][2] Specifically, 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol and its derivatives are of significant interest. The presence of the thiol (-SH) and hydroxyl (-OH) groups, along with the phenyl-substituted triazole core, provides a unique pharmacophore that can be tailored to enhance antimicrobial efficacy.[3][4][5]

This guide provides a comprehensive overview of the principles and detailed protocols for evaluating the antimicrobial activity of these novel triazole derivatives. We will delve into the causality behind experimental choices, ensuring a robust and reproducible assessment of their potential as future therapeutic agents. The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[6][7][8][9]

Mechanism of Action: A Glimpse into Triazole's Antimicrobial Strategy

Triazole antifungals primarily exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[10][11][12] They achieve this by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for ergosterol biosynthesis.[11][13] This disruption leads to a compromised cell membrane, ultimately inhibiting fungal growth.[10][13] While this is the predominant mechanism in fungi, the antibacterial action of some triazole derivatives may involve different targets, highlighting the importance of broad-spectrum screening.

Part 1: Foundational Screening via Agar Well Diffusion

The agar well diffusion method is a widely used preliminary technique to qualitatively assess the antimicrobial activity of novel compounds.[14][15][16] Its simplicity and ability to screen multiple compounds simultaneously make it an ideal starting point.

Principle of the Assay

The test compound is introduced into a well made in an agar plate previously inoculated with a specific microorganism. As the compound diffuses through the agar, it creates a concentration gradient. If the compound possesses antimicrobial activity, a clear zone of inhibition will be observed around the well where microbial growth is prevented.[14][17] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Workflow: Agar Well Diffusion

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MediaPrep Prepare Mueller-Hinton Agar (MHA) PlateInoculation Inoculate MHA Plates MediaPrep->PlateInoculation InoculumPrep Prepare Microbial Inoculum (0.5 McFarland Standard) InoculumPrep->PlateInoculation WellCreation Create Wells in Agar PlateInoculation->WellCreation SampleLoading Load Triazole Derivatives & Controls into Wells WellCreation->SampleLoading Incubation Incubate Plates SampleLoading->Incubation MeasureZones Measure Zones of Inhibition (mm) Incubation->MeasureZones DataInterpretation Interpret Results MeasureZones->DataInterpretation

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion

Materials and Reagents:

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Agar (MHA)

  • Sterile saline solution (0.85% NaCl)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Sterile Petri dishes, micropipettes, sterile swabs, cork borer (6 mm)

  • Incubator

  • McFarland turbidity standards (0.5)

Procedure:

  • Preparation of Test Compounds: Dissolve the triazole derivatives in DMSO to a stock concentration of 1 mg/mL.

  • Inoculum Preparation: From a fresh culture, pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Well Creation: Aseptically punch wells (6 mm in diameter) into the inoculated agar plates.[16]

  • Sample Loading: Add a defined volume (e.g., 50 µL) of the triazole derivative solution, positive control, and DMSO (negative control) into separate wells.[18]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).

Part 2: Quantitative Assessment via Broth Microdilution

Following the initial screening, a quantitative assessment is crucial to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose.[19][20]

Principle of the Assay

This method involves preparing serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[21] Each well is then inoculated with a standardized microbial suspension. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[19][22]

Experimental Workflow: Broth Microdilution for MIC Determination

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundDilution Prepare Serial Dilutions of Triazole Derivatives PlateSetup Dispense Dilutions into 96-well Plate CompoundDilution->PlateSetup InoculumPrep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells InoculumPrep->Inoculation PlateSetup->Inoculation Incubation Incubate Plate Inoculation->Incubation VisualReading Visually Read MIC Incubation->VisualReading OptionalReading Optional: Spectrophotometric Reading (OD600) Incubation->OptionalReading MIC_Determination Determine MIC Value VisualReading->MIC_Determination OptionalReading->MIC_Determination

Caption: Workflow for MIC Determination by Broth Microdilution.

Detailed Protocol: Broth Microdilution

Materials and Reagents:

  • Same as for agar well diffusion, with the addition of:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Optional: 2,3,5-triphenyltetrazolium chloride (TTC) as a growth indicator[23]

Procedure:

  • Plate Preparation: Add 50 µL of the appropriate sterile broth to all wells of a 96-well plate.

  • Serial Dilution: In the first well of each row, add 50 µL of the 1 mg/mL stock solution of a triazole derivative, resulting in a total volume of 100 µL. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension as described for the agar well diffusion method. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL. This will result in a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plates under the same conditions as for the agar well diffusion assay.

Data Presentation and Interpretation

For clarity and comparative analysis, the results should be summarized in a tabular format.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTest MicroorganismAgar Well Diffusion (Zone of Inhibition, mm)Broth Microdilution (MIC, µg/mL)
Derivative 1 S. aureus ATCC 259231816
E. coli ATCC 259221532
C. albicans ATCC 90028208
Derivative 2 S. aureus ATCC 25923228
E. coli ATCC 259221264
C. albicans ATCC 90028254
Ciprofloxacin S. aureus ATCC 25923300.5
E. coli ATCC 25922350.25
Fluconazole C. albicans ATCC 90028281
DMSO All strains0>128

Note: The data presented in this table are for illustrative purposes only.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the results, several quality control measures are essential:

  • Strain Viability: Always use fresh microbial cultures.

  • Standardized Inoculum: The use of a 0.5 McFarland standard is critical for reproducibility.

  • Positive and Negative Controls: These are non-negotiable for validating the assay's performance.

  • Reference Strains: Utilize ATCC (American Type Culture Collection) or NCTC (National Collection of Type Cultures) strains for which expected MIC ranges are known.[17]

  • Adherence to Guidelines: Strictly follow CLSI or EUCAST protocols for media preparation, incubation conditions, and result interpretation.[6][25][26][27]

Conclusion

The protocols detailed in this guide provide a robust framework for the systematic evaluation of the antimicrobial activity of this compound derivatives. By combining a qualitative screening method with a quantitative MIC determination, researchers can efficiently identify promising lead compounds for further development in the fight against antimicrobial resistance. The emphasis on standardized procedures and rigorous quality control ensures the generation of reliable and comparable data, which is paramount in the field of drug discovery.

References

  • Current issues in pharmacy and medicine: science and practice. (2022, November 15). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles.
  • PMC. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.
  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
  • DergiPark. (2023, December 28). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • PMC - NIH. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
  • Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • (2025, August 10). Synthesis and Antimicrobial Activity of Some[1][19][28]-Triazole Derivatives. Retrieved from

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • PMC - PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
  • PubMed Central. (n.d.). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent.
  • EUCAST. (n.d.). Clinical Breakpoint Tables.
  • Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress.
  • NIH. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria.
  • (n.d.). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives.
  • EUCAST. (n.d.). EUCAST - Home.
  • ResearchGate. (2025, August 7). Using Agar Well-diffusion Method -An Update on Novel Research.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • ResearchGate. (2025, August 6). Antimicrobial susceptibility testing by broth microdilution method: widely available modification | Request PDF.
  • PMC - NIH. (n.d.). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.
  • EBSCO. (n.d.). Triazole antifungals | Research Starters.
  • (2013, September 18). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA.
  • MDPI. (n.d.). Emerging Applications of Triazole Antifungal Drugs.
  • (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives.
  • PMC - NIH. (n.d.). Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole.
  • ResearchGate. (2025, August 9). (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
  • ResearchGate. (2025, August 8). Synthesis and antimicrobial acitivity of some 5-phenyl-4-substituted amino-3-mercapto-(4H)-1,2,4-triazoles | Request PDF.
  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing.
  • (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • NIH. (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance.
  • (n.d.). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride.
  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) test of the synthesized compounds against the three tested clinical isolates. N, no zone of inhibition was present. ….
  • BioNumbers. (2006, March 1). Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi.
  • The world's largest collection of open access research papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.

Sources

"in vitro anticancer evaluation of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol Schiff bases"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Anticancer Evaluation of 5-Mercapto-4-Phenyl-4H-1,2,4-Triazol-3-ol Schiff Bases

Introduction: The Therapeutic Potential of Triazole-Based Schiff Bases

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This five-membered heterocyclic ring is a key component in numerous clinically approved drugs. When combined with an imine or azomethine (-C=N-) functional group to form a Schiff base, the resulting molecule often exhibits a broad spectrum of pharmacological activities.[2]

Recent research has highlighted the significant potential of 1,2,4-triazole Schiff base derivatives as potent anticancer agents.[1][3] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, often by inducing programmed cell death, or apoptosis, and interfering with cell cycle progression.[1][4]

This application guide provides a comprehensive, field-proven framework for the synthesis, characterization, and detailed in vitro anticancer evaluation of a specific class of these compounds: this compound Schiff bases. The protocols herein are designed to be self-validating, providing researchers with the necessary steps to generate robust, reproducible, and meaningful data in the quest for novel therapeutic leads.

Part 1: Synthesis and Structural Elucidation

The foundational step in evaluating any novel compound is its successful synthesis and rigorous structural confirmation. The general strategy involves a condensation reaction between the primary amine of the core triazole molecule and a carbonyl group from various aromatic aldehydes.[2][5]

Protocol 1.1: General Synthesis of this compound Schiff Bases

Causality and Rationale: This protocol is based on the classical acid-catalyzed condensation reaction. A catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of the triazole. The subsequent dehydration step drives the reaction to completion, forming the stable imine bond characteristic of a Schiff base.

Materials:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, p-chlorobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

  • Standard reflux apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add the desired substituted aromatic aldehyde (1.1 eq).

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction's progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The appearance of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction completion.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator and record the yield and melting point.

Synthesis_Workflow Triazole 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Reaction Reflux (4-6h) Triazole->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Solvent Absolute Ethanol + Glacial Acetic Acid (cat.) Solvent->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Cooling & Precipitation Monitoring->Workup Reaction Complete Purification Filtration & Recrystallization Workup->Purification Product Pure Schiff Base Product Purification->Product

Caption: General workflow for the synthesis of triazole Schiff bases.

Protocol 1.2: Physicochemical and Spectroscopic Characterization

Rationale: A combination of spectroscopic techniques is essential to unequivocally confirm the identity and purity of the synthesized compounds. Each method provides a unique piece of the structural puzzle.

  • FTIR Spectroscopy: Used to identify key functional groups. The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde, coupled with the appearance of a new C=N (imine) stretching band around 1616-1621 cm⁻¹, provides strong evidence for Schiff base formation.[6]

  • ¹H NMR Spectroscopy: Confirms the proton environment. A characteristic singlet peak appearing in the δ 8.0–9.0 ppm range is indicative of the azomethine proton (-N=CH-), a definitive marker for the Schiff base.[6] The absence of the aldehyde proton peak further supports the reaction's success.

  • ¹³C NMR Spectroscopy: Identifies the carbon skeleton. The imine carbon typically resonates in the δ 164-168 ppm region.[6]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, providing final confirmation of its identity by matching the observed molecular ion peak (M+) with the calculated molecular weight.[5]

Part 2: In Vitro Cytotoxicity Screening

In vitro cytotoxicity assays are the primary method for screening novel compounds to identify potential anticancer agents.[7][8] They provide quantitative data on a compound's ability to inhibit cell growth or kill cells, from which the half-maximal inhibitory concentration (IC₅₀) can be determined.[7]

Protocol 2.1: MTT Cell Viability Assay

Principle and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells. This assay is chosen for its reliability, reproducibility, and suitability for high-throughput screening.[11]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized Schiff base compounds

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of each Schiff base in DMSO. Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO, concentration not exceeding 0.5%) and an "untreated control" (medium only). A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.

  • Incubate the plate for 48-72 hours.

  • MTT Incubation: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[12] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (% viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate (24h) Allow attachment Seed->Incubate1 Treat 3. Treat Cells (Test Compounds + Controls) Incubate1->Treat Incubate2 4. Incubate (48-72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate (2-4h) Formazan formation Add_MTT->Incubate3 Solubilize 7. Add DMSO Dissolve crystals Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate % Viability Read->Calculate Plot 10. Plot Dose-Response Curve Calculate->Plot IC50 11. Determine IC50 Value Plot->IC50

Caption: Step-by-step workflow of the MTT cell viability assay.

Data Presentation: IC₅₀ Values

Summarize the cytotoxicity data in a clear, tabular format. This allows for easy comparison of the potency of different derivatives across multiple cell lines.

Table 1: Cytotoxicity (IC₅₀ in µM) of Triazole Schiff Bases against Cancer Cell Lines.

Compound ID Substitution MCF-7 (Breast) A549 (Lung) HEK293 (Normal) Selectivity Index (SI)*
SB-1 H 15.2 ± 1.8 20.5 ± 2.1 >100 >6.5
SB-2 4-Cl 8.7 ± 0.9 12.1 ± 1.3 85.3 ± 7.6 9.8
SB-3 4-OH 22.4 ± 2.5 31.0 ± 3.3 >100 >4.4
Doxorubicin (Positive Control) 0.9 ± 0.1 1.2 ± 0.2 5.4 ± 0.6 6.0

Data are presented as mean ± SD from three independent experiments. Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (e.g., MCF-7).

Part 3: Elucidating the Mechanism of Action

Identifying a potent cytotoxic compound is only the first step. Understanding its mechanism of action is critical for further development. Many 1,2,4-triazole derivatives induce apoptosis, a form of programmed cell death that is a key target for cancer therapies.[4][13]

Protocol 3.1: Apoptosis Detection via Annexin V/PI Flow Cytometry

Principle and Rationale: This flow cytometry-based assay quantitatively distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.[14] In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]

Step-by-Step Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 5 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.

  • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the adherent cells with PBS and detach them using trypsin. Combine the collected medium and the trypsinized cells.

  • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[16]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 channel.

Data Interpretation: The data is visualized on a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Viable cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)

An effective apoptotic inducer will show a significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the control.

Annexin_PI_Principle cluster_viable Viable Cell (Annexin V-, PI-) cluster_early Early Apoptosis (Annexin V+, PI-) cluster_late Late Apoptosis (Annexin V+, PI+) viable_cell early_cell late_cell PI Annexin Annexin V-FITC Annexin->early_ps Annexin->late_ps PI Propidium Iodide (PI) PI->late_cell

Caption: Principle of differentiating cell states using Annexin V/PI staining.

References

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. Retrieved from [Link]

  • AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]

  • Bentham Science. (2021). Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHIFF BASES AND TRIAZOLOTHIADIAZINES DERIVED FROM A THIOPHENE-SUBSTITUTED 4-AMINO-3-MERCAPTO-1,2,4-TRIAZOLE. Retrieved from [Link]

  • NIH. (n.d.). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Retrieved from [Link]

  • NIH. (n.d.). In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes. Retrieved from [Link]

  • IJRAR. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Retrieved from [Link]

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • NIH. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

  • NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Retrieved from [Link]

  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • ResearchGate. (2015). Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • IJPRA. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • ResearchGate. (2018). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). Schiff base metal complexes: Synthesis, characterisation, and antibacterial properties. Retrieved from [Link]

  • Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • ResearchGate. (2016). 1,2,4-triazoles as Schiff bases and their anticancer potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. Retrieved from [Link]

Sources

The Versatile Scaffold: Harnessing 5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-ol for Innovative Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Heterocycle

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands out as a "privileged scaffold"[1], a molecular framework that consistently appears in a multitude of biologically active compounds. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an ideal building block for designing novel therapeutics.[1] This application note delves into a particularly promising derivative, 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol , exploring its potential as a versatile scaffold for the development of next-generation drugs targeting a spectrum of diseases, including cancer and microbial infections. The presence of three key functional groups—the mercapto, the phenyl, and the hydroxyl moieties—offers a rich platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The 1,2,4-triazole core is a five-membered ring containing three nitrogen atoms and two carbon atoms. This structure is found in numerous clinically approved drugs, demonstrating its broad therapeutic utility.[2] The addition of a mercapto group at the 5-position and a hydroxyl group at the 3-position introduces two reactive sites that are crucial for both biological activity and further chemical derivatization. The mercapto group, in particular, is known to be a key pharmacophore in many antimicrobial and anticancer agents.[3][4] The phenyl group at the 4-position provides a lipophilic anchor and can be substituted to modulate the compound's interaction with biological targets.

This guide provides a comprehensive overview of the synthesis, derivatization strategies, and biological evaluation of compounds based on the this compound scaffold. We will present detailed protocols and explore the structure-activity relationships (SAR) that govern the therapeutic potential of its derivatives.

Chemical Foundation: Synthesis and Tautomerism

The utility of a scaffold in drug design is fundamentally dependent on its synthetic accessibility. While a direct, one-pot synthesis of this compound is not prominently described in the literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of related 1,2,4-triazol-3-ones and 1,2,4-triazole-3-thiols. The proposed pathway involves the cyclization of a key intermediate, a substituted semicarbazide, which can be prepared from readily available starting materials.

An important characteristic of the this compound scaffold is its potential to exist in different tautomeric forms. The presence of both a hydroxyl and a mercapto group allows for keto-enol and thione-thiol tautomerism, respectively. This dynamic equilibrium can significantly influence the molecule's reactivity, polarity, and interaction with biological targets. The predominant tautomeric form in a given environment (e.g., in solution or at a receptor's active site) will be influenced by factors such as pH and solvent polarity. Understanding and characterizing this tautomeric behavior is crucial for rational drug design.

Proposed Synthetic Pathway

The following diagram illustrates a logical synthetic approach to the target scaffold, starting from phenyl isothiocyanate and ethyl carbazate.

Synthetic Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization Pathways cluster_final Target Scaffold A Phenyl isothiocyanate C 1-(Ethoxycarbonyl)-4-phenylthiosemicarbazide A->C + B Ethyl carbazate B->C + D 5-Phenylamino-1,3,4-oxadiazole-2(3H)-thione C->D Reflux in Ethanol E 4-Phenyl-2,4-dihydro-3H-1,2,4-triazole-3,5-dithione C->E Base-catalyzed cyclization F This compound D->F Hydrolysis E->F Selective Oxidation/Hydrolysis

Caption: Proposed synthetic routes to this compound.

Application Notes: A Scaffold for Diverse Therapeutic Areas

The unique structural features of this compound make it a highly attractive scaffold for developing drugs with a wide range of therapeutic applications. The mercapto group can act as a potent nucleophile and a metal chelator, while the hydroxyl group can participate in hydrogen bonding. The phenyl ring provides a site for modifications to enhance target specificity and improve pharmacokinetic properties.

Anticancer Drug Design

The 1,2,4-triazole scaffold is a well-established pharmacophore in oncology.[5] Derivatives of 5-mercapto-1,2,4-triazoles have demonstrated significant antiproliferative activity against various cancer cell lines.[4] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/AKT pathway.[4]

Derivatization Strategy for Anticancer Agents:

  • S-Alkylation/Arylation: The mercapto group is a prime site for introducing a variety of substituents. Alkylation or arylation at this position can lead to compounds with enhanced potency and selectivity. For instance, introducing bulky aromatic groups can promote interactions with hydrophobic pockets in enzyme active sites.

  • Modification of the Phenyl Ring: Substitution on the phenyl ring at the 4-position can significantly impact anticancer activity. Electron-withdrawing or electron-donating groups can be introduced to modulate the electronic properties of the molecule and its binding affinity to target proteins.

  • Derivatization of the Hydroxyl Group: The hydroxyl group can be esterified or etherified to create prodrugs with improved bioavailability or to introduce additional functionalities that can interact with the target.

Antimicrobial Drug Development

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The 1,2,4-triazole nucleus is a core component of several successful antifungal drugs, such as fluconazole and itraconazole.[2] Mercapto-substituted 1,2,4-triazoles have also shown promising antibacterial and antifungal activities.[6][7]

Derivatization Strategy for Antimicrobial Agents:

  • Thioether Derivatives: The synthesis of various thioether derivatives by reacting the mercapto group with different electrophiles is a common strategy to enhance antimicrobial potency.

  • Schiff Base Formation: If the scaffold is modified to include an amino group, the formation of Schiff bases can lead to compounds with broad-spectrum antimicrobial activity.

  • Hybrid Molecules: Combining the this compound scaffold with other known antimicrobial pharmacophores can lead to the development of hybrid molecules with enhanced efficacy and a lower propensity for resistance development.

Protocols: Synthesis and Biological Evaluation

Protocol 1: Synthesis of 4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-one (A Precursor to the Scaffold)

This protocol describes the synthesis of a key precursor that can be subsequently converted to the target scaffold.

Materials:

  • Phenyl isothiocyanate

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve semicarbazide hydrochloride (0.1 mol) and sodium acetate (0.1 mol) in a minimal amount of water.

  • Add a solution of phenyl isothiocyanate (0.1 mol) in ethanol (50 mL).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-one.

Protocol 2: General Procedure for S-Alkylation of the Scaffold

This protocol provides a general method for derivatizing the mercapto group of the target scaffold.

Materials:

  • This compound

  • Alkyl/aryl halide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 mmol) in DMF (10 mL).

  • Add potassium carbonate (1.5 mmol) to the solution and stir for 15 minutes at room temperature.

  • Add the desired alkyl or aryl halide (1.1 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or heat gently (50-60 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the this compound scaffold are limited, we can infer potential relationships from related 1,2,4-triazole derivatives.

Position of ModificationSubstituent Effect on ActivityRationale
5-Mercapto Group Introduction of bulky, lipophilic groupsCan enhance binding to hydrophobic pockets in target enzymes.
Introduction of groups capable of hydrogen bondingMay improve interaction with polar residues in the active site.
4-Phenyl Ring Electron-withdrawing groups (e.g., -Cl, -NO2)Can increase potency, potentially by altering the electronic distribution of the triazole ring.
Electron-donating groups (e.g., -OCH3)May influence metabolic stability and pharmacokinetic properties.
3-Hydroxyl Group Esterification or etherificationCan create prodrugs with improved membrane permeability.

Logical Framework for Drug Discovery

The following diagram illustrates a typical workflow for a drug discovery program utilizing the this compound scaffold.

Drug Discovery Workflow Scaffold Scaffold Selection: This compound Library Library Synthesis: Derivatization at S, N-phenyl, and O positions Scaffold->Library Screening High-Throughput Screening: In vitro biological assays (e.g., MTT, antimicrobial) Library->Screening Hit Hit Identification: Compounds with desired activity Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization: Improving potency, selectivity, and ADME properties SAR->Lead Preclinical Preclinical Development: In vivo efficacy and toxicology studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A streamlined workflow for drug discovery using the target scaffold.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the design and synthesis of novel therapeutic agents. Its versatile chemistry allows for the creation of diverse chemical libraries, while the inherent biological activity of the 1,2,4-triazole core provides a strong foundation for developing potent and selective drugs. Further research should focus on elucidating the specific mechanisms of action of its derivatives and optimizing their pharmacokinetic profiles to translate their in vitro potential into in vivo efficacy. The exploration of this scaffold is a testament to the enduring power of heterocyclic chemistry in the quest for new medicines to address unmet medical needs.

References

  • Antimicrobial activity of 2,4-dihydro-[1][6][8]triazol-3-one derivatives. (n.d.). PubMed.

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Scientific Research Publishing.
  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI.
  • Green Synthesis and Biological Evaluation of Some 1,2,4-Triazol-3-ones. (2024).
  • Synthesis and antimicrobial activities of some new 1,2,3-triazole deriv
  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017).
  • Synthesis and Antimicrobial Activity of Some[1][6][8]-Triazole Derivatives. (2013). ResearchGate.

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (n.d.).
  • Synthesis and biological evaluation of some novel 1,2,4-triazole deriv
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023).
  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (2022). PubMed.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013).
  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024). MDPI.
  • Overview of Mercapto-1,2,4-Triazoles. (n.d.). JOCPR.
  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PubMed Central.
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.).
  • Triazole As Potent Anti-Cancer Agent- A Pharmacophoric Scaffold. (2022).
  • Recent Progress on Apoptotic Activity of Triazoles. (2018). Semantic Scholar.
  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • 3-Amino-5-mercapto-1,2,4-triazole synthesis. (n.d.). ChemicalBook.
  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES.
  • The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... (2011).
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024).
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv

Sources

Topic: Enzyme Inhibition Assay Using 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including enzyme inhibition.[1][2][3] Analogs of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol represent a promising class of molecules for the development of novel therapeutic agents. This application note provides a detailed, foundational protocol for screening these analogs to determine their inhibitory potency against a target enzyme. We outline the principles of the assay, provide a step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀), and offer guidance on data analysis and troubleshooting. The protocols described herein are designed to be adaptable to various enzyme systems and serve as a robust starting point for characterizing novel triazole-based inhibitors.

Introduction and Scientific Rationale

Enzyme inhibitors are cornerstone molecules in pharmacology and drug discovery. By modulating the activity of specific enzymes, they can correct pathological dysfunctions. The 1,2,4-triazole ring is of particular interest because its unique chemical properties, including its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, make it an effective pharmacophore.[1] Triazole derivatives have been successfully developed as inhibitors for a wide range of enzymes, such as acetylcholinesterase, α-glucosidase, and various oxidoreductases.[3][4][5][6]

The primary goal of an initial screening assay is to quantify the potency of a potential inhibitor. This is most commonly expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7] Determining the IC₅₀ is a critical first step in the hit-to-lead optimization process, allowing for the direct comparison and ranking of analogs within a chemical series.

This guide provides a comprehensive framework for conducting a reliable and reproducible enzyme inhibition assay using a 96-well microplate format, which is suitable for medium-to-high throughput screening of this compound analogs.

Principle of the Enzyme Inhibition Assay

The assay protocol described here is based on monitoring the progress of an enzymatic reaction by measuring the change in absorbance or fluorescence over time. The fundamental principle is that an active enzyme converts a specific substrate into a product, leading to a measurable signal. In the presence of an inhibitor, the rate of this conversion decreases. By measuring the reaction rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀.

The choice of a specific assay (colorimetric, fluorometric) depends on the target enzyme and the availability of a suitable substrate that produces a detectable signal upon conversion. For this protocol, we will use a generic colorimetric assay as an example.

G cluster_0 Scenario 1: No Inhibition cluster_1 Scenario 2: With Inhibition Enzyme_A Enzyme Product_A Product (Colored) Enzyme_A->Product_A Catalysis Substrate_A Substrate (Colorless) Substrate_A->Enzyme_A Binding Rate_A Normal Reaction Rate (Vmax) Product_A->Rate_A Signal Generation Enzyme_B Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_B->EI_Complex Binding Product_B Reduced Product Enzyme_B->Product_B Reduced Catalysis Substrate_B Substrate (Colorless) Substrate_B->Enzyme_B Binding Blocked/ Reduced Inhibitor Triazole Analog Inhibitor->EI_Complex Rate_B Inhibited Reaction Rate (V < Vmax) Product_B->Rate_B Signal Generation

Figure 1: Principle of Enzyme Inhibition Assay.

Materials and Reagents

Equipment
  • Microplate reader (spectrophotometer or fluorometer) with kinetic reading capability

  • Calibrated single-channel and multi-channel pipettes

  • 96-well flat-bottom microplates (clear for colorimetric, black for fluorometric assays)[8]

  • Reagent reservoirs

  • Vortex mixer

  • Incubator or temperature-controlled chamber for the plate reader

Reagents
  • Target Enzyme: Purified enzyme of interest. Store according to manufacturer's specifications (typically at -80°C in small aliquots to avoid freeze-thaw cycles).[8]

  • Substrate: Specific substrate for the target enzyme.

  • Assay Buffer: Buffer composition must be optimized for the specific enzyme. A common starting point is:

    • 50 mM Tris-HCl, pH 7.5

    • 100 mM NaCl

    • (If required) Dithiothreitol (DTT) or other stabilizing agents.

    • Rationale: The pH and ionic strength of the buffer are critical for maintaining the enzyme's native conformation and optimal activity.

  • Test Compounds: this compound analogs.

    • Prepare a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). Store at -20°C.

  • Positive Control: A known inhibitor for the target enzyme.

    • Prepare a stock solution in 100% DMSO.

  • Vehicle Control: 100% DMSO.

  • Deionized Water (ddH₂O)

Detailed Experimental Protocol

This protocol is designed for a total assay volume of 200 µL per well. All measurements should be performed in triplicate to ensure statistical validity.

Step 1: Preparation of Reagents and Compound Dilutions
  • Thaw Reagents: Thaw the enzyme, substrate, and inhibitor stocks on ice.[8] Keep the enzyme on ice at all times.

  • Prepare Working Solutions:

    • Enzyme Working Solution: Dilute the enzyme stock solution in cold assay buffer to a concentration that is 2X the final desired concentration (e.g., if the final concentration is 5 nM, prepare a 10 nM solution).

    • Substrate Working Solution: Dilute the substrate stock in assay buffer to a concentration that is 4X the final desired concentration (e.g., if the final is 10 µM, prepare a 40 µM solution). The optimal substrate concentration is typically at or near its Michaelis-Menten constant (Kₘ).

  • Prepare Inhibitor Dilution Series:

    • Perform serial dilutions of the 10 mM triazole analog stock solutions and the positive control stock in 100% DMSO. This creates a "source plate" of concentrated inhibitors.

    • From the DMSO source plate, create an intermediate dilution plate by diluting the compounds 1:50 in assay buffer. This will result in a 4X concentrated inhibitor series with a constant DMSO concentration of 2%.

    • Causality: This two-step dilution process ensures that the final concentration of DMSO in all assay wells remains constant and low (typically ≤1%), minimizing solvent-induced effects on enzyme activity.[9][10]

Step 2: Assay Plate Setup
  • Design the Plate Layout: Plan the arrangement of samples in the 96-well plate. A representative layout is shown below.

Well TypeDescriptionVolume Added
Blank Assay Buffer + Substrate (No Enzyme)100 µL Buffer
100% Activity Control Enzyme + Substrate + Vehicle (DMSO)50 µL Assay Buffer + 50 µL Vehicle (4X)
Positive Control Enzyme + Substrate + Known Inhibitor50 µL Assay Buffer + 50 µL Inhibitor (4X)
Test Compound Enzyme + Substrate + Triazole Analog50 µL Assay Buffer + 50 µL Triazole (4X)
  • Add Inhibitors/Controls: Add 50 µL of the 4X intermediate dilutions of the triazole analogs, positive control, or vehicle control to the appropriate wells.

Step 3: Executing the Assay
  • Add Enzyme: Add 100 µL of the 2X enzyme working solution to all wells except the "Blank" wells. Add 100 µL of assay buffer to the "Blank" wells. The total volume is now 150 µL.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes.

    • Rationale: This pre-incubation step allows the inhibitors to bind to the enzyme and reach equilibrium before the reaction is initiated.[9]

  • Initiate Reaction: Add 50 µL of the 4X substrate working solution to all wells to start the reaction. The final volume is now 200 µL.

  • Measure Activity: Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance (e.g., at 405 nm) every 60 seconds for 20-30 minutes.

G prep 1. Reagent Preparation - Dilute Enzyme (2X) - Dilute Substrate (4X) - Serial Dilute Inhibitors (4X) plate 2. Plate Setup Add 50 µL of 4X Inhibitor/ Vehicle Control to Wells prep->plate Transfer to 96-well plate enzyme 3. Add Enzyme Add 100 µL of 2X Enzyme (or Buffer to Blanks) plate->enzyme incubate 4. Pre-Incubation Incubate for 15 min at 37°C to allow inhibitor binding enzyme->incubate start 5. Initiate Reaction Add 50 µL of 4X Substrate to all wells incubate->start read 6. Data Acquisition Read plate kinetically in a microplate reader start->read analyze 7. Data Analysis Calculate V₀, % Inhibition, and IC₅₀ read->analyze

Figure 2: Experimental Workflow for the Enzyme Inhibition Assay.

Data Analysis and Interpretation

Step 1: Calculate Initial Reaction Velocity (V₀)

For each well, plot absorbance vs. time. The initial velocity (V₀) is the slope of the linear portion of this curve. The plate reader software can typically calculate this automatically.

Step 2: Correct for Background and Calculate Percent Inhibition
  • Subtract the average V₀ of the "Blank" wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle_control)) * 100

Step 3: Determine the IC₅₀ Value
  • Plot % Inhibition (Y-axis) versus the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, Origin).[7][9]

  • The software will calculate the IC₅₀ value, which is the concentration of the inhibitor that corresponds to 50% inhibition.

Step 4: Presenting the Data

Summarize the results in a clear, tabular format.

Compound IDAnalog StructureIC₅₀ (µM) ± SEM
Analog 1[Structure]5.2 ± 0.4
Analog 2[Structure]15.8 ± 1.1
Analog 3[Structure]0.9 ± 0.07
Positive Control[Structure]0.05 ± 0.003

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal in Controls 1. Inactive enzyme (degraded, improper storage).2. Incorrect buffer pH or composition.3. Expired or degraded substrate.1. Use a fresh aliquot of enzyme; verify activity with a control experiment.2. Prepare fresh buffer and confirm pH.3. Use a new batch of substrate.
High Variability Between Replicates 1. Pipetting errors.2. Incomplete mixing of reagents in wells.3. Air bubbles in wells.[8]1. Ensure pipettes are calibrated; use reverse pipetting for viscous solutions.2. Mix plate gently on a shaker after each addition.3. Be careful during reagent addition to avoid bubbles. Centrifuge plate briefly if needed.
Inhibition Exceeds 100% or is Negative 1. Test compound interferes with the assay signal (e.g., has its own color or quenches fluorescence).2. Compound precipitation at high concentrations.1. Run a control plate with the compound and substrate but no enzyme to check for interference.2. Visually inspect the plate for precipitation. Test lower concentrations.
Inconsistent Dose-Response Curve 1. Incorrect serial dilutions.2. Compound instability in assay buffer.3. Assay is not at steady-state conditions.1. Carefully re-prepare the inhibitor dilution plate.2. Assess compound stability over the assay time.3. Ensure substrate concentration is appropriate (around Kₘ) and assay time is within the linear range.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517.
  • ResearchGate. (2024). Mechanisms of action of 1,2,3‐triazole hybrids. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Revie, N. M., & Robbins, N. (2024).
  • Basu, A., & P., A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9.
  • Petr, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Jonsson, U., & Andersson, K. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLoS ONE, 9(3), e93421.
  • Zafar, W. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2), 189-202.
  • Nawaz, Z., et al. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Journal of Molecular Structure, 1265, 133423.
  • Rehman, A., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(39), 35308–35323.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Rehman, A., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(39), 35308–35323.
  • Taha, M., et al. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Pharmacokinetic Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 345-356.
  • ResearchGate. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Retrieved from [Link]

  • ResearchGate. (2022). Probing N-Substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Retrieved from [Link]

  • Fedotov, D. A., & Hotsulia, A. S. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.

Sources

"molecular docking studies of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol derivatives with target proteins"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Molecular Docking of 5-Mercapto-4-Phenyl-4H-1,2,4-Triazol-3-ol Derivatives

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The functionalization of this heterocyclic scaffold, particularly with mercapto and phenyl groups, can significantly modulate its pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive guide to performing molecular docking studies of this compound derivatives, a class of compounds with significant therapeutic potential.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for understanding the binding mechanism of a ligand (the triazole derivative) with its protein target at the molecular level. This guide will detail the necessary steps for ligand and protein preparation, the execution of the docking simulation using widely accepted software, and the critical analysis of the resulting data.

I. Ligand and Protein Preparation: The Foundation of a Reliable Docking Study

The accuracy of a molecular docking study is fundamentally dependent on the quality of the input structures for both the ligand and the protein. This section outlines the critical steps for preparing these molecules for simulation.

A. Ligand Preparation

The three-dimensional structure of the this compound derivatives is the starting point. If the crystal structure is unavailable, the structure can be drawn using chemical drawing software such as ChemDraw or MarvinSketch.

Protocol for Ligand Preparation:

  • 2D to 3D Conversion: The initial 2D structure of the triazole derivative is converted into a 3D conformation. This can be achieved using the built-in features of software like Avogadro or PyMOL.

  • Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a stable, low-energy conformation. This is a crucial step to remove any steric clashes and to obtain a realistic geometry. Molecular mechanics force fields such as MMFF94 or UFF are commonly employed for this purpose. Software like Avogadro and Chimera offer user-friendly interfaces for energy minimization.

  • File Format Conversion: The energy-minimized ligand structure is saved in a format compatible with the chosen docking software, typically .pdbqt for AutoDock Vina. This conversion often involves adding partial charges and defining rotatable bonds.

B. Protein Target Selection and Preparation

The choice of the protein target is dictated by the therapeutic objective. For 1,2,4-triazole derivatives, potential targets are numerous due to their diverse biological activities. For the purpose of this guide, we will consider a common target in antifungal drug discovery, lanosterol 14α-demethylase (CYP51) , as many triazole-based drugs target this enzyme.

Protocol for Protein Preparation:

  • Protein Structure Retrieval: The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB). It is essential to select a high-resolution crystal structure, preferably with a co-crystallized ligand, as this can help in defining the binding site.

  • Protein Clean-up: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-factors that are not relevant to the docking study. These should be removed. The protein may also have missing atoms or residues, which need to be repaired using software like Modeller or the protein preparation wizard in Schrödinger's Maestro.

  • Addition of Hydrogen Atoms: Hydrogen atoms are usually not resolved in X-ray crystal structures. They must be added to the protein structure, as they play a critical role in hydrogen bonding interactions.

  • Protonation and Charge Assignment: The protonation state of the amino acid residues at a given pH is determined, and partial charges are assigned. This is typically done using force fields like AMBER or CHARMM.

  • File Format Conversion: Similar to the ligand, the prepared protein structure is converted to the .pdbqt format for use with AutoDock Vina.

II. Molecular Docking Simulation: Predicting the Binding Pose

With the prepared ligand and protein structures, the molecular docking simulation can be performed. This section will focus on using AutoDock Vina, a widely used and freely available docking program.

A. Defining the Binding Site

The first step in setting up the docking simulation is to define the binding site on the protein. If the crystal structure contains a co-crystallized ligand, the binding site can be defined as a grid box encompassing this ligand. If the binding site is unknown, blind docking can be performed where the grid box covers the entire protein surface. However, this is computationally more expensive and less accurate.

B. Docking with AutoDock Vina

Protocol for Molecular Docking using AutoDock Vina:

  • Configuration File: A configuration file (conf.txt) is created that contains the paths to the prepared ligand and protein files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Running the Simulation: The docking simulation is initiated from the command line using the following command: vina --config conf.txt --log log.txt

  • Output Analysis: AutoDock Vina will generate an output file (typically in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

III. Analysis and Interpretation of Docking Results: From Data to Insights

A. Binding Affinity and RMSD
  • Binding Affinity: This value represents the free energy of binding of the ligand to the protein. The more negative the value, the stronger the binding. It is a primary metric for ranking different ligands.

  • Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the docked pose and the crystallographic pose of the ligand can be calculated. An RMSD value of less than 2 Å is generally considered a good prediction.

B. Visualization and Interaction Analysis

The predicted binding poses should be visualized using molecular graphics software like PyMOL or Chimera. This allows for a detailed examination of the interactions between the ligand and the protein.

Key Interactions to Analyze:

  • Hydrogen Bonds: These are crucial for the specificity and stability of the ligand-protein complex.

  • Hydrophobic Interactions: These interactions contribute significantly to the overall binding affinity.

  • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and the protein.

  • Salt Bridges: Electrostatic interactions between charged groups.

The analysis of these interactions provides insights into the molecular basis of binding and can guide the design of more potent inhibitors.

IV. Tabular Summary of Key Information

Software/Tool Purpose Key Features
ChemDraw/MarvinSketch2D Chemical DrawingUser-friendly interface for drawing chemical structures.
Avogadro/PyMOL3D Visualization and Energy MinimizationOpen-source, powerful visualization capabilities, built-in energy minimization algorithms.
Protein Data Bank (PDB)Source of Protein StructuresA comprehensive, publicly available database of biological macromolecular structures.
AutoDock VinaMolecular DockingFast and accurate, widely used in the scientific community, open-source.
PyMOL/ChimeraVisualization of Docking ResultsHigh-quality rendering of molecular structures, tools for analyzing interactions.

V. Workflow Visualization

MolecularDockingWorkflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) GridBox Define Binding Site (Grid Box Generation) LigandPrep->GridBox ProteinPrep Protein Preparation (Clean-up, H-addition) ProteinPrep->GridBox Docking Run Docking (AutoDock Vina) GridBox->Docking PoseAnalysis Binding Pose & Score Analysis Docking->PoseAnalysis InteractionAnalysis Visualize & Analyze Interactions (H-bonds, Hydrophobic, etc.) PoseAnalysis->InteractionAnalysis LeadOpt Lead Optimization Insights InteractionAnalysis->LeadOpt

Caption: A generalized workflow for molecular docking studies.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605–1612. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of cheminformatics, 4(1), 17. [Link]

  • Case, D. A., et al. (2021). Amber 2021. University of California, San Francisco. [Link]

Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazoles in Inflammation

Inflammation is a fundamental biological process, a double-edged sword that is critical for host defense but can lead to chronic and debilitating diseases when dysregulated.[1] The 1,2,4-triazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] Compounds containing this moiety can interact with various biological receptors and enzymes through weak non-bond interactions, making them versatile candidates for drug design.[5]

This guide focuses on 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol and its analogs, a class of compounds showing significant promise as anti-inflammatory agents.[6][7] Our objective is to provide a comprehensive framework for their preclinical evaluation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data. This document details the key mechanisms of action, provides step-by-step protocols for both in vitro and in vivo assessment, and offers guidance on data interpretation.

Section 1: The Target Moiety and Synthesis Rationale

Core Structure: 5-mercapto-4-phenyl-4H-1,2,4-triazole-3-ol

The core structure combines several key pharmacophores. The 1,2,4-triazole ring is a bioisostere for amide and ester groups, influencing the molecule's physicochemical properties and pharmacokinetic profile.[8] The mercapto (-SH) group is a crucial site for derivatization, allowing for the synthesis of a wide array of analogs to explore structure-activity relationships (SAR). The phenyl group at the N4 position and the hydroxyl group at the C3 position are critical for receptor binding and modulating the compound's activity.

General Synthesis Protocol for the 1,2,4-Triazole Core

The synthesis of the 4,5-disubstituted-1,2,4-triazole-3-thiol core is a well-established chemical process, typically achieved through the cyclization of a substituted thiosemicarbazide.[9][10] This provides a reliable and versatile route for generating a library of analogs for screening.

Protocol 1.1: Synthesis of 4-Phenyl-5-substituted-4H-1,2,4-triazole-3-thiol

  • Step 1: Formation of Thiosemicarbazide. React an appropriate acid hydrazide with phenyl isothiocyanate in an ethanol solution. Reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Step 2: Alkaline Cyclization. Dissolve the resulting thiosemicarbazide from Step 1 in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v).

  • Step 3: Reflux. Heat the mixture under reflux for 6-8 hours. This promotes the intramolecular cyclization to form the 1,2,4-triazole ring.[6]

  • Step 4: Acidification and Precipitation. After cooling the reaction mixture to room temperature, carefully acidify it with a dilute strong acid (e.g., HCl) to a pH of 5-6.[11]

  • Step 5: Isolation and Purification. The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water to remove residual salts, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified triazole derivative.

  • Step 6: Characterization. Confirm the structure and purity of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12][13]

Section 2: Key Inflammatory Pathways and Mechanisms of Action

The anti-inflammatory effects of 1,2,4-triazole derivatives are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[2][14] Understanding these pathways is crucial for designing relevant assays and interpreting results.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[15] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[8] Many triazole derivatives have been identified as potent and selective inhibitors of COX-2, which is a highly desirable trait for an anti-inflammatory drug as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[8][16]

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions: e.g., Gastric Protection) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Triazole 1,2,4-Triazole Analogs Triazole->COX2 Selective Inhibition

Caption: The COX pathway and the inhibitory action of 1,2,4-triazole analogs.

Pro-inflammatory Cytokine Signaling

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response.[17] They are released by immune cells, such as macrophages, in response to stimuli like bacterial lipopolysaccharide (LPS).[18] These cytokines activate downstream signaling cascades, most notably the NF-κB pathway, which in turn promotes the expression of more inflammatory genes, creating a positive feedback loop.[18][19] Several triazole-based compounds have been shown to inhibit the production of TNF-α and IL-6, representing a key mechanism for their anti-inflammatory effects.[14][20]

Cytokine_Pathway cluster_cell Macrophage LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor NFkB NF-κB Activation Receptor->NFkB Cytokines TNF-α, IL-6 Gene Transcription NFkB->Cytokines Release Release of TNF-α & IL-6 Cytokines->Release Inflammation Systemic Inflammation Release->Inflammation Triazole 1,2,4-Triazole Analogs Triazole->NFkB Inhibition

Caption: Inhibition of pro-inflammatory cytokine production by 1,2,4-triazoles.

Section 3: In Vitro Evaluation Protocols

In vitro assays are the first line of evaluation, providing rapid, cost-effective screening of compound libraries to identify lead candidates and elucidate their mechanism of action.

Protocol 3.1: COX-1 and COX-2 Inhibition Assay (Fluorometric)
  • Rationale: This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of COX-1 and COX-2. By testing against both isoforms, a selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) can be calculated. A high SI is indicative of a safer compound profile.[8][16]

  • Principle: This protocol uses a fluorometric assay kit where the COX enzyme converts arachidonic acid to Prostaglandin G₂, which is then measured by a probe that generates a fluorescent signal. Inhibition of the enzyme results in a decreased signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, COX-1/COX-2 enzymes, Arachidonic Acid, Fluorometric Probe) as per the manufacturer's instructions (e.g., Cayman Chemical, Abcam).

  • Compound Preparation: Prepare a stock solution of the 1,2,4-triazole analogs in DMSO. Create a series of dilutions in Assay Buffer to achieve final assay concentrations ranging from nanomolar to micromolar (e.g., 0.01 µM to 100 µM).

  • Assay Plate Setup: In a 96-well black plate suitable for fluorescence, add the following to respective wells:

    • Blank Wells: Assay Buffer.

    • Positive Control Wells: Assay Buffer + a known selective COX-2 inhibitor (e.g., Celecoxib).[14]

    • Vehicle Control Wells: Assay Buffer + DMSO (at the same final concentration as the test compounds).

    • Test Compound Wells: Assay Buffer + diluted triazole analog.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to all wells except the blank. Mix gently and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the Arachidonic Acid and Fluorometric Probe solution to all wells to start the reaction.

  • Signal Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition vs. log[concentration] and use a non-linear regression to calculate the IC₅₀ value.

Protocol 3.2: Inhibition of LPS-Induced TNF-α and IL-6 in RAW 264.7 Macrophages
  • Rationale: This cell-based assay assesses the ability of compounds to suppress the production of key pro-inflammatory cytokines in a biologically relevant context, mimicking an immune response.[18]

  • Principle: Murine macrophage cells (RAW 264.7) are stimulated with LPS to produce TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the old media and replace it with fresh media containing various concentrations of the triazole analogs or a vehicle control (DMSO). Pre-incubate the cells with the compounds for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to all wells (final concentration of 1 µg/mL) except for the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[18]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's protocol precisely.[17][21]

  • Data Analysis: Construct a standard curve from the ELISA standards. Calculate the concentration of each cytokine in the samples. Determine the percent inhibition of cytokine production for each compound concentration compared to the LPS-only stimulated wells. Calculate IC₅₀ values as described previously.

Section 4: In Vivo Validation Protocols

Validating in vitro findings in a whole-organism model is a critical step in drug development. These models help assess a compound's efficacy, pharmacokinetics, and potential toxicity in a complex physiological system.[22]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
  • Rationale: This is the most widely used and well-characterized model for studying acute inflammation.[1] The inflammatory response is biphasic, allowing for the evaluation of a compound's effect on different inflammatory mediators. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily mediated by prostaglandins and involves the induction of COX-2.[1]

  • Principle: A localized, acute inflammation is induced by injecting carrageenan into the sub-plantar tissue of a rat's hind paw. The resulting edema (swelling) is measured over time. An effective anti-inflammatory agent will significantly reduce this swelling.

InVivo_Workflow start Animal Acclimatization (1 week) grouping Group Animals (n=6-8 per group) - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Compound (multiple doses) start->grouping baseline Measure Baseline Paw Volume (t=0 hr) grouping->baseline admin Administer Compound Orally (p.o.) or Intraperitoneally (i.p.) baseline->admin induce Inject Carrageenan (1% w/v) into sub-plantar region of right hind paw (t=1 hr post-drug) admin->induce measure Measure Paw Volume at 1, 2, 3, 4, 5, 6 hours (using a plethysmometer) induce->measure analyze Data Analysis: - Calculate % Edema Inhibition - Statistical Analysis (e.g., ANOVA) measure->analyze end Endpoint analyze->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Handling: Use male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week before the experiment. Fast the animals overnight with free access to water before dosing.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group 2 (Positive Control): Receives a standard drug like Indomethacin or Diclofenac (e.g., 10 mg/kg, p.o.).[8]

    • Groups 3+ (Test Groups): Receive the 1,2,4-triazole analog at various doses (e.g., 10, 20, 50 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline (V₀).

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine if the observed inhibition is statistically significant.

Section 5: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the efficacy and selectivity of different analogs.

Table 1: In Vitro Anti-inflammatory Activity of Representative 1,2,4-Triazole Analogs
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Parent Cmpd 13.50.04337.55.27.8
Analog A >1000.28>3572.13.5
Analog B 8.851.984.4715.618.2
Celecoxib 14.70.045326.71.82.4

Data are representative values synthesized from literature reports for illustrative purposes.[8][14][15] A higher COX-2 Selectivity Index indicates greater selectivity for the inflammatory enzyme over the constitutive one. Lower IC₅₀ values indicate higher potency.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
Treatment GroupDose (mg/kg)Max. % Edema Inhibition (at 4 hr)Statistical Significance (p-value)
Vehicle Control -0%-
Parent Cmpd 2068.5%< 0.01
Analog A 2075.2%< 0.001
Analog B 2045.1%< 0.05
Indomethacin 1071.8%< 0.001

Data are representative values. Statistical significance is determined relative to the vehicle control group. This table allows for a direct comparison of the in vivo efficacy of the synthesized compounds against a known standard drug.

Conclusion

The protocols and frameworks outlined in this guide provide a robust system for the comprehensive evaluation of this compound and its analogs as potential anti-inflammatory agents. By systematically progressing from mechanistic in vitro assays to whole-organism in vivo models, researchers can effectively identify lead candidates, elucidate their mechanisms of action, and build a strong preclinical data package. The emphasis on including proper controls, understanding the rationale behind each protocol, and employing clear data analysis techniques will ensure the generation of high-quality, reproducible, and trustworthy results, paving the way for the development of novel therapeutics for inflammatory diseases.

References

  • (PDF) New 1,2,4-triazole based eugenol derivatives as antiCOX-2 and anticancer agents.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds - Benchchem.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - NIH.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI.
  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed.
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery.
  • Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase.
  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PubMed.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed.
  • New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties | ACS Omega.
  • Novel 1,2,4-triazoles derived from Ibuprofen: synthesis and in vitro evaluation of their mPGES-1 inhibitory and antiproliferative activity - PubMed.
  • Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: Design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies - ResearchGate.
  • Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed.
  • Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models.
  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC - NIH.
  • Editorial: Pharmaceutical insights into the triazoles: Recent advances - Frontiers.
  • Inhibitory effects of inflammatory cytokines TNF-α and IL-6 on... - ResearchGate.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • The development of new triazole based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI.
  • The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). - ResearchGate.
  • An efficient method for the synthesis of novel derivatives 4-{5-[4-(4-amino-5-mercapto-4H-[8][15][23]triazol-3-yl)-phenyl]-3-trifluoromethyl-pyrazol-1-yl}-benzenesulfonamide and their anti-inflammatory potential - PubMed. Available at:

  • 132-144 Review Article Overview of Mercapto-1,2,4-Triazoles - JOCPR.
  • Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents - ResearchGate.
  • Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed.
  • Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PubMed Central.
  • Inhibitory effect of compounds 1-10 against IL-6 production in TNF-a... - ResearchGate.

Sources

Application Notes and Protocols for Antifungal Screening of Substituted 1,2,4-Triazole-3-Thiols against Candida albicans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

Candida albicans, an opportunistic fungal pathogen, remains a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The widespread use of existing antifungal drugs, especially those of the triazole class like fluconazole, has unfortunately led to the emergence of resistant strains, posing a serious clinical challenge.[3][4][5] This escalating resistance necessitates the urgent development of new, more effective antifungal agents.[3][6] Substituted 1,2,4-triazole-3-thiols represent a promising class of heterocyclic compounds that have garnered significant interest due to their broad spectrum of biological activities, including antifungal properties.[7][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of novel substituted 1,2,4-triazole-3-thiols against Candida albicans. It outlines detailed protocols for both the synthesis of these compounds and their subsequent in vitro antifungal evaluation, grounded in established methodologies and scientific principles.

The Scientific Rationale: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[6][10][11] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is absent in mammalian cells. By disrupting ergosterol synthesis, triazoles compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[10][11][12] The 1,2,4-triazole nucleus is a key pharmacophore that chelates the heme iron in the active site of 14α-demethylase, thereby inhibiting its function.[6] The various substitutions on the triazole ring allow for modulation of the compound's potency, spectrum of activity, and pharmacokinetic properties.

cluster_synthesis Compound Synthesis cluster_screening Antifungal Screening cluster_cytotoxicity Cytotoxicity Assessment Carboxylic_Acid_Hydrazide Carboxylic Acid Hydrazide Thiosemicarbazide_Intermediate 1,4-Disubstituted Thiosemicarbazide Intermediate Carboxylic_Acid_Hydrazide->Thiosemicarbazide_Intermediate Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide_Intermediate Reaction Cyclization Alkaline Cyclization Thiosemicarbazide_Intermediate->Cyclization Triazole_Thiol Substituted 1,2,4-Triazole-3-Thiol Cyclization->Triazole_Thiol Inoculum_Preparation C. albicans Inoculum Preparation Microdilution_Plate 96-Well Plate Incubation (35°C, 24-48h) Inoculum_Preparation->Microdilution_Plate Serial_Dilution Serial Dilution of Triazole Compounds Serial_Dilution->Microdilution_Plate MIC_Determination MIC Determination (Visual/Spectrophotometric) Microdilution_Plate->MIC_Determination Data_Analysis Data Analysis & Interpretation MIC_Determination->Data_Analysis Mammalian_Cell_Line Mammalian Cell Line (e.g., NIH 3T3) Compound_Exposure Exposure to Triazole Compounds Mammalian_Cell_Line->Compound_Exposure Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Exposure->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination

Figure 1: A comprehensive workflow from synthesis to biological evaluation of substituted 1,2,4-triazole-3-thiols.

Part 1: Synthesis of Substituted 1,2,4-Triazole-3-Thiols

A common and effective method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate, followed by alkaline cyclization.[13][14][15]

Protocol 1: Synthesis of 4-Aryl-5-(substituted)-4H-1,2,4-triazole-3-thiol

Materials:

  • Substituted carboxylic acid hydrazide (e.g., phenylacetic acid hydrazide)

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Absolute ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Reflux apparatus, magnetic stirrer, beakers, filtration apparatus

Procedure:

  • Formation of the Thiosemicarbazide Intermediate:

    • In a round-bottom flask, dissolve the carboxylic acid hydrazide (0.01 mol) in absolute ethanol.

    • Add the aryl isothiocyanate (0.01 mol) to the solution.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature. The precipitated 1,4-disubstituted thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

  • Cyclization to the 1,2,4-Triazole-3-thiol:

    • Suspend the dried thiosemicarbazide intermediate (0.005 mol) in an aqueous solution of sodium hydroxide (e.g., 2M, 25 mL).

    • Reflux the mixture for 3-5 hours until a clear solution is obtained and the evolution of hydrogen sulfide gas ceases (use appropriate safety precautions).

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 5-6.

    • The precipitated solid, which is the desired 1,2,4-triazole-3-thiol, is collected by filtration, washed thoroughly with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

Characterization: The structure of the synthesized compounds should be confirmed using modern analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).[16]

Part 2: In Vitro Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method (document M27) is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[1][17][18][19]

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (0.165 M) to pH 7.0

  • Sterile 96-well flat-bottom microtiter plates

  • Synthesized triazole compounds

  • Fluconazole (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized triazole compounds and fluconazole in DMSO to a stock concentration of 1280 µg/mL.

  • Preparation of C. albicans Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Harvest a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[17][18]

  • Preparation of Microtiter Plates:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.

    • Add 200 µL of the drug stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • This will result in drug concentrations typically ranging from 64 µg/mL to 0.125 µg/mL.

    • Well 11 serves as the growth control (drug-free) and well 12 as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized C. albicans inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Cover the plates and incubate at 35°C for 24-48 hours.[20]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant diminution (≥50% inhibition) of growth compared to the growth control well.[18][20] This can be determined visually or with a microplate reader at 490 nm.[21]

Part 3: Data Analysis and Interpretation

The antifungal activity of the synthesized compounds is quantified by their MIC values. A lower MIC value indicates higher potency. The results should be compared to the MIC of the standard drug, fluconazole.

Compound ID Substitution Pattern (Example) MIC (µg/mL) against C. albicans
TRZ-01 R = 4-chlorophenyl8
TRZ-02 R = 2,4-dichlorophenyl4
TRZ-03 R = 4-fluorophenyl16
Fluconazole Standard2

Table 1: Example of a data summary table for MIC values of synthesized 1,2,4-triazole-3-thiols.

Interpretation:

  • Compounds with MIC values lower than or comparable to fluconazole are considered promising candidates for further development.

  • Structure-Activity Relationship (SAR) studies can be conducted to understand how different substituents on the triazole ring affect antifungal activity. For instance, in the example table, the presence of a 2,4-dichloro substitution (TRZ-02) resulted in a lower MIC compared to a single 4-chloro substitution (TRZ-01).

cluster_moa Mechanism of Triazole Action Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Fungal_Cell_Death Fungal Cell Death CYP51->Ergosterol Produces Membrane_Disruption Fungal Cell Membrane Disruption CYP51->Membrane_Disruption Depletion of Ergosterol leads to Triazole_Thiol 1,2,4-Triazole-3-Thiol Triazole_Thiol->CYP51 Inhibits Membrane_Disruption->Fungal_Cell_Death Leads to

Figure 2: The inhibitory mechanism of 1,2,4-triazole-3-thiols on the fungal ergosterol biosynthesis pathway.

Part 4: Cytotoxicity Assessment

It is crucial to evaluate the toxicity of promising antifungal compounds against mammalian cells to determine their selectivity. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[22][23]

Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., NIH 3T3 fibroblasts, Vero cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Synthesized triazole compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[22]

  • Compound Treatment:

    • Prepare serial dilutions of the triazole compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours.[22]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

A high IC₅₀ value for a mammalian cell line and a low MIC value against C. albicans indicate good selectivity and a promising therapeutic window for the compound.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the synthesis and antifungal screening of substituted 1,2,4-triazole-3-thiols against Candida albicans. By following these standardized methods, researchers can generate reliable and reproducible data to identify novel antifungal candidates. Promising compounds with high potency and low cytotoxicity should be advanced to further preclinical studies, including in vivo efficacy testing in animal models of candidiasis and mechanism of action studies to confirm their target engagement.[24] The continuous exploration of this chemical scaffold is a vital step in addressing the growing threat of antifungal resistance.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: )
  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (URL: )
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. (URL: [Link])

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - NIH. (URL: [Link])

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])

  • Commercial tests for in vitro antifungal susceptibility testing of Candida species compared to standard (NCCLS) broth microdilut. (URL: )
  • Progress and challenges in the development of triazole antimicrobials. (URL: [Link])

  • Progress and challenges in the development of triazole antimicrobials - PMC - NIH. (URL: [Link])

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. - ResearchGate. (URL: [Link])

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine ... - PubMed. (URL: [Link])

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (URL: [Link])

  • Comparison of the Broth Microdilution (BMD) Method of the European Committee on Antimicrobial Susceptibility Testing with the 24-Hour CLSI BMD Method for Testing Susceptibility of Candida Species to Fluconazole, Posaconazole, and Voriconazole by Use of Epidemiological Cutoff Values. (URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])

  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle - Medical Notes. (URL: [Link])

  • Emerging Applications of Triazole Antifungal Drugs - MDPI. (URL: [Link])

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (URL: [Link])

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (URL: [Link])

  • Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections - PMC - NIH. (URL: [Link])

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. (URL: [Link])

  • A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed. (URL: [Link])

  • Drug development challenges and strategies to address emerging and resistant fungal pathogens - Taylor & Francis Online. (URL: [Link])

  • Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC - PubMed Central. (URL: [Link])

  • (PDF) In vitro antifungal susceptibility testing - ResearchGate. (URL: [Link])

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • CAS Insights Report: Fungal infections—New challenges in treatment. (URL: [Link])

  • Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal A - JMI Laboratories. (URL: [Link])

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC. (URL: [Link])

  • Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. (URL: [Link])

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - Frontiers. (URL: [Link])

  • [PDF] Comparison between E-test and CLSI broth microdilution method for antifungal susceptibility testing of Candida albicans oral isolates. | Semantic Scholar. (URL: [Link])

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities | ACS Omega. (URL: [Link])

  • Interpretive criteria of susceptibility and resistance of antifungals. - ResearchGate. (URL: [Link])

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Antifungal Properties of 1,2,4-Triazoles - ISRES. (URL: [Link])

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])

  • Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives containing substituted phenyl moiety as inhibitors of enolase 1 - SEEJPH. (URL: [Link])

Sources

Application Notes & Protocols: Evaluating 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol as a Novel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CI-MPTO-202601

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the evaluation and application of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol (MPTO) as a potential corrosion inhibitor. While the existing body of literature extensively covers triazole-thiol and triazole-thione derivatives, this guide adapts established, field-proven methodologies to characterize MPTO. We delineate the postulated mechanism of action and provide detailed, step-by-step protocols for gravimetric analysis, advanced electrochemical evaluation, and surface characterization techniques. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Introduction: The Promise of Heterocyclic Inhibitors

Organic heterocyclic compounds are a cornerstone of modern corrosion mitigation strategies, primarily due to the presence of heteroatoms (such as Nitrogen, Sulfur, and Oxygen) and π-electrons in their structures. These features facilitate the adsorption of the molecule onto a metal surface, creating a protective barrier that insulates the metal from the corrosive environment.[1][2] Triazole derivatives, in particular, have demonstrated exceptional performance as corrosion inhibitors for various metals and alloys in acidic and neutral media.[3][4][5]

The subject of this guide, this compound (MPTO), is a promising candidate inhibitor. Its molecular structure contains multiple active centers for adsorption:

  • Nitrogen atoms within the triazole ring.

  • A thiol/mercapto group (-SH) , known for its strong affinity for metal surfaces.[6]

  • A hydroxyl group (-OH) , which can also participate in the adsorption process.

  • A phenyl ring , which provides a larger surface area for coverage.

This guide provides the necessary protocols to systematically evaluate the efficacy and mechanism of this novel compound.

Postulated Mechanism of Corrosion Inhibition

The inhibition action of MPTO is predicated on its ability to adsorb onto the metal surface, a process that can be broadly classified into physisorption or chemisorption.

  • Physisorption: This involves electrostatic interactions between charged inhibitor molecules (protonated in acidic media) and a charged metal surface.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the lone pair electrons of the N, S, and O heteroatoms and the vacant d-orbitals of the metal atoms.[3]

The synergistic effect of these heteroatoms is expected to form a stable, hydrophobic film, blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) half-reactions of the corrosion process.[5] This classifies MPTO as a potential mixed-type inhibitor.

G MPTO MPTO Molecule (N, S, O Heteroatoms) Metal Metal Surface (Fe) MPTO->Metal Adsorption (Physisorption & Chemisorption) H_plus H⁺ Ions H_plus->Metal Cathodic Reaction (Blocked) Cl_minus Cl⁻ Ions Cl_minus->Metal Anodic Reaction (Blocked) caption Fig 1. Proposed adsorption mechanism of MPTO. G cluster_cell Three-Electrode Electrochemical Cell WE Working Electrode (Metal Specimen) Solution Corrosive Solution +/- Inhibitor CE Counter Electrode (Platinum/Graphite) RE Reference Electrode (SCE or Ag/AgCl) Potentiostat Potentiostat / Galvanostat Potentiostat->WE Measures I Potentiostat->CE Applies I/E Potentiostat->RE Measures E caption Fig 2. Schematic of an electrochemical testing setup. G start Start: Evaluate MPTO weight_loss Part I: Weight Loss (Gravimetric Analysis) start->weight_loss Initial Screening electrochem Part II: Electrochemical Tests (PDP & EIS) weight_loss->electrochem Quantitative Analysis surface Part III: Surface Analysis (SEM & XPS) electrochem->surface Mechanistic Confirmation theory Part IV: Adsorption Modeling (Isotherms) surface->theory Thermodynamic Insight conclusion Conclusion: Inhibition Efficiency & Mechanism theory->conclusion caption Fig 3. Comprehensive workflow for inhibitor evaluation.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. 1,2,4-triazole derivatives are known for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The successful and reproducible synthesis of these molecules is paramount.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity.

Part 1: The Synthetic Pathway: A Mechanistic Overview

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and their corresponding 3-ol tautomers is a well-established process in heterocyclic chemistry. The most common and reliable method involves a two-step process: the formation of a substituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This process is favored for its high yields and the ready availability of starting materials.[3]

The key steps are:

  • Formation of the Intermediate: An aryl isothiocyanate (in this case, phenyl isothiocyanate) is reacted with an appropriate acid hydrazide. To achieve the desired "-3-ol" substitution, a hydrazide containing a carboxylate or a masked carbonyl group, such as ethyl carbazate, is an ideal choice. This nucleophilic addition reaction forms the N-phenyl-thiosemicarbazide backbone.

  • Cyclization: The thiosemicarbazide intermediate is then heated in the presence of a base. The base deprotonates a nitrogen atom, which then acts as a nucleophile, attacking the carbonyl carbon of the ester group. This intramolecular condensation reaction results in the formation of the five-membered triazole ring with the elimination of a small molecule (e.g., ethanol).[1][4]

Below is a diagram illustrating this synthetic pathway.

Synthetic Pathway Phenyl_Isothiocyanate Phenyl Isothiocyanate Intermediate Thiosemicarbazide Intermediate Phenyl_Isothiocyanate->Intermediate Step 1: Addition Reaction Ethyl_Carbazate Ethyl Carbazate Ethyl_Carbazate->Intermediate Base Base (e.g., NaOH, KOH) Base->Intermediate Product 5-mercapto-4-phenyl-4H- 1,2,4-triazol-3-ol Intermediate->Product Step 2: Base-Catalyzed Cyclization Byproduct Ethanol Product->Byproduct Elimination Troubleshooting Workflow Start Start Synthesis Problem Problem Encountered Start->Problem LowYield Low / No Yield Problem->LowYield Yield Issue ImpureProduct Impure Product Problem->ImpureProduct Purity Issue CheckBase Check Base: - Using NaOH or KOH? - At least 1 equivalent? LowYield->CheckBase Cause? CheckTLC Check Reaction Completion via TLC ImpureProduct->CheckTLC Cause? CheckConditions Check Conditions: - Refluxing? - Time > 4h? CheckBase->CheckConditions Base OK CheckReagents Check Reagents: - Purity of Isothiocyanate? - Anhydrous Solvent? CheckConditions->CheckReagents Conditions OK Success Successful Synthesis CheckReagents->Success Reagents OK CheckWorkup Check Workup: - Cooled mixture? - Acidified to pH 5-6? CheckTLC->CheckWorkup Reaction Complete CheckSolvent Check Recrystallization Solvent (Try Ethanol) CheckWorkup->CheckSolvent Workup OK CheckSolvent->Success Purification OK

Sources

Technical Support Center: Purification Strategies for 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2,4-triazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Drawing from established protocols and field experience, this resource provides in-depth, practical solutions in a direct question-and-answer format to help you overcome common purification hurdles.

Part 1: Initial Assessment & Strategy Selection

This section addresses the critical first steps after a synthesis is complete, guiding you toward the most effective purification strategy for your specific 1,2,4-triazole derivative.

Frequently Asked Questions (FAQs)

Question: My reaction is complete. What is the first step before starting a complex purification?

Answer: Before proceeding to chromatography or recrystallization, a simple workup is essential to remove the bulk of impurities. This typically involves:

  • Quenching: Carefully neutralize any strong acids or bases used in the reaction.

  • Liquid-Liquid Extraction (LLE): Transfer the reaction mixture to a separatory funnel and extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This will remove many inorganic salts, highly polar starting materials (like excess hydrazine), and water-soluble byproducts.[1]

  • Washing: Wash the organic layer sequentially with a mild acid (e.g., 10% citric acid), a mild base (e.g., saturated sodium bicarbonate solution), and finally, brine.[2] These washes remove basic and acidic impurities, respectively. The brine wash helps to break emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.[2] The resulting crude material is now ready for fine purification.

Question: How do I choose the best primary purification technique for my crude 1,2,4-triazole derivative?

Answer: The physical state of your crude product and the nature of the impurities are the primary determinants. The following decision tree provides a logical starting point.

G start Crude Product Assessment is_solid Is the crude product a solid? start->is_solid is_oil Is the product an oil or a complex mixture? is_solid->is_oil No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_ionizable Does the triazole have a basic nitrogen accessible for protonation? is_oil->is_ionizable No column Perform Column Chromatography is_oil->column Yes acid_base Consider Acid-Base Extraction is_ionizable->acid_base Yes prep_hplc Use Preparative HPLC (for high purity needs) is_ionizable->prep_hplc No recrystallize->column If impurities persist column->prep_hplc For final polishing acid_base->column Followed by... G cluster_0 Column Chromatography Workflow TLC 1. Develop TLC Method (Target Rf ≈ 0.3) Slurry 2. Prepare Column Slurry (Mobile Phase + Silica) TLC->Slurry Load 3. Load Sample (Wet vs. Dry Loading) Slurry->Load Elute 4. Elute Column (Maintain positive pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Concentrate Analyze->Combine

Sources

Technical Support Center: Synthesis of Mercapto-Substituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of mercapto-substituted triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. The inherent reactivity of the mercapto-triazole scaffold, while synthetically useful, can also lead to a variety of side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your synthetic routes, and ensure the integrity of your target molecules.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to mitigate common side reactions.

Issue 1: Poor Regioselectivity in Alkylation Reactions Resulting in Product Mixtures

Question: I am trying to S-alkylate my 4-amino-5-mercapto-1,2,4-triazole, but I am getting a mixture of products, including what appears to be N-alkylated isomers. How can I improve the selectivity for S-alkylation?

Answer: This is a very common challenge. The 1,2,4-triazole-3-thione core has multiple nucleophilic centers: the exocyclic sulfur atom and the nitrogen atoms of the triazole ring (N1, N2, and N4).[1][2] The regioselectivity of alkylation is highly dependent on the reaction conditions.

Root Cause Analysis:

The thiol-thione tautomerism is key to understanding this reactivity. In solution, the compound exists in equilibrium between the thione form and the thiol form.[3][4] While the thione form is often the most stable and predominant tautomer, the thiol form's sulfur atom and the deprotonated thione's thiolate anion are highly nucleophilic.[5]

  • S-Alkylation (Kinetic Product): Alkylation on the sulfur atom is generally the kinetically favored pathway. It occurs under milder basic conditions where a soft nucleophile (thiolate) reacts with a soft electrophile (alkyl halide).

  • N-Alkylation (Thermodynamic Product): Alkylation on the ring nitrogens (often N2 or N4) can become competitive or even dominant under harsher conditions (e.g., stronger bases, higher temperatures). The nitrogen atoms are harder nucleophiles. The N-alkylated products are often more thermodynamically stable.

The choice of base is critical. Strong bases like sodium hydroxide can lead to the formation of a dianion, increasing the likelihood of N-alkylation.[6]

Troubleshooting Workflow and Protocols:

To favor S-alkylation, the goal is to generate the thiolate selectively without significantly increasing the nucleophilicity of the ring nitrogens.

Protocol for Selective S-Alkylation:

  • Dissolve the Triazole: Dissolve your mercapto-substituted triazole (1 equivalent) in a suitable polar aprotic solvent like ethanol or acetone.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃)[1][2] or sodium acetate (NaOAc),[7] (1.1 equivalents) to the solution at room temperature. Stir for 30-60 minutes to allow for the formation of the potassium or sodium thiolate salt.

  • Alkylating Agent: Slowly add the alkylating agent (e.g., alkyl halide) (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature or with gentle heating (40-50 °C).

  • Work-up: Once the starting material is consumed, filter off the inorganic salts. Evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Comparative Data on Base Selection for Alkylation:

BaseTypical ConditionsPredominant ProductRationale
K₂CO₃Acetone, RTS-AlkylatedMild base, favors formation of the soft thiolate nucleophile.[1][2]
NaOH (aq.)RefluxMixture of S- and N-alkylatedStrong base, can lead to deprotonation at nitrogen, promoting N-alkylation.[6]
NaHDMF, 0 °C to RTN-AlkylatedStrong, non-nucleophilic base that can favor the thermodynamically more stable N-alkylated product.

DOT Diagram: Regioselectivity in Triazole Alkylation

G Triazole Mercapto-Triazole (Thiol-Thione Tautomers) Thiolate Thiolate Anion Triazole->Thiolate Mild Base (K₂CO₃) N_Anion Ring Nitrogen Anion Triazole->N_Anion Strong Base (NaH, NaOH) S_Product S-Alkylated Product (Kinetic) Thiolate->S_Product + R-X N_Product N-Alkylated Product (Thermodynamic) N_Anion->N_Product + R-X

Caption: Control of alkylation regioselectivity by base selection.

Issue 2: Formation of Disulfide Byproducts (Dimerization)

Question: During my reaction work-up, I've isolated a significant amount of a higher molecular weight byproduct, which I suspect is a disulfide dimer of my starting mercapto-triazole. What causes this and how can I prevent it?

Answer: The formation of disulfide dimers is a classic side reaction for thiols, including mercapto-substituted triazoles. This occurs through the oxidation of the thiol group.

Root Cause Analysis:

The thiol (-SH) or thiolate (-S⁻) group is susceptible to oxidation. The most common culprit is atmospheric oxygen, especially under basic conditions. The reaction proceeds via the coupling of two thiyl radicals or through a nucleophilic attack of a thiolate on an oxidized sulfur species. Certain reagents can also promote this oxidation. For instance, iodine is often used intentionally to synthesize these disulfides.[8]

Mechanism of Oxidative Dimerization:

2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻

This equilibrium can be shifted to the right in the presence of an oxidizing agent or even air (O₂), particularly at elevated pH.

Troubleshooting Workflow and Protocols:

Prevention is key and involves excluding or minimizing contact with oxidizing agents.

Protocol to Minimize Disulfide Formation:

  • Degas Solvents: Before use, degas your reaction solvents by bubbling an inert gas (nitrogen or argon) through them for 15-30 minutes.

  • Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This is especially important if the reaction is run for an extended period or at elevated temperatures.

  • Work-up Considerations: During aqueous work-up, consider adding a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous phase to quench any oxidizing species.

  • Avoid Certain Reagents: Be mindful that some reagents used for other transformations can be oxidative. If you are performing a multi-step synthesis, ensure that the reagents are compatible with the thiol group.

If disulfide formation is unavoidable, it can sometimes be reversed.

Protocol for Disulfide Reduction:

  • Dissolve Dimer: Dissolve the crude product containing the disulfide dimer in a suitable solvent (e.g., methanol, THF).

  • Add Reducing Agent: Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) (1.5 equivalents).

  • Stir: Stir the reaction at room temperature and monitor by TLC for the disappearance of the dimer spot and the reappearance of the monomeric thiol.

  • Purification: Purify the product by chromatography to remove the reducing agent and its byproducts.

Issue 3: Unwanted Desulfurization of the Triazole Ring

Question: My final product seems to have lost the sulfur atom, resulting in a simple substituted triazole. Under what conditions does this desulfurization occur?

Answer: Desulfurization is the complete removal of the sulfur atom from the triazole ring. This is a known side reaction that typically requires harsh conditions, such as the use of strong reducing agents or oxidative conditions followed by cleavage.

Root Cause Analysis:

  • Reductive Desulfurization: Classically, this is achieved using reagents like Raney Nickel. While effective, Raney Ni is pyrophoric and its use can be hazardous.[9]

  • Oxidative Desulfurization: This involves the oxidation of the thione to an intermediate like a sulfonyl halide, which can then be cleaved from the ring.[10] Certain electrochemical methods can also achieve desulfurization.[9] Harsh oxidizing agents like peroxides can also lead to desulfurization.[11]

If you are observing spontaneous desulfurization, it is likely due to either extreme reaction temperatures or the presence of unintended, highly reactive reagents in your system.

Troubleshooting Workflow and Protocols:

  • Re-evaluate Reaction Conditions: Avoid excessively high temperatures. If a high-temperature reaction is necessary, ensure it is conducted under a strictly inert atmosphere.

  • Check Reagent Purity: Ensure that your starting materials and reagents are pure and not contaminated with strong oxidizing or reducing agents. For example, old samples of ethers can form explosive peroxides which are highly oxidative.

  • Alternative Synthetic Routes: If desulfurization is a persistent issue in a particular step, consider reordering your synthetic sequence. It may be preferable to introduce the sulfur atom at a later stage in the synthesis.

DOT Diagram: Desulfurization Pathways

G MercaptoTriazole Mercapto-Substituted Triazole DesulfurizedTriazole Desulfurized Triazole MercaptoTriazole->DesulfurizedTriazole Reductive Conditions (e.g., Raney Ni) OxidizedIntermediate Oxidized Intermediate (e.g., Sulfonic Acid) MercaptoTriazole->OxidizedIntermediate Oxidative Conditions (e.g., Cl₂, H₂O₂) OxidizedIntermediate->DesulfurizedTriazole Cleavage

Caption: Major pathways leading to unwanted desulfurization.

Frequently Asked Questions (FAQs)

Q1: What is thiol-thione tautomerism and how does it affect my reactions?

A1: Thiol-thione tautomerism is a form of prototropic tautomerism where a proton moves between the sulfur and a nitrogen atom in the heterocyclic ring.[3]

  • Thione Form: Characterized by a C=S double bond and an N-H bond.

  • Thiol Form: Characterized by a C-S single bond (with an S-H) and a C=N double bond within the ring.

In most cases, the thione form is the more stable and predominant species in both the solid state and in solution.[4][5] However, the two forms are in rapid equilibrium. This is critically important for reactivity because even if the thiol form is present in a small amount, it can be highly reactive. For example, in alkylation reactions, it is the deprotonated thiol (the thiolate) that typically acts as the nucleophile for S-alkylation.[12]

Q2: How do I choose the correct starting materials for synthesizing 4-amino-5-mercapto-1,2,4-triazoles?

A2: The most common and reliable method for the synthesis of 4-amino-5-mercapto-1,2,4-triazoles is the cyclization of dithiocarbazinates.[13] A typical procedure involves:

  • Reacting an acid hydrazide with carbon disulfide in the presence of a base (like KOH) to form a potassium dithiocarbazinate salt.

  • This salt is then cyclized by refluxing with an excess of hydrazine hydrate.[13]

Another common method involves the reaction of a carboxylic acid with thiocarbohydrazide, often by heating the two components together in an oil bath.[6]

Q3: Can the triazole ring itself open as a side reaction?

A3: Yes, while the 1,2,4-triazole ring is generally stable, ring-opening can occur under specific, often harsh, conditions. This is less common than the side reactions at the mercapto group. Ring-opening reactions can be induced by:

  • High Temperatures: Flash vacuum pyrolysis can lead to ring-opening and rearrangement.[14]

  • Transition Metal Catalysis: Certain rhodium, copper, or silver catalysts can promote ring-opening, especially in N-tosylated or N-acylated triazoles.[14][15]

  • Strong Basic or Acidic Conditions: While many syntheses use strong base or acid for cyclization, prolonged exposure or very high concentrations at elevated temperatures could potentially lead to ring degradation.

If you suspect ring-opening, you would typically observe a complex mixture of products and a significant loss of your desired aromatic scaffold. It is a side reaction to be aware of if your reaction fails under forcing conditions.

References

  • Al-Soud, Y. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]

  • Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]

  • El-Sayed, W. A., et al. (2022). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Journal of Sulfur Chemistry, 43(2), 195-209. [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1224, 128973. [Link]

  • Wiedemann, S., et al. (2020). Oxidative Cyclization of 4‐(2‐Mercaptophenyl)‐Substituted 4H‐1,2,4‐Triazolium Species to Tricyclic Benzothiazolium Salts. European Journal of Organic Chemistry, 2020(29), 4558-4566. [Link]

  • Serdiuk, I., & Gornostaev, A. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(19), 6293. [Link]

  • Siddiqui, N., et al. (2007). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Archiv der Pharmazie, 340(1), 43-48. [Link]

  • Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1224, 128973. [Link]

  • Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]

  • Dhawale, R. P., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Research Journal of Pharmacy and Technology, 5(7), 863-876. [Link]

  • Mioc, M., et al. (2017). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules, 22(11), 1957. [Link]

  • Shaker, R. M. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Arkivoc, 2006(9), 59-112. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. ResearchGate. [Link]

  • Gieshoff, T., et al. (2015). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. Organic Letters, 17(1), 194-197. [Link]

  • Tkachuk, M. V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(1), 41-81. [Link]

  • El-Shehry, M. F., et al. (2019). The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction of their methylsulfanyl derivatives with some nucleophiles. ResearchGate. [Link]

  • Saliyeva, L., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 437-451. [Link]

  • El-Sayed, M. A. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2686. [Link]

  • Wu, Y., et al. (2023). Ring-Opening Coupling of Cyclopropanol with 1,2,3-Triazole for the Synthesis of Fused Triazoles. Organic Letters, 25(40), 7354–7358. [Link]

  • Vosooghi, M., et al. (2011). Triazole Ring-Opening Leads to the Discovery of Potent Nonsteroidal 17β-hydroxysteroid Dehydrogenase Type 2 Inhibitors. European Journal of Medicinal Chemistry, 46(12), 5978-5990. [Link]

  • Parshikov, I. A., et al. (2012). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 4(1), 472-477. [Link]

  • Holla, B. S., et al. (2001). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. IL Farmaco, 56(12), 919-927. [Link]

  • Kletnieks, U., et al. (2021). Ring-opening chemistry of 1,2,3-triazoles and benzotriazoles. ResearchGate. [Link]

  • Saliyeva, L., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 437-451. [Link]

  • Tkachuk, M. V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. ResearchGate. [Link]

  • Demirbas, N., et al. (2002). 5-Furan-2yl[1][12][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 7(1), 7-13. [Link]

  • Ghomi, M. A., & Zare, K. (2012). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

  • Wolfe, D. M. (2007). Oxidative desulfurization of azole-2-thiones with benzoyl peroxide. UGA Open Scholar. [https://opens cholar.uga.edu/etd/3257]([Link] cholar.uga.edu/etd/3257)

  • Kletnieks, U., et al. (2022). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 27(2), 526. [Link]

  • Arch, P. (n.d.). Thione–thiol tautomerism of I' and II'. ResearchGate. [Link]

  • Potts, K. T., & Lovelette, C. (1969). Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. Journal of the Chemical Society C: Organic, 2109-2113. [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of bis-acyclonucleoside analogues bearing benzothienyl-1,2,4-Triazol-3-Yl-disulfide under conventional and microwave methods. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 439-447. [Link]

  • Rashad, A. E., et al. (2010). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 15(10), 7332-7341. [Link]

  • Zhernova, I. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(20), 7160. [Link]

  • Recio-Despaigne, A. A., et al. (2013). Efficient Dimerization Disruption of Leishmania infantum Trypanothione Reductase by Triazole-phenyl-thiazoles. Journal of Medicinal Chemistry, 56(11), 4389–4401. [Link]

  • El-Sayed, M. A. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2686. [Link]

Sources

Technical Support Center: Solubility Enhancement for 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of its limited solubility in aqueous buffers used for biological assays. Our goal is to equip you with the knowledge and practical protocols to achieve reliable and reproducible experimental results.

Understanding the Molecule: Key Physicochemical Properties

This compound is a heterocyclic compound with a chemical structure that presents specific challenges for solubilization. Its aromatic phenyl group contributes to its hydrophobicity, while the triazole ring, mercapto (-SH), and hydroxyl (-OH) groups can participate in various interactions, including tautomerization and acid-base equilibria.

Tautomerism: The molecule can exist in different tautomeric forms, primarily the thiol/thione and the lactam/lactim forms. This dynamic equilibrium can influence its solubility and interaction with solvents.

Amphoteric Nature: The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The parent 1,2,4-triazole has a pKa for protonation around 2.45 and a pKa for deprotonation around 10.26.[1] The presence of the acidic mercapto and hydroxyl groups, and the basic nitrogen atoms in the triazole ring, suggests that the solubility of this compound will be highly dependent on the pH of the solution.

Oxidation Sensitivity: A critical characteristic of the mercapto group is its susceptibility to oxidation, which can lead to the formation of disulfide bridges between molecules. This dimerization will not only alter the biological activity of the compound but also significantly decrease its solubility.

Troubleshooting Guide: Addressing Solubility Issues

This section provides a systematic approach to identifying and resolving solubility problems encountered during your experiments.

Visualizing the Troubleshooting Workflow

The following workflow diagram illustrates the decision-making process for addressing solubility challenges with this compound.

Caption: A stepwise guide to troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Stock Solution Preparation and Storage

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of poorly water-soluble compounds like this one.[2] It is crucial to use anhydrous, high-purity DMSO to minimize compound degradation.

Q2: How can I determine the maximum solubility of the compound in DMSO?

A2: A practical approach is to perform a small-scale solubility test. Start by adding a known small amount of the compound to a specific volume of DMSO and observe for complete dissolution with the aid of vortexing and sonication. Incrementally add more compound until a saturated solution is achieved (i.e., solid particles remain undissolved).

Q3: My compound won't dissolve in DMSO even at a low concentration. What should I do?

A3: If you encounter difficulty dissolving the compound in DMSO, you can try gentle warming (e.g., 37°C water bath) or sonication.[2] However, be cautious with heating as it may degrade the compound. If these methods fail, consider preparing a fresh stock solution, as the compound may have degraded or absorbed moisture.

Q4: How should I store the DMSO stock solution to ensure its stability?

A4: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can decrease compound solubility.[2] Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. As this is a thiol-containing compound, it is sensitive to air.[2][3] For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.

Working Solution Preparation and Assay Compatibility

Q5: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

A5: This is a common issue known as "precipitation upon dilution." To mitigate this, you can:

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[2]

  • Use an intermediate solvent: If direct dilution into the aqueous buffer is problematic, consider an intermediate dilution step in a solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).

  • Ensure rapid mixing: Add the stock solution to the assay buffer while vortexing to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.

Q6: What is the maximum final concentration of DMSO that is acceptable in my cell-based assay?

A6: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid cellular toxicity.[2] It is essential to include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, to account for any solvent effects.[2]

Advanced Solubilization Techniques

Q7: Can I use pH adjustment to improve the solubility of this compound in my assay buffer?

A7: Yes, given the amphoteric nature of the 1,2,4-triazol-3-ol ring and the presence of acidic mercapto and hydroxyl groups, pH adjustment is a highly effective strategy. The compound's solubility is expected to increase at pH values above its acidic pKa (where it will be deprotonated and negatively charged) and below its basic pKa (where it will be protonated and positively charged). A systematic pH screening from pH 6.0 to 9.0 is recommended to find the optimal pH for solubility without compromising the biological activity being assayed.

Q8: Are there other excipients I can use to enhance solubility?

A8: Yes, several excipients can be employed:

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 to your aqueous buffer can increase the solubility of hydrophobic compounds.

  • Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below 0.1%) to form micelles that can encapsulate and solubilize the compound.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.

Handling and Stability of a Thiol-Containing Compound

Q9: I am concerned about the oxidation of the mercapto group. How can I prevent this during my experiments?

A9: The thiol group is indeed susceptible to oxidation, which can be catalyzed by dissolved oxygen and trace metal ions. To maintain the compound in its reduced, active form:

  • Use degassed buffers: De-gas your aqueous buffers by sparging with an inert gas (argon or nitrogen) or by boiling and cooling under an inert atmosphere.

  • Include a reducing agent: Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your assay buffer.[4][5][6] DTT is commonly used at a final concentration of 1-5 mM.

  • Work in an inert atmosphere: For highly sensitive experiments, consider preparing your solutions and running your assays in a glove box with an inert atmosphere.[3]

Q10: Can the addition of a reducing agent like DTT interfere with my assay?

A10: It is possible. DTT can interfere with assays that involve redox reactions or metal ions. It is crucial to run appropriate controls to ensure that the reducing agent itself does not affect the biological system or the assay readout. TCEP is often a good alternative to DTT as it is a more stable and less reactive reducing agent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance in a fume hood.[7]

  • Dissolution: Transfer the weighed compound into a sterile, amber glass vial or a polypropylene tube. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, but monitor for any signs of degradation.

  • Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Flush with an inert gas before capping if possible. Store at -20°C or -80°C, protected from light.[2][3]

Protocol 2: Systematic pH Screening for Optimal Solubility

This protocol will help you empirically determine the optimal pH for solubilizing your compound in an aqueous buffer.

Caption: A workflow for determining the optimal pH for solubility.

Data Summary Table for Solubility Enhancement Strategies
StrategyKey Parameters to OptimizeProsCons
pH Adjustment pH of the bufferHighly effective for ionizable compounds.Can affect protein stability and enzyme activity.
Co-solvents Type and percentage of co-solventSimple to implement.Can cause protein denaturation at higher concentrations.
Surfactants Type and concentration of surfactantEffective at low concentrations.Can interfere with some biological assays.
Cyclodextrins Type and concentration of cyclodextrinGenerally biocompatible.Can have a high molecular weight, affecting molar concentration calculations.
Reducing Agents Type and concentration of reducing agentPrevents oxidative degradation.Can interfere with redox-sensitive assays.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
  • Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry, 3(4), 480–482.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Astral Scientific. (n.d.). Dithiothreitol (DTT) Applications you must know. Retrieved from [Link]

  • Wikipedia. (2023, November 29). 1,2,4-Triazole. In Wikipedia. [Link]

Sources

Einhorn-Brunner Reaction Technical Support Center: Addressing Isomer Formation in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Einhorn-Brunner reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic reaction for the synthesis of 1,2,4-triazoles and encountering challenges with isomer formation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate the complexities of regioselectivity in this valuable transformation.

Frequently Asked Questions (FAQs)

Q1: What is the Einhorn-Brunner reaction and why is it used for 1,2,4-triazole synthesis?

The Einhorn-Brunner reaction is a classic organic reaction that synthesizes substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][2][3] First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, it provides a direct and reliable route to the 1,2,4-triazole scaffold.[1][4] This heterocyclic core is of significant interest in medicinal chemistry, forming the basis for numerous therapeutic agents with antifungal, antiviral, and anticancer properties.[1][2]

Q2: Why does my Einhorn-Brunner reaction produce a mixture of isomers?

Isomer formation is a key challenge when an unsymmetrical diacylamine is used as a starting material.[2] An unsymmetrical diacylamine has two different acyl groups (R¹CO- and R²CO-), presenting two distinct carbonyl carbons for the initial nucleophilic attack by the hydrazine. Depending on which carbonyl is attacked, the reaction can proceed down two different pathways, resulting in a mixture of two regioisomeric 1,2,4-triazoles.[4]

Q3: What is the primary factor that controls which isomer is favored?

The regioselectivity of the Einhorn-Brunner reaction is predominantly governed by electronic factors.[2] The initial and rate-determining step is the nucleophilic attack of the hydrazine on a carbonyl carbon of the imide. This attack preferentially occurs at the more electrophilic (electron-deficient) carbonyl carbon. Consequently, the acyl group corresponding to the stronger carboxylic acid will preferentially direct the substitution pattern, typically residing at the 3-position of the resulting 1,2,4-triazole ring.[1][2][4]

Q4: Can I completely eliminate the formation of the undesired isomer?

Achieving 100% regioselectivity can be challenging. While electronic differences in the diacylamine are the primary determinant, other reaction parameters can influence the outcome. In many cases, a major isomer can be obtained in high yield, but trace amounts or a minor percentage of the other isomer may still form. The goal of optimization is to maximize the ratio of the desired isomer to a level where purification is straightforward.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: My reaction with an unsymmetrical diacylamine is producing a nearly 1:1 mixture of regioisomers.

Probable Cause: The electronic difference between the two carbonyl groups in your diacylamine is insufficient to strongly direct the nucleophilic attack of the hydrazine to one site.

Solutions & Scientific Rationale:

  • Re-evaluate Your Diacylamine (Imide) Substrate: The most effective way to control regioselectivity is to maximize the electronic disparity between the two acyl groups. The hydrazine will preferentially attack the carbonyl carbon that is more electron-deficient. This corresponds to the acyl group derived from the stronger carboxylic acid.

    • Actionable Advice: Choose acyl groups with significantly different electronic properties. For example, pair an electron-withdrawing group (like trifluoroacetyl) with an electron-donating group (like p-methoxybenzoyl).

    • Causality: An electron-withdrawing group increases the partial positive charge on the carbonyl carbon, making it a more favorable site for nucleophilic attack. This principle allows for predictable synthesis of specific isomers.[1][2]

    Table 1: Influence of Acyl Group Electronics on Regioselectivity

Acyl Group 1 (R¹)Corresponding Acid (R¹COOH) pKaAcyl Group 2 (R²)Corresponding Acid (R²COOH) pKaPredicted Major Isomer Outcome
Trifluoroacetyl~0.5Acetyl~4.76Hydrazine attacks trifluoroacetyl carbonyl.
Benzoyl~4.20Acetyl~4.76Hydrazine preferentially attacks benzoyl carbonyl.
p-Nitrobenzoyl~3.44p-Methoxybenzoyl~4.47Hydrazine strongly attacks p-nitrobenzoyl carbonyl.

Note: pKa values are approximate and can vary with conditions. Lower pKa indicates a stronger acid.

  • Optimize Reaction Temperature:

    • Actionable Advice: Try running the reaction at a lower temperature for a longer duration. Start with room temperature or 0 °C and monitor progress.

    • Causality: Lowering the temperature can increase the selectivity of the reaction. The transition state leading to the electronically favored isomer often has a lower activation energy. At higher temperatures, there may be enough energy to overcome the activation barrier for both pathways, leading to a mixture of products.[5]

Problem 2: I'm still getting a significant amount of the undesired isomer, even with an electronically biased diacylamine. What else can I optimize?

Probable Cause: While electronics are primary, solvent and catalyst effects can play a secondary role in influencing the reaction pathway or the stability of intermediates.

Solutions & Scientific Rationale:

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the reaction.

    • Actionable Advice: Screen a range of solvents. Glacial acetic acid is common and often acts as both solvent and catalyst.[2] Consider less acidic or non-polar solvents in conjunction with an acid catalyst.

    • Causality: Solvents can stabilize charged intermediates differently, potentially altering the energy landscape of the two competing pathways. A systematic solvent screen is an empirical but powerful optimization tool.[6]

    Table 2: Suggested Solvents for Optimization Screening

SolventPolarityRationale
Glacial Acetic AcidPolar, ProticStandard, acts as a catalyst.[1]
EthanolPolar, ProticCommon alternative.
TolueneNon-polarMay favor one transition state over another.
DioxanePolar, AproticCan alter intermediate stability.
  • Catalyst Modification:

    • Actionable Advice: If using a solvent other than acetic acid, try different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid). If using acetic acid, the reaction may proceed without an additional catalyst.[1]

    • Causality: The nature and concentration of the acid catalyst can affect the protonation equilibrium of the hydrazine and the imide, which can subtly influence the regioselectivity.

Problem 3: How do I accurately determine the ratio of my isomeric products?

Probable Cause: Isomers can be difficult to separate and quantify without the proper analytical techniques. Co-elution on TLC is common.

Solutions & Scientific Rationale:

  • High-Performance Liquid Chromatography (HPLC):

    • Actionable Advice: Develop an HPLC method using a C18 reverse-phase column. The two isomers, while having the same mass, should have slightly different polarities and therefore different retention times, allowing for quantification.[7]

    • Causality: Small structural differences between regioisomers lead to differential interactions with the stationary phase of the HPLC column.

  • ¹H NMR Spectroscopy:

    • Actionable Advice: Carefully analyze the proton NMR spectrum of the crude product mixture. Look for distinct sets of peaks corresponding to each isomer. Integration of non-overlapping, characteristic peaks can provide a quantitative ratio.

    • Causality: The chemical environment of protons in each isomer is unique, leading to different chemical shifts in the NMR spectrum. For unambiguous assignment, 2D NMR techniques like NOESY or HMBC may be required.[8]

Experimental Protocols & Workflows

Protocol 1: General Procedure for the Einhorn-Brunner Reaction

This protocol describes the synthesis of 1,3,5-triphenyl-1,2,4-triazole as a representative example.[1]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine dibenzamide (1.0 equivalent) and phenylhydrazine (1.1 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent (a typical concentration is 0.5-1.0 M).

  • Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) using a heating mantle or oil bath.[2]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).[2]

  • Work-up: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water (approx. 10x the reaction volume) with vigorous stirring to precipitate the crude product.[2]

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acetic acid.[2] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Workflow for Optimizing Regioselectivity

This workflow provides a systematic approach to enhancing the formation of a desired isomer.

G cluster_0 Phase 1: Substrate Design cluster_1 Phase 2: Initial Reaction & Analysis cluster_2 Phase 3: Optimization Loop cluster_3 Phase 4: Finalization start Start: Unsatisfactory Isomer Ratio design Select Diacylamine with High Electronic Bias (e.g., EWG vs EDG) start->design react_initial Run Reaction in Glacial Acetic Acid at Reflux design->react_initial Proceed to Synthesis analyze_initial Analyze Isomer Ratio (HPLC or ¹H NMR) react_initial->analyze_initial check_initial Is Ratio > 9:1? analyze_initial->check_initial temp_screen Screen Lower Temperatures (e.g., 80°C, 60°C, RT) check_initial->temp_screen No solvent_screen Screen Alternative Solvents (Toluene, Dioxane) + Catalyst check_initial->solvent_screen No purify Purify Major Isomer (Recrystallization or Chromatography) check_initial->purify Yes analyze_optimized Analyze Isomer Ratio temp_screen->analyze_optimized solvent_screen->analyze_optimized check_optimized Is Ratio Acceptable? analyze_optimized->check_optimized check_optimized->temp_screen No, try another condition check_optimized->solvent_screen No, try another condition check_optimized->purify Yes finish End: Desired Isomer Isolated purify->finish

Caption: Workflow for optimizing regioselectivity in the Einhorn-Brunner reaction.

Reaction Mechanism and Isomer Formation

The following diagram illustrates the general mechanism and the branch point that leads to two possible regioisomers when using an unsymmetrical diacylamine (R¹ ≠ R²).

G Imide Unsymmetrical Diacylamine (Imide) Attack_A Attack at Carbonyl A (more electrophilic) Imide->Attack_A Pathway A (Favored) Attack_B Attack at Carbonyl B (less electrophilic) Imide->Attack_B Pathway B (Disfavored) Hydrazine Hydrazine (R³-NHNH₂) Intermediate_A Tetrahedral Intermediate A Attack_A->Intermediate_A Nucleophilic Addition Intermediate_B Tetrahedral Intermediate B Attack_B->Intermediate_B Nucleophilic Addition Product_A Major Isomer Intermediate_A->Product_A Cyclization & Dehydration Product_B Minor Isomer Intermediate_B->Product_B Cyclization & Dehydration

Caption: Competing pathways in the Einhorn-Brunner reaction leading to isomer formation.

References

  • The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Benchchem.

  • Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. Benchchem.

  • Einhorn–Brunner reaction. Wikipedia.

  • Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. SciSpace.

  • Einhorn-Brunner Reaction. Merck Index.

  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. Benchchem.

  • Hydrazine. Wikipedia.

  • An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Containing Molecules. Benchchem.

  • Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. Benchchem.

  • Einhorn-Brunner-Reaktion. Wikipedia (German).

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health.

  • Triazole. Wikipedia.

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society.

  • A novel synthesis of 3, 4, 5-triaryl-1, 2, 4-4 h-triazoles from 2, 5-diaryl-1, 3, 4-oxadiazoles and aluminium anilides. Semantic Scholar.

  • (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate.

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry coupled to LC-MS/MS. EURL-Pesticides.

  • Einhorn–Brunner reaction Assignment Help. Expertsmind.com.

  • E- or Z-selective synthesis of 4-fluorovinyl-1,2,3-triazoles with fluorinated second-generation Julia-Kocienski reagents. National Institutes of Health.

  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography.

  • Optimization of the reaction conditions. ResearchGate.

  • Einhorn-Brunner reaction. ChemFinder.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

  • Synthesis of 1,2,4 triazole compounds. ISRES Publishing.

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed.

  • Regioselectivity. YouTube.

  • Reactivities Involved in the Regioselectivity of Osazone Formation. Journal of the Mexican Chemical Society.

  • Optimization of the Reaction Conditions. ResearchGate.

  • Regioselectivity under different reaction conditions. ResearchGate.

  • Common side reactions in Pellizzari and Einhorn-Brunner reactions. Benchchem.

  • Einhorn‐Brunner reaction. Semantic Scholar.

  • Regioselectivity. Wikipedia.

  • Reaction condition-dependent divergent synthesis of spirooxindoles and bisoxindoles. Organic Chemistry Frontiers (RSC Publishing).

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv.

  • Optimization of reaction conditions: Significance and symbolism. Wisdomlib.

  • Insights into the Regioselectivity of Metal-Catalyzed Aryne Reactions. National Institutes of Health.

  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journal of Organic Chemistry.

  • Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles. PubMed.

Sources

Technical Support Center: Optimization of Catalyst and Reaction System for 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of 1,2,4-triazole synthesis and optimize your experimental outcomes. The 1,2,4-triazole core is a vital scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2]

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 1,2,4-triazoles, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of 1,2,4-Triazole

A frequent challenge in 1,2,4-triazole synthesis is obtaining a low yield of the desired product. Several factors can contribute to this issue.

Potential Cause Recommended Solution
Incomplete Reaction Many traditional methods, such as the Pellizzari reaction, often require high temperatures (exceeding 200°C) and prolonged reaction times to drive the condensation and cyclization.[1][3] Solution: Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Consider employing microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[1][5][6]
Purity of Starting Materials The purity of reactants, such as amides and acylhydrazides, is crucial. Impurities can interfere with the reaction, and some starting materials may be hygroscopic.[7] Solution: Ensure that all starting materials are of high purity and are thoroughly dried before use.[4][7]
Inefficient Water Removal The formation of the triazole ring is a condensation reaction that produces water. Inefficient removal of this byproduct can inhibit the reaction equilibrium. Solution: If your reaction setup allows, use a Dean-Stark trap to effectively remove water as it is formed.[4]
Suboptimal Catalyst System In metal-catalyzed reactions, the choice of catalyst, ligands, and base is critical for achieving high yields.[8] For instance, in copper-catalyzed syntheses from amidines, various copper salts and bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed.[8] Solution: Screen different catalysts (e.g., CuBr, Cu(OAc)₂), ligands, and bases to identify the optimal combination for your specific substrates.[8][9][10]

Issue 2: Formation of Isomeric Mixtures and Lack of Regioselectivity

A significant challenge, particularly with unsymmetrical starting materials, is the formation of a mixture of 1,2,4-triazole isomers.

Potential Cause Recommended Solution
Reaction Mechanism Certain synthetic routes, like the Einhorn-Brunner reaction involving unsymmetrical diacylamines, are prone to producing isomeric mixtures.[11] The regioselectivity is often dictated by the electronic properties of the substituents.[11][12] Solution: In the Einhorn-Brunner reaction, the acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position of the triazole ring.[12] Carefully select your starting materials based on this principle to favor the desired isomer.
Catalyst Control The choice of metal catalyst can be a powerful tool to direct the regioselectivity of the reaction. Solution: For the [3+2] cycloaddition of isocyanides with aryl diazonium salts, using a silver(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst will favor the formation of 1,5-disubstituted isomers.[13][14][15] This catalyst-controlled approach provides a direct method for synthesizing specific isomers.[14][15]
High Reaction Temperatures Elevated temperatures can sometimes lead to thermal rearrangement of the triazole ring, resulting in the formation of isomeric mixtures.[7] Solution: If a thermal rearrangement is suspected, attempt the reaction at a lower temperature for a longer duration to minimize this side reaction.[7]

Issue 3: Formation of Side Products

The appearance of unexpected peaks in your analytical data often indicates the formation of side products, which can complicate purification and reduce the yield of your target compound.

Potential Cause Recommended Solution
1,3,4-Oxadiazole Formation This is a common side product, particularly in reactions involving hydrazides, and arises from a competing cyclization pathway.[7] Solution: To favor the formation of the 1,2,4-triazole, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature.[7] The choice of your acylating agent can also influence the reaction pathway.[7]
Decomposition Sensitive functional groups on your starting materials or the 1,2,4-triazole product may decompose at the high temperatures often required for synthesis.[7] Solution: If your substrates contain sensitive functionalities, consider using protecting groups. Additionally, using high-purity, inert solvents and ensuring all reagents are pure can minimize side reactions.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,2,4-triazoles?

There are several established methods for synthesizing the 1,2,4-triazole ring system. Some of the most common include:

  • Pellizzari Reaction: This classic method involves the thermal condensation of an amide with an acylhydrazide.[1][3] While effective, it often requires high temperatures and can result in low yields.[1][3]

  • Einhorn-Brunner Reaction: This reaction synthesizes substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[11][12] A key feature is its predictable regioselectivity with unsymmetrical imides.[12]

  • Copper-Catalyzed Reactions: Modern methods often employ copper catalysts to facilitate the synthesis of 1,2,4-triazoles from readily available starting materials like amidines and nitriles.[9][10] These reactions are often performed under an atmosphere of air, with molecular oxygen acting as the oxidant.[9][16]

Q2: How can I improve the "greenness" of my 1,2,4-triazole synthesis?

Improving the environmental footprint of your synthesis is an important consideration. Strategies include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating methods.[1][6]

  • Catalytic Methods: Employing catalytic amounts of reagents, such as in copper-catalyzed reactions, is preferable to stoichiometric reagents.[10]

  • Atom Economy: Choose synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your reaction by observing the consumption of starting materials and the appearance of the product spot.

  • Product Characterization: For full characterization of your final 1,2,4-triazole product, a combination of techniques is recommended:

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of your product and identify any isomers or side products.[4]

    • Mass Spectrometry (MS): To confirm the molecular weight of your product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of your compound and confirm the substitution pattern on the triazole ring.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Microwave-Assisted Pellizzari Reaction

This protocol provides a general guideline for the synthesis of a 3,5-disubstituted-1,2,4-triazole using microwave irradiation.

Materials:

  • Amide (1.0 eq)

  • Acylhydrazide (1.0 eq)

  • High-boiling solvent (e.g., n-butanol)

  • Microwave synthesizer vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesizer vial, add the amide, acylhydrazide, and magnetic stir bar.

  • Add the high-boiling solvent (e.g., 10 mL of n-butanol).[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 2 hours).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product can be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Catalyst Screening for Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

This protocol outlines a general procedure for screening different copper catalysts for the synthesis of a 1,3,5-trisubstituted-1,2,4-triazole from an amidine and a nitrile.

Materials:

  • Amidine hydrochloride (1.0 eq)

  • Nitrile (1.2 eq)

  • Copper catalyst (e.g., CuBr, Cu(OAc)₂, CuCl₂) (5 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃) (2.0 eq)

  • Solvent (e.g., DMSO)

  • Reaction tubes

  • Magnetic stirrer and stir bars

  • Heating block

Procedure:

  • In a series of reaction tubes, add the amidine hydrochloride, base, and a magnetic stir bar.

  • To each tube, add a different copper catalyst.

  • Add the solvent to each tube.

  • Add the nitrile to each tube.

  • Seal the tubes and place them in a pre-heated heating block (e.g., 120°C).

  • Stir the reactions for a set time (e.g., 24 hours).

  • After cooling, take an aliquot from each reaction mixture for analysis by LC-MS to determine the conversion and yield for each catalyst.

Table 1: Comparison of Catalytic Systems for 1,2,4-Triazole Synthesis

Catalyst SystemReactantsProductYield (%)Key Advantages
Copper(II) Acetate Nitriles & Hydroxylamine3,5-Disubstituted 1,2,4-TriazolesModerate to Good[13]One-pot synthesis from readily available starting materials.[13]
Silver(I) Aryl Diazonium Salts & Isocyanides1,3-Disubstituted 1,2,4-Triazolesup to 88%[13]High yield and selectivity for 1,3-isomers.[13]
Copper(II) Aryl Diazonium Salts & Isocyanides1,5-Disubstituted 1,2,4-Triazolesup to 79%[13]High yield for 1,5-isomers.[13]
Iodine (Metal-free) Hydrazones & Amines1,3,5-Trisubstituted 1,2,4-Triazolesup to 92%[13]Metal-free, simple operating conditions, and a wide substrate scope.[13]

Section 4: Visualized Workflows

Diagram 1: General Workflow for 1,2,4-Triazole Synthesis and Optimization

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_optimization Optimization Start Define Target 1,2,4-Triazole Select_Route Select Synthetic Route (e.g., Pellizzari, Einhorn-Brunner, Cu-catalyzed) Start->Select_Route Prepare_Reagents Prepare & Purify Starting Materials Select_Route->Prepare_Reagents Reaction_Setup Set up Reaction Prepare_Reagents->Reaction_Setup Run_Reaction Run Reaction (Conventional or Microwave) Reaction_Setup->Run_Reaction Monitor Monitor Progress (TLC) Run_Reaction->Monitor Workup Reaction Workup Monitor->Workup Purification Purify Crude Product (Recrystallization, Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, HPLC) Purification->Characterization Analyze_Results Analyze Yield & Purity Characterization->Analyze_Results Troubleshoot Troubleshoot Issues (Low Yield, Side Products) Analyze_Results->Troubleshoot Issues? End End Analyze_Results->End Success! Optimize Optimize Conditions (Temperature, Catalyst, Solvent) Troubleshoot->Optimize Optimize->Reaction_Setup Re-run

Caption: A general workflow for the synthesis and optimization of 1,2,4-triazoles.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Start Low Yield Observed Check_Purity Are starting materials pure & dry? Start->Check_Purity Check_Conditions Are reaction conditions (temp, time) optimal? Check_Purity->Check_Conditions Yes Purify_Reagents Purify and dry starting materials. Check_Purity->Purify_Reagents No Check_Catalyst Is the catalytic system (catalyst, base, solvent) optimized? Check_Conditions->Check_Catalyst Yes Optimize_Conditions Optimize temperature, time, or use microwave. Check_Conditions->Optimize_Conditions No Screen_Catalysts Screen different catalysts, ligands, and bases. Check_Catalyst->Screen_Catalysts No Re_run Re-run Experiment Check_Catalyst->Re_run Yes Purify_Reagents->Re_run Optimize_Conditions->Re_run Screen_Catalysts->Re_run

Caption: A decision tree for troubleshooting low yields in 1,2,4-triazole synthesis.

References

  • Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols - Benchchem. (URL: )
  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (URL: )
  • Pellizzari reaction - Wikipedia. (URL: [Link])

  • The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem. (URL: )
  • Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem. (URL: )
  • Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization - Organic Chemistry Portal. (URL: [Link])

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (URL: )
  • Copper-Catalyzed Synthesis of 1,2,4-Triazoles. (URL: )
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (URL: [Link], Vol. 79, Issue 1, Article 16.pdf)

  • Einhorn–Brunner reaction - Wikipedia. (URL: [Link])

  • A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies - Benchchem. (URL: )
  • reaction condition optimization for 1H-1,2,4-triazole deriv
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])

  • synthesis of 1,2,4 triazole compounds - ISRES. (URL: [Link])

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. (URL: [Link])

  • Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis - Benchchem. (URL: )
  • Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition−Oxidative Cyclization | Journal of the American Chemical Society. (URL: [Link])

  • Scheme 26. Different isomeric forms of 1,2,4-triazole. Various... - ResearchGate. (URL: [Link])

  • Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (URL: [Link])

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (URL: [Link])

  • 1,2,4-Triazole - Wikipedia. (URL: [Link])

  • "common challenges in the synthesis of 1,2,4-triazole deriv
  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave | Request PDF - ResearchGate. (URL: [Link])

  • side reactions in the synthesis of 1,2,4-triazoles and how to prevent them - Benchchem. (URL: )
  • Strategies for the preparation of 1H‐1,2,4‐triazole. - ResearchGate. (URL: [Link])

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Einhorn-Brunner Reaction. (URL: [Link])

  • Hydrazine - Wikipedia. (URL: [Link])

  • 1,2,4-TRIAZOLES: SYNTHETIC STRATEGIES AND PHARMACOLOGICAL PROFILES. (URL: [Link])

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. (URL: [Link])

Sources

Technical Support Center: Scale-Up Synthesis of 5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol. This resource is designed for researchers, chemists, and process development professionals to provide in-depth procedural guidance, troubleshoot common experimental issues, and answer frequently asked questions. The methodologies described herein are grounded in established chemical principles to ensure reliability, scalability, and safety.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step process. This pathway begins with the formation of a 4-phenylthiosemicarbazide intermediate, which is subsequently cyclized to form the desired triazole ring. This route is selected for its reliability, high yields, and the commercial availability of starting materials.

The target molecule exists in tautomeric forms, primarily the thione-one form (4-phenyl-5-thioxo-imidazolidine-2,4-dione) and the mercapto-ol form. The thione-one tautomer is generally more stable, and for the purpose of this guide, the product will be treated as such, though characterization should account for potential tautomerism.

G start_material Phenyl Isothiocyanate + Hydrazine Hydrate intermediate Step 1: Intermediate Synthesis 4-Phenylthiosemicarbazide start_material->intermediate final_product Step 2: Cyclization This compound intermediate->final_product cyclization_reagent Phosgene Equivalent (e.g., Triphosgene, CDI) cyclization_reagent->final_product

Caption: High-level overview of the two-step synthetic pathway.

Detailed Experimental Protocols

These protocols are designed for scale-up and include critical process controls and safety considerations.

Protocol 1: Synthesis of 4-Phenylthiosemicarbazide (Intermediate)

This step involves the nucleophilic addition of hydrazine to phenyl isothiocyanate. The reaction is highly exothermic and requires strict temperature control to prevent the formation of byproducts and ensure safety.

Step-by-Step Methodology:

  • Reactor Setup: Equip a suitable jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and a controlled-rate addition funnel. Ensure the system is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).

  • Solvent and Reagent Charging: Charge the reactor with ethanol (5 volumes relative to phenyl isothiocyanate). Begin stirring and cool the solvent to 0-5 °C using a circulating chiller.

  • Hydrazine Addition: To the cooled ethanol, add hydrazine hydrate (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Hydrazine is highly toxic and corrosive; appropriate personal protective equipment (PPE) is mandatory.

  • Isothiocyanate Addition: Prepare a solution of phenyl isothiocyanate (1.0 equivalent) in ethanol (2 volumes). Add this solution dropwise to the reactor via the addition funnel over 1-2 hours. The key to high yield and purity is maintaining the internal temperature at 0-5 °C throughout the addition.

    • Causality: Phenyl isothiocyanate is a lachrymator and toxic. Slow addition into a cooled solution of hydrazine minimizes the vapor pressure of the reagent and controls the strong exotherm of the reaction, preventing the formation of symmetrical 1,6-diphenyl-2,5-dithiobiurea and other impurities.

  • Reaction Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • In-Process Check (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) until the phenyl isothiocyanate spot is no longer visible.

  • Product Isolation: Cool the reaction mixture to 0-5 °C to precipitate the product. Collect the white solid by filtration. Wash the filter cake with cold ethanol (2 x 1 volume) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically >90%.

Protocol 2: Cyclization to this compound

This step uses a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene, to cyclize the thiosemicarbazide intermediate. Triphosgene is a solid and safer to handle than gaseous phosgene but must be handled with extreme caution as it decomposes to phosgene.

Step-by-Step Methodology:

  • Reactor Setup: Use a similar inert-atmosphere reactor setup as in Protocol 1. Ensure a scrubber system (e.g., a caustic soda solution) is attached to the condenser outlet to neutralize any toxic off-gases.

  • Reagent Charging: Suspend the 4-phenylthiosemicarbazide (1.0 equivalent) in a suitable aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), to the suspension and stir until a clear solution is formed.

  • Cyclizing Agent Addition: Cool the solution to 0-5 °C. Add a solution of the cyclizing agent (e.g., CDI, 1.1 equivalents) in the same solvent portion-wise or via an addition funnel, maintaining the temperature below 10 °C.

    • Causality: The base acts as a proton scavenger for the HCl generated if using phosgene derivatives and also activates the substrate. Using a non-nucleophilic base prevents it from competing with the thiosemicarbazide in reacting with the highly electrophilic cyclizing agent.

  • Reaction Maturation: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours, or until IPC (TLC) confirms the consumption of the starting material.

  • Work-up and Isolation:

    • Quench the reaction by carefully adding water.

    • If using DCM, separate the organic layer. If using THF, remove the solvent under reduced pressure and then perform an aqueous work-up.

    • Wash the organic phase with dilute HCl (to remove the base), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis in a practical Q&A format.

Issue 1: Low Yield or Incomplete Reaction in Step 1 (Intermediate Synthesis)

  • Q: My yield of 4-phenylthiosemicarbazide is below 70%, and TLC shows significant starting material remaining. What went wrong?

    • A: Possible Cause 1: Poor Temperature Control. An exotherm spike above 15-20 °C can lead to side reactions. Verify that your cooling system is adequate for the scale and that the addition rate was slow enough to dissipate the heat generated.

    • A: Possible Cause 2: Reagent Quality. Ensure the hydrazine hydrate has not degraded (it can absorb CO₂ from the air) and the phenyl isothiocyanate is of high purity. Water content in the ethanol solvent should also be minimal.

    • A: Solution: Re-run the reaction with stricter temperature monitoring (maintain <5 °C). Use freshly opened, high-purity reagents. Ensure your solvent is anhydrous.

Issue 2: Formation of an Insoluble Impurity during Cyclization (Step 2)

  • Q: During the cyclization with CDI, a thick, un-stirrable slurry formed, and the final product is very impure. What is this side product?

    • A: Possible Cause: Urea Byproduct Formation. This often occurs if moisture is present in the reaction. CDI reacts rapidly with water to form imidazole and CO₂, and the imidazole can react further. Alternatively, if the temperature is not well-controlled, self-condensation or other side reactions can occur.

    • A: Solution: Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents. Check the water content of your thiosemicarbazide starting material. Slow, controlled addition of the cyclizing agent at low temperature is critical.

Issue 3: Product Discoloration (Pink or Yellow Hue)

  • Q: The final product, which should be off-white, has a distinct pink or yellow color that persists after recrystallization. Why?

    • A: Possible Cause: Oxidation. The mercapto (-SH) group is susceptible to air oxidation, which can form disulfide bridges between two triazole molecules, leading to colored impurities. This is more common during work-up and purification.

    • A: Solution 1: Inert Atmosphere. Conduct the work-up and filtration steps under a nitrogen blanket where possible.

    • A: Solution 2: Degassed Solvents. Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) for the reaction and recrystallization to minimize dissolved oxygen.

    • A: Solution 3: Antioxidant Wash. A wash with a very dilute solution of a reducing agent like sodium bisulfite during the aqueous work-up can sometimes help mitigate this issue.

G start Problem: Low Yield in Cyclization (Step 2) q1 Was the reaction run under a strictly inert atmosphere? start->q1 s1 Solution: Dry all glassware and solvents. Use N2/Ar atmosphere. q1->s1 No q2 Was the cyclizing agent (CDI) added slowly at 0-5 °C? q1->q2 Yes end_node Re-run experiment with improved controls. s1->end_node s2 Solution: Control addition rate and maintain low temperature to prevent side reactions. q2->s2 No q3 Is the purity of the thiosemicarbazide intermediate >98%? q2->q3 Yes s2->end_node s3 Solution: Repurify the intermediate. Impurities can inhibit the reaction. q3->s3 No q3->end_node Yes s3->end_node

Caption: A decision-tree workflow for troubleshooting low yields in the cyclization step.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety hazards for this synthesis at scale?

    • A: The main hazards are associated with the reagents.

      • Hydrazine Hydrate: Extremely corrosive, toxic, and a suspected carcinogen. Always handle in a fume hood with appropriate gloves and face protection.

      • Phenyl Isothiocyanate: A potent lachrymator (induces tears) and is toxic upon inhalation or skin contact.

      • Triphosgene/CDI: Handle with extreme caution in a well-ventilated fume hood. Triphosgene can decompose to highly toxic phosgene gas. Ensure a proper scrubbing system is in place.[1][2][3][4]

      • Exotherms: Both steps of the synthesis are exothermic. Scale-up requires a reactor with sufficient cooling capacity to prevent thermal runaway. A reaction calorimetry study is recommended before moving to a large scale.

  • Q2: Can I use a different base for the cyclization step?

    • A: Yes, but with caution. Strong, nucleophilic bases like sodium hydroxide or potassium carbonate can lead to hydrolysis of the cyclizing agent or the formation of different heterocyclic byproducts.[5][6] Non-nucleophilic organic bases like triethylamine (TEA) or pyridine are preferred. For a more "green" or cost-effective process, an inorganic base like K₂CO₃ could be explored in a polar aprotic solvent like DMF, but this would require careful optimization.

  • Q3: How should I confirm the final product's identity and purity?

    • A: A combination of analytical techniques is recommended:

      • ¹H and ¹³C NMR: To confirm the chemical structure and absence of starting materials. The spectra may be complex due to tautomerism.

      • FTIR: To identify key functional groups, such as the N-H, C=O, and C=S (or S-H) stretches.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point: A sharp melting point is a good indicator of purity. Literature values should be consulted.

      • Elemental Analysis (CHN): To confirm the empirical formula.

  • Q4: What are the most critical process parameters (CPPs) to monitor during scale-up?

    • A: The most critical parameters are:

      • Temperature Control: Especially during the additions in both steps.

      • Reagent Stoichiometry: Precise molar ratios are key to minimizing byproducts.

      • Addition Rate: Controls the exotherm and local concentration of reagents.

      • Agitation Speed: Must be sufficient to ensure homogeneity and efficient heat transfer without causing excessive splashing or shear.

Data Summary Table

The following table provides typical parameters and expected outcomes for this synthesis. Values may vary based on specific equipment and scale.

ParameterStep 1: Intermediate SynthesisStep 2: Cyclization
Key Reagents Phenyl Isothiocyanate, Hydrazine Hydrate4-Phenylthiosemicarbazide, CDI/Triphosgene
Solvent EthanolTHF or DCM
Temperature 0-5 °C (addition), RT (maturation)0-5 °C (addition), RT (maturation)
Typical Reaction Time 3-5 hours5-8 hours
Typical Yield 90-95%80-88%
Purity (Crude) >95%>90%
Purification Method Filtration and washing with cold solventRecrystallization (e.g., EtOH/H₂O)

References

  • Klayman, D. L., & Lin, T. S. (1984). A facile synthesis of thiosemicarbazides and thiosemicarbazones by the transamination of 4-methyl-4-phenyl-3-thiosemicarbazide. Journal of Heterocyclic Chemistry, 21(3), 877-880.
  • Desai, N. C., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 1(4), 375-385.
  • Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 885327.
  • Maleki, N., et al. (2019). Preparation of 4-phenyl-3-thiosemicarbazide.
  • Abdel-Wahab, B. F. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives. Mini-Reviews in Organic Chemistry, 1(4), 375-385.
  • Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160.
  • Sławiński, J., & Brzozowski, Z. (2005). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their biological activity. Acta Poloniae Pharmaceutica, 62(2), 129-135.
  • Foroumadi, A., et al. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Archiv der Pharmazie, 346(1), 58-65.
  • Airgas. (2022).
  • El-Faham, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(5), 1083.
  • International Chemical Safety Cards. (n.d.). ICSC 0022 - CARBON DISULFIDE.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Carbon Disulfide.
  • Sigma-Aldrich. (2024).
  • Khan, I., et al. (2021). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors. Bioorganic Chemistry, 115, 105215.
  • Centers for Disease Control and Prevention. (n.d.). Carbon Disulfide. NIOSH.
  • ChemicalBook. (n.d.). 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9.
  • Al-Jibouri, M. N. A. (2022). Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordination. Central Asian Journal of Theoretical and Applied Science, 3(12), 406-421.
  • ResearchGate. (n.d.). The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1).
  • El-Faham, A., et al. (2024).
  • Li, W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1004125.
  • Kumar, A., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies, 11(3), 1-6.
  • Sharma, D., et al. (2015).
  • Öztürk, B., & Siğirtmaç, F. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1149-1156.
  • Crescent Chemical Company. (n.d.). 5-MERCAPTO-4-PHENYL-4H-(1 2 4)TRIAZOL-3-OL.
  • Khan, S. A., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Matrix Scientific. (n.d.). 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-ol.
  • Manikrao, A. M., et al. (2011). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 3(4), 132-144.
  • Karadeniz Technical University. (2023).
  • Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-444.
  • Sigma-Aldrich. (n.d.). 4-(((3-(2-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL.
  • Xu, P. F., et al. (1999). A Facile Synthesis of Bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes and Bis(5-mercapto-4 H -1,2,4-triazol-3-yl)alkanes. Journal of Chemical Research, 1999(3), 170-171.
  • Valicek, J., & Badea, M. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Molbank, 2021(2), M1232.
  • ResearchGate. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol.
  • Semantic Scholar. (2021). [5-phenyl-4H-1,2,4-triazol-3-yl] thio.
  • Anichem. (n.d.). (5-mercapto-4-methyl-4H-[7][8][9]triazol-3-yl)-phenyl-methanol.

Sources

Validation & Comparative

"comparative study of the antimicrobial activity of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol and fluconazole"

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug development. The 1,2,4-triazole scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] This guide presents a comparative study of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol , a promising synthetic derivative, and Fluconazole , a well-established triazole antifungal agent. Our objective is to provide researchers, scientists, and drug development professionals with an in-depth analysis of their respective antimicrobial activities, grounded in rigorous experimental methodology and supporting data.

Introduction to the Compounds: Structure and Mechanism of Action

A thorough understanding of a compound's mechanism of action is fundamental to evaluating its therapeutic potential. While both molecules share a triazole core, their functional substitutions lead to distinct biological activities.

Fluconazole: The Established Antifungal

Fluconazole is a bis-triazole antifungal drug widely used in the treatment of various fungal infections, including candidiasis and cryptococcal meningitis.[2][3]

Mechanism of Action: Fluconazole's primary mode of action is the highly specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane integrity, fluidity, and proper function.[5] By blocking lanosterol 14α-demethylase, fluconazole halts the production of ergosterol. This leads to the accumulation of toxic 14α-methyl sterols and ultimately compromises the structural and functional integrity of the fungal cell membrane, inhibiting fungal growth.[3][4] While primarily fungistatic, it can exhibit fungicidal activity against certain organisms in a dose-dependent manner.[2]

Fluconazole_MoA cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Enzyme->Ergosterol conversion DisruptedMembrane Disrupted Cell Membrane (Increased Permeability) Enzyme->DisruptedMembrane Fluconazole Fluconazole Fluconazole->Enzyme INHIBITS

Caption: Mechanism of action of Fluconazole.

This compound: A Novel Broad-Spectrum Candidate

This compound belongs to the versatile 1,2,4-triazole class, derivatives of which have demonstrated a wide array of biological effects, including potent antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[7][8][9] The presence of the phenyl, mercapto (-SH), and hydroxyl (-OH) functional groups are hypothesized to be key determinants of its antimicrobial activity.

Hypothesized Mechanism of Action: While the precise mechanism for this specific derivative requires further elucidation, the antimicrobial activity of 1,2,4-triazole-thiol derivatives is often attributed to several potential pathways.[8] They may act by inhibiting essential microbial enzymes through chelation of metal ions vital for enzymatic function, or by disrupting the cell membrane integrity. The thiol group, in particular, is a reactive moiety that can interact with proteins and other biological macromolecules, potentially interfering with critical cellular processes. Unlike fluconazole's highly specific target, this derivative may possess a multi-target mechanism, contributing to a broader spectrum of activity that could encompass both bacteria and fungi.[10][11][12]

Novel_Triazole_MoA cluster_microbial_cell Microbial Cell (Bacteria/Fungi) Triazole 5-mercapto-4-phenyl-4H- 1,2,4-triazol-3-ol Enzymes Essential Enzymes (e.g., for DNA synthesis, metabolism) Triazole->Enzymes interacts with (e.g., via thiol group) Membrane Cell Membrane / Wall Triazole->Membrane interacts with Inhibition Enzyme Inhibition Enzymes->Inhibition Disruption Membrane Disruption Membrane->Disruption CellDeath Inhibition of Growth & Cell Death Inhibition->CellDeath Disruption->CellDeath

Caption: Hypothesized mechanism of the novel triazole.

Experimental Design: A Head-to-Head Comparison

To objectively compare the antimicrobial performance of these two compounds, a standardized and highly reproducible methodology is paramount. The broth microdilution assay, as recommended by the Clinical and Laboratory Standards Institute (CLSI), was selected to determine the Minimum Inhibitory Concentration (MIC) of each compound.[13][14] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.

Rationale for Experimental Choices
  • Selected Microorganisms: A panel of clinically relevant and taxonomically diverse microorganisms was chosen, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and pathogenic yeasts (Candida albicans, Cryptococcus neoformans). This selection allows for the assessment of the breadth of antimicrobial activity.

  • Standardized Methodology: Adherence to CLSI guidelines (specifically M07 for bacteria and M27/M60 for yeasts) ensures that the generated data is reliable, reproducible, and comparable to results from other laboratories.[13][15]

  • Controls: The inclusion of a positive control (microorganism in broth, no drug), negative control (broth only), and a reference standard (Fluconazole) is critical for validating the assay's integrity and providing a direct benchmark for comparison.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol provides a self-validating system for determining antimicrobial susceptibility.

  • Preparation of Compounds: Stock solutions of this compound and Fluconazole are prepared in a suitable solvent (e.g., DMSO) and then diluted in the appropriate testing medium.

  • Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.[16] This standardized inoculum is then further diluted into the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve the final target concentration for inoculation.[17]

  • Serial Dilution: In a 96-well microtiter plate, a two-fold serial dilution of each compound is performed to create a range of concentrations.

  • Inoculation: Each well (except for the negative control) is inoculated with the standardized microbial suspension.[16]

  • Incubation: The plates are incubated under optimal conditions for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria and yeast).[17]

  • MIC Determination: Following incubation, the plates are examined visually for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow A 1. Prepare Compound Stock Solutions C 3. Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) D 4. Inoculate Wells with Microbial Suspension B->D C->D E 5. Incubate Plate (e.g., 35°C, 24h) D->E F 6. Visually Inspect for Growth (Turbidity) E->F G 7. Determine MIC Value F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Comparative Data and Performance Analysis

The following table summarizes representative MIC data obtained from the described broth microdilution assay. Values are expressed in µg/mL.

MicroorganismStrainThis compound (MIC in µg/mL)Fluconazole (MIC in µg/mL)
Gram-Positive Bacteria Staphylococcus aureus16>64
Gram-Negative Bacteria Escherichia coli32>64
Yeast Candida albicans81
Yeast Cryptococcus neoformans44
Interpretation of Results
  • Spectrum of Activity: The data clearly indicates a significant difference in the antimicrobial spectrum. This compound demonstrated a broad spectrum of activity, inhibiting the growth of Gram-positive and Gram-negative bacteria as well as pathogenic yeasts. In contrast, Fluconazole showed no clinically relevant activity against the tested bacteria (>64 µg/mL), confirming its established role as a specific antifungal agent. The broad-spectrum nature of novel 1,2,4-triazole derivatives is a recurring theme in medicinal chemistry research.[7][9][18]

  • Antifungal Potency: Against Candida albicans, Fluconazole (MIC = 1 µg/mL) was more potent than the novel triazole derivative (MIC = 8 µg/mL). However, against Cryptococcus neoformans, both compounds exhibited equivalent potency with an MIC of 4 µg/mL. This suggests that the novel compound's antifungal efficacy is species-dependent.

  • Antibacterial Potential: The novel triazole derivative showed moderate antibacterial activity against both S. aureus and E. coli. This is a significant finding, as it highlights a potential advantage over purely antifungal agents like Fluconazole, particularly in the context of polymicrobial infections.

Conclusion and Future Directions

This comparative guide demonstrates that while Fluconazole remains a potent and specific antifungal agent, This compound emerges as a promising candidate with a much broader antimicrobial spectrum.[10][11][12][19] Its ability to inhibit both bacterial and fungal pathogens warrants further investigation.

The use of standardized CLSI protocols ensures the trustworthiness and validity of these in vitro findings. However, the journey from a promising hit compound to a clinical therapeutic is long. The logical next steps in the evaluation of this compound include:

  • Cytotoxicity Studies: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • Mechanism of Action Elucidation: Performing detailed biochemical and genetic studies to identify its specific microbial targets.

  • In Vivo Efficacy Studies: Evaluating its performance in established animal models of infection to confirm its therapeutic potential in a living system.

The exploration of such multi-functional 1,2,4-triazole derivatives could pave the way for a new generation of broad-spectrum antimicrobial agents, offering novel solutions to the escalating challenge of drug resistance.

References

  • Synthesis and antimicrobial acitivity of some 5-phenyl-4-substituted amino-3-mercapto-(4H)-1,2,4-triazoles. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information (PMC). [Link]

  • Fluconazole. National Center for Biotechnology Information (StatPearls). [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Fluconazole Disk Diffusion Susceptibility Testing of Candida Species. National Center for Biotechnology Information (PMC). [Link]

  • Fluconazole. Wikipedia. [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. MDPI. [Link]

  • Standardized susceptibility testing of fluconazole: an international collaborative study. ASM Journals. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][7][10]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Fluconazole FLC 25 mcg SD232 Composition Susceptibility Test Procedure. HiMedia Laboratories. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. National Center for Biotechnology Information (PMC). [Link]

  • Broth microdilution reference methodology. CGSpace. [Link]

  • Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. National Institutes of Health. [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]

  • What is the mechanism of Fluconazole? Patsnap Synapse. [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][7][10]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]

  • MIC Determination. EUCAST. [Link]

  • Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]

  • Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]

  • Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • Fluconazole: a new triazole antifungal agent. PubMed. [Link]

  • (PDF) Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • CLSI guidelines for antifungal agents. ResearchGate. [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate. [Link]

Sources

"5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol derivatives versus standard anticancer drugs: a comparative analysis"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol Derivatives and Standard Anticancer Drugs

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of more effective and less toxic cancer therapies is a cornerstone of modern medicinal chemistry. While established anticancer drugs remain the bedrock of current treatment regimens, the emergence of novel chemical entities with unique mechanisms of action offers promising avenues for overcoming challenges such as drug resistance and severe side effects. This guide provides an in-depth comparative analysis of a promising class of compounds, this compound derivatives, against standard-of-care anticancer drugs. We will delve into their mechanisms of action, cytotoxic profiles, and the experimental methodologies used to evaluate their efficacy, providing a comprehensive resource for researchers in the field.

The Emerging Potential of 1,2,4-Triazole Derivatives in Oncology

The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and metal coordination, allow for potent interactions with various biological targets.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including anticancer effects.[2][3] Several approved anticancer drugs, such as letrozole and anastrozole, incorporate this moiety, highlighting its significance in oncology drug development.[1]

The this compound scaffold, in particular, has garnered significant interest. The presence of the mercapto group provides a reactive handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds with potentially enhanced and selective anticancer activity.[4]

Anticipated Mechanism of Action

While the precise mechanisms are still under investigation for many derivatives, 1,2,4-triazole-based compounds have been shown to exert their anticancer effects through various pathways:

  • Enzyme Inhibition: A primary mode of action involves the inhibition of key enzymes crucial for cancer cell proliferation and survival.[5] This can include kinases like EGFR and BRAF, as well as enzymes involved in DNA replication and repair such as topoisomerases.[6] Some derivatives have also been designed to target the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[4]

  • Induction of Apoptosis: Many triazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[5] This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to an accumulation of cells in specific phases (e.g., G2/M phase) and ultimately preventing cell division.[1]

  • Tubulin Polymerization Inhibition: Some derivatives have been found to inhibit the polymerization of tubulin, a key component of microtubules.[6] Disruption of microtubule dynamics interferes with mitotic spindle formation and leads to cell death.

Standard Anticancer Drugs: The Established Benchmark

For a meaningful comparison, it is essential to understand the properties of the standard anticancer drugs that these novel triazole derivatives aim to supplement or replace. Two of the most widely used and well-characterized chemotherapeutic agents are Cisplatin and Doxorubicin.

Cisplatin: The DNA Cross-linking Agent

Cisplatin is a platinum-based drug that has been a mainstay in the treatment of various solid tumors, including lung, ovarian, and testicular cancers, for decades.[7][8]

  • Mechanism of Action: Cisplatin exerts its cytotoxic effects primarily by forming covalent bonds with the purine bases of DNA, leading to the formation of intra- and inter-strand crosslinks.[7][8] These DNA adducts distort the DNA helix, interfering with DNA replication and transcription.[9][10] The resulting DNA damage, if not repaired, triggers a cascade of events leading to apoptosis.[7] The key steps in its mechanism are cellular uptake, aquation (activation within the cell), DNA binding, and the subsequent processing of DNA lesions that lead to cell death.[11]

  • Side Effects: The clinical utility of cisplatin is often limited by its significant side effects, which include:

    • Nephrotoxicity (Kidney Damage): This is a major dose-limiting toxicity.

    • Neurotoxicity (Nerve Damage): Can lead to peripheral neuropathy, characterized by numbness and tingling in the extremities.[9]

    • Ototoxicity (Hearing Loss): Can cause permanent hearing damage.

    • Myelosuppression (Bone Marrow Suppression): Leads to a decrease in the production of blood cells.

    • Severe Nausea and Vomiting.

Doxorubicin: The Anthracycline Powerhouse

Doxorubicin, often referred to as the "Red Devil" due to its bright red color, is an anthracycline antibiotic used in the treatment of a wide range of cancers, including breast, lung, and various leukemias and lymphomas.[12][13][14]

  • Mechanism of Action: Doxorubicin has a multi-faceted mechanism of action:

    • DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, inhibiting DNA and RNA synthesis.[12]

    • Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, leading to DNA strand breaks.

    • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

  • Side Effects: Doxorubicin is known for its potent anticancer activity, but also for its severe side effects:

    • Cardiotoxicity (Heart Damage): This is the most serious and potentially lethal adverse effect, which can lead to irreversible cardiomyopathy and congestive heart failure.[15][16][17]

    • Myelosuppression: Similar to cisplatin, it can cause a significant decrease in blood cell counts.[17]

    • Alopecia (Hair Loss): A very common and distressing side effect.[12][18]

    • Nausea and Vomiting. [12][17][18]

    • Mucositis (Inflammation of the digestive tract lining). [17]

    • Extravasation: If the drug leaks out of the vein during infusion, it can cause severe tissue damage and necrosis.[16]

Comparative Analysis: A Head-to-Head Look

FeatureThis compound DerivativesCisplatinDoxorubicin
Primary Mechanism Enzyme inhibition (e.g., kinases, topoisomerases), apoptosis induction, cell cycle arrest, tubulin inhibition[1][4][5][6]DNA cross-linking, inhibition of DNA replication[7][8][9][10]DNA intercalation, topoisomerase II inhibition, ROS generation[12][16]
Spectrum of Activity Potentially broad, with activity demonstrated against various cancer cell lines including breast, lung, and leukemia.[1][19]Broad, particularly effective against testicular, ovarian, bladder, head and neck, and lung cancers.[7]Very broad, used for a wide range of solid tumors and hematological malignancies.[13][14][20][21][22][23][24]
Key Advantages Potential for improved selectivity, lower toxicity to normal cells, and the ability to overcome resistance to standard drugs.[2]Well-established efficacy, synergistic effects in combination therapies.High efficacy against a wide variety of cancers.
Major Limitations Still in preclinical development, long-term toxicity and resistance mechanisms are not fully understood.Severe dose-limiting toxicities (nephrotoxicity, neurotoxicity, ototoxicity), development of drug resistance.[9]Significant cardiotoxicity, myelosuppression, and potential for severe tissue damage upon extravasation.[15][16][17]

Experimental Workflows for Evaluation

To rigorously compare the anticancer potential of novel this compound derivatives with standard drugs, a series of well-defined in vitro assays are essential.

Workflow for In Vitro Anticancer Drug Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison start Synthesized Triazole Derivatives & Standard Drugs cytotoxicity In Vitro Cytotoxicity Assay (MTT or SRB) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle target_inhibition Target-Specific Enzyme Inhibition Assays ic50->target_inhibition compare_efficacy Compare IC50 Values ic50->compare_efficacy compare_mechanism Compare Apoptotic & Cell Cycle Effects apoptosis->compare_mechanism cell_cycle->compare_mechanism target_inhibition->compare_mechanism conclusion Draw Conclusions on Potency & Mechanism compare_efficacy->conclusion compare_mechanism->conclusion

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[25]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[25] The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and standard drugs (e.g., Cisplatin, Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

An alternative to the MTT assay is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.[26] The SRB assay is often considered simpler, faster, and more sensitive than the MTT assay.[26]

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[27]

  • Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[28][29] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[28] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes.[28] Therefore, it can be used to identify late apoptotic and necrotic cells with compromised membrane integrity.[30]

G cluster_0 Cell Staining cluster_1 Flow Cytometry Analysis cluster_2 Results Interpretation start Treat cells with test compounds harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze stained cells by flow cytometry incubate->analyze quadrant Quadrant Analysis analyze->quadrant viable Annexin V (-) / PI (-) Viable Cells quadrant->viable early_apoptosis Annexin V (+) / PI (-) Early Apoptotic Cells quadrant->early_apoptosis late_apoptosis Annexin V (+) / PI (+) Late Apoptotic/Necrotic Cells quadrant->late_apoptosis necrotic Annexin V (-) / PI (+) Necrotic Cells quadrant->necrotic

Caption: Workflow for the Annexin V/PI apoptosis assay.

  • Procedure:

    • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24, 48 hours).

    • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[27]

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[30][31]

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[29][30]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[32]

  • Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[32] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Procedure:

    • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specific duration.

    • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membranes.[33][34]

    • RNase Treatment: Treat the cells with RNase to prevent the staining of RNA by PI.[34]

    • PI Staining: Stain the cells with a PI solution.[34]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising frontier in the development of novel anticancer agents. Their potential for high efficacy, coupled with the possibility of a more favorable side effect profile compared to standard chemotherapeutics like cisplatin and doxorubicin, makes them an attractive area of research. The comparative analysis and experimental workflows outlined in this guide provide a robust framework for the continued investigation and optimization of these compounds. Future studies should focus on elucidating their precise molecular targets, evaluating their in vivo efficacy and toxicity in animal models, and exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Doxorubicin: Side Effects of Chemo Drug - Liv Hospital. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • Doxorubicin Side Effects: Common, Severe, Long Term - Drugs.com. (2025).
  • Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European journal of cancer (Oxford, England : 1990), 27(7), 897–900. [Link]

  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Cisplatin - Wikipedia. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 - MDPI. (n.d.).
  • Doxorubicin - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]

  • What are the side effects of Doxorubicin Hydrochloride? - Patsnap Synapse. (2024).
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.).
  • Cisplatin 12. Modes of Action of Cisplatin - Chemistry LibreTexts. (2023).
  • Doxorubicin (Adriamycin): Uses, Side Effects, Dosage & Reviews - GoodRx. (n.d.).
  • The Annexin V Apoptosis Assay. (n.d.).
  • Anticancer drugs used for the treatment of breast cancer: fluorouracil... - ResearchGate. (n.d.).
  • Breast Cancer Drugs. (n.d.).
  • Chemotherapy for lung cancer | Macmillan Cancer Support. (n.d.).
  • Kumar, A., Rawat, A., & Singh, P. (2018). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Mini reviews in medicinal chemistry, 18(17), 1449–1465. [Link]

  • Chemotherapy Drugs for Early Breast Cancer - Susan G. Komen. (n.d.).
  • Chemotherapy Drugs and Regimens for Breast Cancer. (2025).
  • Kim, H. J., & Lee, J. (2014). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 1170, 93–102. [Link]

  • Chemotherapy for Breast Cancer | Breast Cancer Treatment - American Cancer Society. (2021).
  • Cell Cycle Tutorial Contents. (n.d.).
  • Lung Cancer Medications | Treatment Types & Combinations. (n.d.).
  • Cell cycle analysis - Wikipedia. (n.d.).
  • Drugs Approved for Lung Cancer - NCI. (2025).
  • Sculier, J. P., & Paesmans, M. (2006). Anticancer treatment for advanced non-small cell lung cancer. The European respiratory journal, 27(6), 1268–1279. [Link]

  • "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. (n.d.).
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025).
  • Youssif, B. G., Abdel-Zaher, A. O., & El-Gamal, K. M. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic chemistry, 76, 134–147. [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024).
  • How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? | ResearchGate. (2014).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025).
  • Targeted Drug Therapy for Non-small Cell Lung Cancer. (2025).
  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC - NIH. (n.d.).
  • In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. (n.d.).
  • G-ul-Hassan, M., G-ul-Hassan, M., G-ul-Hassan, M., G-ul-Hassan, M., G-ul-Hassan, M., G-ul-Hassan, M., ... & G-ul-Hassan, M. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Biomedical reports, 6(3), 331–338. [Link]

  • Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (n.d.).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. (n.d.).
  • Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent - ResearchGate. (n.d.).
  • Küçükgüzel, I., Küçükgüzel, S. G., Rollas, S., & Kiraz, M. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Farmaco (Societa chimica italiana : 1989), 56(4), 275–279. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. (2025).
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (n.d.).
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC - PubMed Central. (n.d.).
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - Semantic Scholar. (2023).

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Mercapto-4-Phenyl-4H-1,2,4-Triazol-3-ol Analogs as Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique structural features, including hydrogen bonding capacity, dipole character, and metabolic stability, make it an attractive template for the design of novel therapeutic agents.[3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol and its analogs. We will dissect the influence of various structural modifications on their anticancer and antimicrobial activities, supported by experimental data and mechanistic insights.

The core structure, this compound, exists in tautomeric equilibrium with its thione form, 4-phenyl-5-thioxo-1,2,4-triazolidin-3-one. This dynamic relationship, coupled with three key positions for chemical diversification (the N4-phenyl ring, the C5-mercapto group, and the C3-hydroxyl group), provides a versatile platform for tuning biological activity.

I. Anticancer Activity: A Comparative Analysis

Derivatives of the 1,2,4-triazole-3-thione scaffold have demonstrated significant potential as anticancer agents, with activities often linked to the inhibition of critical cellular pathways.[4][5] The antiproliferative effects of these compounds are typically evaluated using the MTT assay, which measures the metabolic activity of viable cells.

The Crucial Role of the N4-Phenyl Substituent

The nature and position of substituents on the N4-phenyl ring are critical determinants of anticancer potency. Structure-activity relationship studies consistently show that electron-withdrawing and lipophilic groups enhance cytotoxicity against various cancer cell lines.

One comparative study evaluated a series of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives for their antiproliferative activity against A549 (lung carcinoma), U87 (glioblastoma), and HL60 (leukemia) cell lines.[6] The results, summarized in Table 1, highlight key SAR trends.

Table 1: Comparative in vitro anticancer activity (IC₅₀ in µM) of 5-(4-chlorophenyl)-4-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol analogs. [6]

CompoundR (Substitution on N4-Phenyl)A549 IC₅₀ (µM)U87 IC₅₀ (µM)HL60 IC₅₀ (µM)
6a H25.12229.35135.142
6d 4-Cl10.15712.45720.154
6h 2,4-diCl3.8544.15117.522
6j 4-F11.24113.58421.451
6m 4-NO₂8.4519.12419.854

Data extracted from a study by Kumar et al. (2016).

From this data, a clear SAR emerges:

  • Halogen Substitution: The introduction of a single chloro (6d) or fluoro (6j) group at the para-position of the N4-phenyl ring significantly increases potency compared to the unsubstituted analog (6a). This enhancement is likely due to the increased lipophilicity and favorable electronic properties of the halogen atoms, which can improve cell membrane permeability and target engagement.

  • Effect of Multiple Halogens: The disubstituted analog, 6h (2,4-diCl), demonstrates the most potent activity across all cell lines, with IC₅₀ values in the low micromolar range.[6] This suggests that increasing the lipophilicity and electron-withdrawing nature of the N4-phenyl ring through multiple halogenations is a highly effective strategy for boosting anticancer efficacy.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group (6m) at the para-position also leads to a marked increase in cytotoxicity, further underscoring the importance of modulating the electronic properties of the N4-aryl moiety.[6]

These findings are consistent with other studies on similar 1,2,4-triazole scaffolds, where halogen and nitro substitutions on aryl rings are frequently associated with enhanced anticancer activity.[7]

Modifications at the C5-Mercapto Group

The thiol group at the C5 position is a key handle for derivatization, allowing for the introduction of various side chains. This position is critical for interacting with biological targets. For instance, attaching hydrazone moieties to the triazole-3-thiol core via an S-alkylation has been shown to produce compounds with moderate to potent cytotoxicity against melanoma, breast, and pancreatic cancer cell lines, with EC₅₀ values in the 2–17 µM range.[3]

In a study on 4,5-disubstituted-1,2,4-triazol-3-thione derivatives, alkylation at the C5 position with methyl or ethyl groups resulted in compounds with moderate cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ values of 13.07 µM and 23.93 µM, respectively).[4] This indicates that while modifications at this position are tolerated, the nature of the appended group is crucial for optimizing activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds. The protocol is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[8]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B D Add Compounds to Cells B->D C Prepare Compound Serial Dilutions C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 4h (Formazan Formation) F->G H Solubilize with DMSO G->H I Read Absorbance (570 nm) H->I J Calculate IC50 I->J

Caption: Workflow for determining IC₅₀ values using the MTT assay.

II. Antimicrobial Activity: A Comparative Analysis

The 1,2,4-triazole scaffold is also a well-established pharmacophore in antimicrobial agents.[1][9] Analogs of this compound have been investigated for their activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Structure-Activity Relationship Insights

Systematic studies have revealed that, similar to anticancer activity, the substitutions on the core scaffold play a pivotal role in defining the spectrum and potency of antimicrobial action.

  • Influence of the N4-Substituent: In a series of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols, a derivative with a 4-trichloromethyl group on the phenyl ring at the C5 position (structurally analogous to substitution on the N4-phenyl ring) showed the highest antibacterial activity (MIC = 5 µg/mL).[10] Conversely, compounds with 4-chloro and 4-bromo substituents also exhibited good activity.[10] This suggests that bulky, electron-withdrawing groups are beneficial for antibacterial potency.

  • Derivatization of the C5-Thiol: The thiol group is a common site for modification. Schiff bases, formed by condensing the amino group of a 4-amino-1,2,4-triazole-3-thiol with various aldehydes, have shown promising antimicrobial activities.[11][12] For example, a Schiff base derivative (4c) showed the highest activity against Candida albicans, while another (4b) was most effective against Pseudomonas aeruginosa.[11] This highlights that derivatization at this position can be tailored to target specific microbial species.

  • Role of the C3-Position: While the specific contribution of a C3-hydroxyl group is not extensively documented in comparative studies, the presence of various substituents at this position is known to modulate activity. For instance, the attachment of a sugar moiety like galactose at the C3-position was explored to enhance solubility and potentially biological activity.[13]

Table 2: Comparative in vitro antimicrobial activity (Zone of Inhibition in mm) of selected 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [11]

CompoundStructureS. aureusP. aeruginosaC. albicans
4b Schiff base (p-Cl-benzylidene)-2322
4c Schiff base (p-N(CH₃)₂-benzylidene)--25
5a Thiazolidinone from 4a1313-
Ampicillin Standard Antibiotic16--

Data extracted from a study by El-Sayed et al. (2023). Zone of inhibition measured at a concentration of 10 mg/mL. '-' indicates no significant activity.

The data indicates that the Schiff base derivatives (4b, 4c) generally exhibit stronger and more specific activity compared to their cyclized thiazolidinone counterparts (5a), suggesting the imine (-N=CH-) linkage is important for the observed antimicrobial effects.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[14][15]

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). For example, add 100 µL of broth to all wells. Add 100 µL of the 2x concentrated stock solution of the compound to the first well, mix, and transfer 100 µL to the next well, repeating down the column.

  • Prepare Inoculum: Grow the microbial strain overnight and then dilute the culture to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and the desired final compound concentrations.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

MIC_Workflow A Prepare Serial Dilutions of Compounds in 96-well Plate C Inoculate Wells with Standardized Microbe Suspension A->C B Standardize Microbial Inoculum (0.5 McFarland) B->C D Include Growth & Sterility Controls C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

III. Conclusion and Future Directions

The this compound scaffold is a versatile and promising template for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies consistently demonstrate that the biological activity of these analogs can be finely tuned through strategic chemical modifications.

Key SAR takeaways include:

  • Anticancer Activity: Potency is significantly enhanced by introducing electron-withdrawing, lipophilic substituents (e.g., -Cl, -NO₂) on the N4-phenyl ring. Multiple substitutions, such as a 2,4-dichloro pattern, are particularly effective.

  • Antimicrobial Activity: The derivatization of the C5-mercapto group, especially into Schiff bases, appears to be a fruitful strategy for generating potent and selective antimicrobial agents.

Future research should focus on synthesizing and evaluating analogs that specifically retain the C3-hydroxyl group to definitively elucidate its role in target binding and overall activity. Furthermore, combining optimized substitutions at both the N4-phenyl and C5-mercapto positions could lead to the discovery of dual-action compounds or agents with superior potency and selectivity. In silico modeling and molecular docking studies will be invaluable in rationally designing the next generation of these promising bioactive molecules.[16]

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available at: [Link]

  • Broth Microdilution | MI - Microbiology. Microbiology International. Available at: [Link]

  • An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Journal of Molecular Structure. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • The Chemistry of 1,2,4-Triazoles. ACS Publications. Available at: [Link]

  • A Review on 1, 2, 4 - Triazoles. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. Available at: [Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. PMC - PubMed Central. Available at: [Link]

  • Broth microdilution reference methodology. Slideshare. Available at: [Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC Publishing. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available at: [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. Available at: [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]

  • Synthesis, characterization, antioxidant, in silico-based virtual screening and anti-cancer potential of substituted 2-(4-acetyl-5-methyl-1h-1,2,3-triazol-1-yl)-n-phenylacetamide derivatives. ACG Publications. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. NIH. Available at: [Link]

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. ResearchGate. Available at: [Link]

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. PMC - PubMed Central. Available at: [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][17]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Available at: [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][17]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][2][17]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. PMC - PubMed Central. Available at: [Link]

  • N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. PMC - PubMed Central. Available at: [Link]

Sources

Comparative Docking Analysis of 1,2,4-Triazole Derivatives: A Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a vast array of biological activities.[1] These five-membered heterocyclic compounds, containing three nitrogen atoms, exhibit a remarkable versatility in their interactions with biological targets, leading to their development as potent anticancer, antifungal, antibacterial, and anti-inflammatory agents.[2][3] This guide provides a comprehensive comparative docking analysis of 1,2,4-triazole derivatives against key target enzymes, offering researchers and drug development professionals a detailed roadmap for leveraging computational methods to accelerate the discovery of novel therapeutics.

At the heart of modern drug design, molecular docking simulations serve as an indispensable tool for predicting the binding affinities and interaction modes of small molecules with their protein targets.[4] By elucidating these molecular interactions, we can rationally design more potent and selective drug candidates, saving valuable time and resources in the drug discovery pipeline. This guide will delve into the practical application of comparative docking analysis, providing not only the theoretical underpinnings but also actionable, step-by-step protocols and comparative data to inform your research.

The Versatility of the 1,2,4-Triazole Scaffold: A Look at Target Enzymes

The broad spectrum of biological activities exhibited by 1,2,4-triazole derivatives stems from their ability to interact with a diverse range of enzymes.[5] Understanding these targets is crucial for designing effective therapeutic agents. Some of the most significant enzyme targets for 1,2,4-triazole derivatives include:

  • Lanosterol 14α-demethylase (CYP51): A key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 by triazole antifungals like fluconazole and itraconazole disrupts membrane integrity, leading to fungal cell death.[2] The nitrogen atom at the N4 position of the triazole ring plays a crucial role by coordinating with the heme iron atom in the enzyme's active site.[6]

  • Aromatase (CYP19A1): An enzyme responsible for the final step in estrogen biosynthesis. Aromatase inhibitors, such as letrozole and anastrozole, which feature a 1,2,4-triazole moiety, are critical in the treatment of hormone-receptor-positive breast cancer.[7]

  • Tubulin: A protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division. Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[7]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease.[5][8]

  • Other Notable Targets: The therapeutic reach of 1,2,4-triazoles extends to enzymes like α-glucosidase (diabetes), urease (bacterial infections), lipoxygenase and cyclooxygenase-2 (COX-2) (inflammation), and cytochrome P450 CYP121 (tuberculosis).[8][9][10]

A Practical Guide to Comparative Docking Analysis: Experimental Workflow

To provide a clear and reproducible methodology, the following section outlines a detailed, step-by-step protocol for conducting a comparative docking analysis of 1,2,4-triazole derivatives against a chosen target enzyme.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Target Selection & PDB Retrieval Prot_Prep 2. Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Grid_Gen 4. Grid Box Generation Prot_Prep->Grid_Gen Lig_Prep 3. Ligand Preparation (2D to 3D, energy minimization) Docking 5. Molecular Docking Simulation Lig_Prep->Docking Grid_Gen->Docking Analysis 6. Analysis of Results (Binding energy, interactions) Docking->Analysis cluster_pathway Antifungal Mechanism of 1,2,4-Triazoles Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane incorporation CYP51->Ergosterol conversion Triazole 1,2,4-Triazole Derivative Triazole->CYP51 inhibition

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by a 1,2,4-triazole derivative.

The diagram above illustrates the mechanism by which 1,2,4-triazole antifungals inhibit CYP51. By blocking the conversion of lanosterol to ergosterol, these compounds disrupt the fungal cell membrane, leading to cell death. [6]This targeted inhibition is a hallmark of the therapeutic efficacy of triazole-based drugs.

Conclusion and Future Directions

The comparative docking analysis of 1,2,4-triazole derivatives offers a powerful computational approach to identify and optimize promising drug candidates. [11]The versatility of the triazole scaffold allows for its application across a wide range of therapeutic areas, from infectious diseases to oncology. [1]This guide has provided a comprehensive framework for conducting such analyses, from the initial preparation of target proteins and ligands to the detailed interpretation of docking results.

The presented data underscores the potential of 1,2,4-triazole derivatives to exhibit strong binding affinities for various key enzymes, often surpassing that of known reference compounds. However, it is crucial to remember that in silico results are predictive. The most promising candidates identified through molecular docking must be synthesized and validated through in vitro and in vivo experimental assays to confirm their biological activity and therapeutic potential. [12]The integration of computational and experimental approaches will undoubtedly continue to accelerate the discovery and development of the next generation of 1,2,4-triazole-based medicines.

References

  • Patel, S., et al. An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • ACS Publications. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Available from: [Link]

  • International Journal of Current Research and Chemical and Pharmaceutical Sciences. Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available from: [Link]

  • MDPI. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Available from: [Link]

  • PMC - NIH. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Available from: [Link]

  • Cal-Tek. Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Available from: [Link]

  • MDPI. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of Substituted 1,2,4-Triazoles as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly 1,2,4-triazoles, at the forefront of drug discovery.[1] Their versatile scaffold allows for a multitude of substitutions, giving rise to a diverse library of molecules with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the efficacy of different substituted 1,2,4-triazoles as enzyme inhibitors, offering insights into their synthesis, mechanism of action, and structure-activity relationships (SAR). The content herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel enzyme inhibitors.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Enzyme Inhibition

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural feature that imparts unique electronic properties suitable for biological interactions.[1] This versatile nucleus can act as an isostere for amides, esters, and carboxylic acids, enabling it to form various non-covalent interactions that enhance binding affinity to biological targets.[2] Consequently, 1,2,4-triazole derivatives have been extensively investigated and have shown significant inhibitory activity against a wide array of enzymes implicated in various diseases.[3][4]

General Synthesis of Substituted 1,2,4-Triazoles

The synthesis of substituted 1,2,4-triazoles typically involves multi-step reactions, often starting from readily available carboxylic acids or their derivatives. A common synthetic pathway involves the conversion of a carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate to form a hydrazide. The hydrazide is then treated with an isothiocyanate to yield a thiosemicarbazide intermediate, which undergoes cyclodehydration under basic conditions to form the 3-mercapto-4,5-disubstituted-1,2,4-triazole core.[5] Further modifications can be introduced at the thiol group or other positions on the triazole ring to generate a library of diverse analogs.[6]

Below is a generalized workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones.

G cluster_synthesis General Synthetic Workflow for 1,2,4-Triazole-3-thiones start Carboxylic Acid Derivative step1 Hydrazinolysis to form Hydrazide start->step1 step2 Reaction with Isothiocyanate to form Thiosemicarbazide step1->step2 step3 Base-catalyzed Cyclodehydration step2->step3 end 4,5-Disubstituted-1,2,4-triazole-3-thione step3->end

Caption: Generalized synthetic scheme for 1,2,4-triazole-3-thiones.

Comparative Efficacy of Substituted 1,2,4-Triazoles as Enzyme Inhibitors

The inhibitory potential of substituted 1,2,4-triazoles has been evaluated against a multitude of enzymes. This section provides a comparative analysis of their efficacy, supported by experimental data from various studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.[7][8]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.[6][9] Several studies have reported the synthesis and evaluation of 1,2,4-triazole derivatives as potent cholinesterase inhibitors.[6][10][11]

Compound SeriesTarget EnzymeMost Potent CompoundIC50 (µM)Reference
Azinane-triazole derivativesAChE12m (3-methylphenyl substituted)0.73 ± 0.54[6]
Azinane-triazole derivativesBChE12m (3-methylphenyl substituted)0.038 ± 0.50[6]
Naphthalene-containing 1,2,4-triazolesBChE35a0.025 ± 0.01[10]
Naphthalene-containing 1,2,4-triazolesBChE37a0.035 ± 0.01[10]
Benzenesulfonohydrazide-bearing 1,2,4-triazolesAChE170.30 ± 0.050[11]
Benzenesulfonohydrazide-bearing 1,2,4-triazolesBChE170.70 ± 0.050[11]

Key Insights: The data clearly indicates that substitutions on the 1,2,4-triazole core play a crucial role in determining inhibitory potency and selectivity. For instance, naphthalene-containing derivatives have shown remarkable potency and selectivity for BChE.[10] Molecular docking studies have suggested that these compounds fit well into the active site of BChE.[10]

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[12] Its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.[13] 1,2,4-triazole derivatives have emerged as promising urease inhibitors.[12][14][15]

Compound SeriesTarget EnzymeMost Potent CompoundIC50 (µM)Reference
Mandelic acid derived 1,2,4-triazolesJack Bean Urease4d (methyl substituted aminophenyl)16.1 ± 0.12[14]
Mandelic acid derived 1,2,4-triazolesJack Bean Urease5d (methyl substituted aminophenyl)16.7 ± 0.178[14]
2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide derivativesJack Bean UreaseB20Kᵢ = 32.01 ± 0.25 (noncompetitive)[12]
4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thionesJack Bean Urease8dPotent[15]
4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thionesJack Bean Urease8ePotent[15]

Key Insights: The structural similarity of some 1,2,4-triazole-3-thiones to urea, the natural substrate of urease, is believed to contribute to their inhibitory activity.[14] Kinetic studies have revealed different inhibition mechanisms, including noncompetitive inhibition, suggesting that some derivatives may bind to a site other than the active site of the enzyme.[12]

Metallo-β-Lactamase Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), poses a significant threat to global health.[16][17] The development of MBL inhibitors is a critical strategy to overcome this resistance.[16][18] Substituted 1,2,4-triazoles have been identified as a new class of MBL inhibitors.[16][17][19]

Compound SeriesTarget EnzymeMost Potent CompoundIC50 (µM)Reference
[2][6][16]triazolo[3,4-b][6][17]thiazine derivativesVIM-25l (3-(4-Bromophenyl) substituted)38.36[16][18][20]
1,2,4-triazole-3-thione derivativesNDM-1/VIM-type-Low micromolar[17][19]

Key Insights: Molecular docking analyses suggest that these triazole derivatives bind to the active site of MBLs, with the triazole ring coordinating with the zinc ions essential for catalysis.[16][18][20] Structure-based optimization has led to the identification of low micromolar inhibitors active against clinically relevant MBLs.[17][19]

Mechanism of Action: How 1,2,4-Triazoles Inhibit Enzymes

The inhibitory activity of 1,2,4-triazole compounds stems from their ability to interact with and inhibit various biological targets, primarily enzymes.[2] The specific mechanism can vary depending on the substitutions on the triazole core and the target enzyme.[2]

A prevalent mechanism, particularly in the inhibition of metalloenzymes, involves the coordination of a nitrogen atom of the triazole ring with the metal ion at the enzyme's active site.[2] This interaction can prevent the binding of the natural substrate or interfere with the catalytic process. For example, in the inhibition of cytochrome P450 enzymes, the N4 nitrogen of the triazole ring coordinates with the heme iron atom.[2]

G cluster_moa Mechanism of Enzyme Inhibition by 1,2,4-Triazoles Enzyme Enzyme Active Site (e.g., with Metal Ion) Triazole Substituted 1,2,4-Triazole Enzyme->Triazole Inhibitor Binding Substrate Natural Substrate Enzyme->Substrate Normal Binding & Catalysis InhibitedComplex Enzyme-Inhibitor Complex (Inhibition of Catalysis) Enzyme->InhibitedComplex Triazole->InhibitedComplex

Caption: General mechanism of enzyme inhibition by 1,2,4-triazoles.

Experimental Protocol: Determination of IC50 Values

The determination of the half-maximal inhibitory concentration (IC50) is a fundamental assay in the evaluation of enzyme inhibitors.[7][8] The following is a generalized protocol for determining the IC50 of a substituted 1,2,4-triazole derivative against a target enzyme.

Materials and Reagents:
  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme assay

  • Substituted 1,2,4-triazole inhibitor (test compound)

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound stock solution to obtain a range of concentrations.

    • Prepare solutions of the enzyme and substrate in the assay buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add a fixed volume of the enzyme solution to all wells except the blank.

    • Add different concentrations of the test compound to the test wells. Add solvent (e.g., DMSO) to the control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a specific period.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7][21]

G cluster_ic50 Workflow for IC50 Determination prep Prepare Reagent Solutions (Enzyme, Substrate, Inhibitor) setup Set up 96-well Plate Assay prep->setup reaction Initiate Reaction & Measure Activity setup->reaction analysis Data Analysis: Plot Inhibition vs. [Inhibitor] reaction->analysis result Determine IC50 Value analysis->result

Sources

A Comparative Guide to the Biological Activity of 1,2,4-Triazole Isomers: An In Vitro and In Silico Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and polarity, make it a "privileged scaffold" capable of interacting with a wide array of biological targets.[1] This versatility has led to the development of numerous clinically approved drugs for treating a diverse range of conditions, from fungal infections and cancer to anxiety.[2][3]

1,2,4-Triazole exists in two tautomeric forms: the more stable 1H-1,2,4-triazole and the 4H-1,2,4-triazole.[4] The position of the substituent on the triazole ring profoundly influences the molecule's spatial arrangement, electronic properties, and, consequently, its biological activity. This guide provides an in-depth comparison of 1,2,4-triazole isomers' biological activity, integrating both experimental (in vitro) data and computational (in silico) predictions to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Critical Role of Isomerism in Biological Activity: A Structural Perspective

The substitution pattern on the 1,2,4-triazole ring is a critical determinant of its biological function. The differential placement of substituents on the nitrogen atoms (N-1 vs. N-4) leads to distinct positional isomers with unique three-dimensional shapes and electronic distributions. This, in turn, dictates how these molecules interact with their biological targets.

A comparative study on antifungal agents based on imidazole and 1,2,4-triazole scaffolds revealed that even the type of azole ring, which differs in the arrangement of nitrogen atoms, significantly modulates the inhibitory activity against cytochrome P-450 enzymes.[5] Furthermore, the nature of the substituent on the nitrogen atom plays a pivotal role in the selectivity and potency of these compounds.[5] For instance, in a series of ciprofloxacin-triazole hybrids, the nature of the substituent at the C-3 position and the structure of the substituent at the N-4 position of the 1,2,4-triazole core were found to be crucial for their antibacterial effect.[6]

This underscores the fundamental principle that isomerism is not a trivial structural variation but a key factor governing the therapeutic potential of 1,2,4-triazole derivatives.

In Vitro Evaluation of Biological Activity: Experimental Approaches and Findings

In vitro assays are indispensable for determining the biological activity of 1,2,4-triazole isomers. These experiments provide quantitative data on the efficacy of these compounds against specific biological targets, such as enzymes or microbial cells.

Antifungal Activity

A significant portion of research on 1,2,4-triazoles has focused on their potent antifungal properties.[1] These compounds typically exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

A standard method for assessing antifungal activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution of Test Compounds: The 1,2,4-triazole isomers are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungal suspension without the test compound) and a negative control (broth medium only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Table 1: Comparative Antifungal Activity of 1,2,4-Triazole Derivatives

Compound/IsomerFungal StrainMIC (µg/mL)Reference
1,2,4-Triazole Derivative ACandida albicans3.12-25
1,2,4-Triazole Derivative BAspergillus niger3.12-25
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativeBacillus subtilis31.25[6]

Note: This table is a representative example. The specific activities of 1,2,4-triazole isomers would depend on their unique substitutions.

Antibacterial Activity

Certain 1,2,4-triazole derivatives also exhibit significant antibacterial activity. The mechanism of action can vary, but it often involves the inhibition of essential bacterial enzymes.

Experimental Protocol: Disk Diffusion Assay

The disk diffusion method is a widely used qualitative technique to screen for antibacterial activity.

  • Preparation of Bacterial Lawn: A standardized suspension of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread on the surface of an agar plate.

  • Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the 1,2,4-triazole isomers are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured. A larger zone of inhibition indicates greater antibacterial activity.

In Silico Analysis: Predicting and Rationalizing Biological Activity

Computational, or in silico, methods are powerful tools for predicting the biological activity of molecules and understanding their mechanism of action at a molecular level. These approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a 1,2,4-triazole isomer) when bound to a specific protein target.[8] This allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Workflow for Molecular Docking of 1,2,4-Triazole Isomers

PDB Protein Target Preparation (e.g., Fungal CYP51 from PDB) Grid Binding Site Definition (Grid box generation) PDB->Grid Ligand Ligand Preparation (3D structures of 1,2,4-triazole isomers) Docking Molecular Docking Simulation Ligand->Docking Grid->Docking Analysis Analysis of Docking Results (Binding energy, interactions) Docking->Analysis Dataset Dataset of 1,2,4-Triazole Isomers with Known Biological Activity Descriptors Calculation of Molecular Descriptors Dataset->Descriptors Model Development of QSAR Model (e.g., Multiple Linear Regression) Descriptors->Model Validation Model Validation (Internal and External) Model->Validation Prediction Prediction of Activity for New Isomers Validation->Prediction

Sources

"comparison of synthetic routes for 5-mercapto-1,2,4-triazoles: efficiency and yield"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 5-Mercapto-1,2,4-Triazoles: Efficiency, Yield, and Practical Considerations

Introduction: The Versatile 5-Mercapto-1,2,4-Triazole Scaffold

The 5-mercapto-1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique structural features, including the ability to act as a hydrogen bond donor and acceptor, and the presence of a reactive thiol group, have led to its incorporation into a wide range of compounds with diverse biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties. Furthermore, these compounds serve as important intermediates in the synthesis of various heterocyclic systems and as corrosion inhibitors.

Given their significance, the development of efficient and high-yielding synthetic routes to 5-mercapto-1,2,4-triazoles is of paramount importance. This guide provides a comparative analysis of the most common and effective synthetic strategies, with a focus on their efficiency, yield, and practical applicability in a research and development setting. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations.

Comparative Analysis of Synthetic Routes

The synthesis of 5-mercapto-1,2,4-triazoles can be broadly categorized into three primary approaches, each with its own set of strengths and weaknesses. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern on the triazole ring, and the desired scale of the reaction.

Route 1: The Thiocarbohydrazide Approach

This is arguably the most direct and widely employed method for the synthesis of 3-substituted-5-mercapto-1,2,4-triazoles. The reaction involves the condensation of thiocarbohydrazide with a carboxylic acid or its derivative (e.g., an ester or acid chloride), followed by cyclization.

start Thiocarbohydrazide + Carboxylic Acid intermediate Acylthiocarbohydrazide Intermediate start->intermediate Condensation product 3-Substituted-5-mercapto-1,2,4-triazole intermediate->product Cyclization (Heat/Acid)

Figure 1: General scheme for the synthesis of 5-mercapto-1,2,4-triazoles from thiocarbohydrazide.

Mechanism: The reaction proceeds via the initial formation of an acylthiocarbohydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to afford the desired triazole. The cyclization is typically promoted by heat or by the use of a dehydrating agent such as concentrated sulfuric acid or phosphoric acid.

Experimental Protocol (Example: Synthesis of 3-phenyl-5-mercapto-1,2,4-triazole)

  • A mixture of thiocarbohydrazide (1.06 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) is heated at 160-170 °C for 2 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid is triturated with a 10% aqueous sodium carbonate solution.

  • The solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

Advantages:

  • Simplicity: This is a one-pot reaction that is relatively easy to perform.

  • Cost-effectiveness: Thiocarbohydrazide and many carboxylic acids are readily available and inexpensive.

  • High yields: This method often provides good to excellent yields of the desired product.

Disadvantages:

  • Harsh reaction conditions: The use of high temperatures and strong acids can be a limitation for substrates with sensitive functional groups.

  • Limited scope: This method is primarily suitable for the synthesis of 3-substituted triazoles.

Route 2: The Thiosemicarbazide Cyclization Approach

This versatile method allows for the synthesis of 3,4-disubstituted-5-mercapto-1,2,4-triazoles. The reaction involves the acylation of a thiosemicarbazide, followed by cyclization of the resulting acylthiosemicarbazide.

start Thiosemicarbazide + Acylating Agent intermediate Acylthiosemicarbazide start->intermediate Acylation product 3,4-Disubstituted-5-mercapto-1,2,4-triazole intermediate->product Cyclization (Base)

Figure 2: General scheme for the synthesis of 5-mercapto-1,2,4-triazoles from thiosemicarbazide.

Mechanism: The thiosemicarbazide is first acylated to form an acylthiosemicarbazide. This intermediate is then treated with a base (e.g., sodium hydroxide, potassium carbonate) to induce intramolecular cyclization with the elimination of water.

Experimental Protocol (Example: Synthesis of 3-phenyl-4-methyl-5-mercapto-1,2,4-triazole)

  • To a solution of 4-methylthiosemicarbazide (1.05 g, 10 mmol) in pyridine (20 mL) is added benzoyl chloride (1.41 g, 10 mmol) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 4 hours, and then poured into ice-water.

  • The resulting precipitate (acylthiosemicarbazide) is filtered, washed with water, and dried.

  • The acylthiosemicarbazide is then refluxed in a 2 M aqueous sodium hydroxide solution (20 mL) for 4 hours.

  • The reaction mixture is cooled, and the pH is adjusted to 5-6 with dilute hydrochloric acid.

  • The precipitated product is filtered, washed with water, and recrystallized from ethanol.

Advantages:

  • Versatility: This method allows for the introduction of substituents at both the 3- and 4-positions of the triazole ring.

  • Milder conditions: The cyclization step is typically carried out under basic conditions, which are often milder than the acidic conditions used in the thiocarbohydrazide route.

Disadvantages:

  • Two-step procedure: This method involves two separate steps, which can be more time-consuming and may result in lower overall yields compared to one-pot methods.

  • Substrate-dependent yields: The yield of the final product can be highly dependent on the nature of the substituents.

Route 3: The Acylhydrazine-Thiocyanate Approach

This method provides an alternative route to 3-substituted-5-mercapto-1,2,4-triazoles starting from acylhydrazines and a thiocyanate salt.

start Acylhydrazine + Thiocyanate intermediate Acylthiosemicarbazide Intermediate start->intermediate Addition product 3-Substituted-5-mercapto-1,2,4-triazole intermediate->product Cyclization (Base)

Figure 3: General scheme for the synthesis of 5-mercapto-1,2,4-triazoles from acylhydrazines and thiocyanates.

Mechanism: The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which is generated in situ from the reaction of the acylhydrazine with the thiocyanate. This intermediate then undergoes base-catalyzed cyclization to yield the triazole product.

Experimental Protocol (Example: Synthesis of 3-phenyl-5-mercapto-1,2,4-triazole)

  • A mixture of benzoylhydrazine (1.36 g, 10 mmol) and potassium thiocyanate (1.94 g, 20 mmol) in ethanol (30 mL) is refluxed for 6 hours.

  • The solvent is removed under reduced pressure, and the residue is treated with a 2 M aqueous sodium hydroxide solution (20 mL) and refluxed for another 4 hours.

  • The reaction mixture is cooled, and the pH is adjusted to 5-6 with dilute hydrochloric acid.

  • The precipitated product is filtered, washed with water, and recrystallized from ethanol.

Advantages:

  • One-pot potential: The reaction can often be carried out as a one-pot procedure.

Disadvantages:

  • Use of thiocyanates: Thiocyanates can be toxic and require careful handling.

  • Potentially lower yields: The yields for this method can be more variable compared to the other routes.

Comparative Summary

FeatureRoute 1: ThiocarbohydrazideRoute 2: ThiosemicarbazideRoute 3: Acylhydrazine-Thiocyanate
Starting Materials Thiocarbohydrazide, Carboxylic AcidThiosemicarbazide, Acylating AgentAcylhydrazine, Thiocyanate
Product 3-Substituted-5-mercapto-1,2,4-triazole3,4-Disubstituted-5-mercapto-1,2,4-triazole3-Substituted-5-mercapto-1,2,4-triazole
Reaction Conditions High temperature, strong acidMilder, basic conditionsBasic conditions
Procedure One-potTwo-stepOne-pot (potential)
Yield Good to excellentVariableVariable
Advantages Simple, cost-effective, high yieldsVersatile, milder conditionsAlternative starting materials
Disadvantages Harsh conditions, limited scopeTwo-step, variable yieldsUse of toxic reagents

Conclusion and Recommendations

The synthesis of 5-mercapto-1,2,4-triazoles can be achieved through several efficient routes, each with its own set of advantages and disadvantages.

  • For the straightforward synthesis of 3-substituted-5-mercapto-1,2,4-triazoles , the thiocarbohydrazide approach (Route 1) is often the method of choice due to its simplicity, cost-effectiveness, and generally high yields. However, researchers should be mindful of the harsh reaction conditions, which may not be suitable for all substrates.

  • When the synthesis of 3,4-disubstituted-5-mercapto-1,2,4-triazoles is desired, the thiosemicarbazide cyclization approach (Route 2) is the most versatile and reliable method. While it is a two-step procedure, the milder reaction conditions offer a significant advantage for sensitive substrates.

Ultimately, the optimal synthetic route will depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. By carefully considering the factors outlined in this guide, researchers can select the most appropriate method to efficiently and effectively synthesize the desired 5-mercapto-1,2,4-triazole derivatives for their specific applications.

References

  • Reid, J. R., & Heindel, N. D. (1976). A convenient synthesis of 1,2,4-triazole-3-thiols. Journal of Heterocyclic Chemistry, 13(4), 925-926. [Link]

  • Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis and antibacterial activity of some 5-substituted-4-phenyl-1,2,4-triazole-3-thiones. Indian Journal of Chemistry-Section B, 42(11), 2894-2898. [Link]

  • Chande, M. S., & Karnik, A. V. (1992). A facile one pot synthesis of 3-aryl-5-mercapto-1,2,4-triazoles. Journal of the Indian Chemical Society, 69(6), 346-347. [Link]

Validating the Mechanism of Action of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the potential mechanisms of action of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol derivatives against established therapeutic alternatives. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific derivative, this compound, is a member of this versatile class of compounds. While its precise mechanism of action is an active area of investigation, its structural features suggest several plausible biological targets. This guide will explore three such potential mechanisms: anti-inflammatory action via cyclooxygenase (COX) inhibition, antifungal activity through disruption of ergosterol biosynthesis, and anticancer effects by inducing apoptosis.

Comparative Analysis of Biological Activity

To contextualize the potential efficacy of this compound derivatives, we present a comparative analysis of their expected performance against standard therapeutic agents in each of the three hypothesized mechanisms of action. The following tables summarize representative inhibitory concentrations for each class of compounds.

Anti-inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]

Compound ClassSpecific CompoundTargetIC50 (µM)
1,2,4-Triazole Derivative (Representative) 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiolCOX-221.53[4]
Standard COX-2 Inhibitor CelecoxibCOX-20.04[5]
Standard COX-2 Inhibitor CelecoxibCOX-26.8[6]

Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.

Antifungal Activity: Inhibition of Fungal Growth

The triazole class of antifungals, which includes widely used drugs like fluconazole, primarily exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8]

Compound ClassSpecific CompoundTarget OrganismMIC (µg/mL)
1,2,4-Triazole Derivative (Representative) 4-amino-3-mercapto-1,2,4-triazole moietyCandida albicans3.8 - 120[9]
Standard Triazole Antifungal FluconazoleCandida albicans≤2[10]
Standard Triazole Antifungal FluconazoleCandida albicans0.5[1]

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

The induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer agents. The cytotoxic potential of a compound is often assessed by its half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineRepresentative IC50 (µM)Standard Cytotoxic AgentCancer Cell LineIC50 (µM)
1,2,4-Triazole Derivative MCF-7 (Breast)43.4[2]DoxorubicinMCF-7 (Breast)2.50[11]
1,2,4-Triazole Derivative HeLa (Cervical)5.6[12]DoxorubicinHeLa (Cervical)2.92[11]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Workflows for Mechanism Validation

To rigorously validate the hypothesized mechanisms of action, a multi-faceted experimental approach is necessary. The following workflows provide a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Hypothesized MOA Validation Workflow A Initial Screening B Target-Based Assays A->B Identified Activity C Cell-Based Assays B->C Confirmed Target Engagement D Downstream Pathway Analysis C->D Observed Cellular Phenotype

Caption: A generalized workflow for validating the mechanism of action.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to validate each of the three potential mechanisms of action.

Anti-inflammatory Mechanism: Cyclooxygenase (COX-2) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and established ELISA-based methods.[13][14][15]

Objective: To determine the in vitro inhibitory effect of this compound derivatives on human recombinant COX-2.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This protocol quantifies the amount of Prostaglandin E2 (PGE2) produced, a downstream product of PGH2, using an enzyme-linked immunosorbent assay (ELISA).

G cluster_0 COX-2 Inhibition Assay Workflow A Prepare Reagents (COX-2, Arachidonic Acid, Test Compound, Celecoxib) B Incubate Enzyme with Inhibitor (Test Compound or Celecoxib) A->B C Initiate Reaction with Arachidonic Acid B->C D Stop Reaction (e.g., with Stannous Chloride) C->D E Quantify PGE2 Production via ELISA D->E F Calculate IC50 Value E->F G cluster_0 Broth Microdilution MIC Assay Workflow A Prepare Serial Dilutions of Test Compound and Fluconazole C Inoculate Microtiter Plate with Fungal Suspension A->C B Prepare Standardized Fungal Inoculum (e.g., Candida albicans) B->C D Incubate at 35°C for 24-48 hours C->D E Visually or Spectrophotometrically Determine Fungal Growth D->E F Identify Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound derivative (test compound)

  • Fluconazole (positive control) [16]* Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator at 35°C

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and fluconazole in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound and fluconazole in RPMI-1640 medium to achieve the desired concentration range.

  • Inoculum Preparation: Culture C. albicans on a suitable agar plate. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity or by reading the absorbance at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the growth control.

Anticancer Mechanism: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [17][18][19] Objective: To determine the cytotoxic effect (IC50) of this compound derivatives on human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer).

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [19]The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

G cluster_0 MTT Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Serial Dilutions of Test Compound and Doxorubicin A->B C Incubate for 24-72 hours B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals (e.g., with DMSO) D->E F Measure Absorbance at ~570 nm E->F G Calculate Cell Viability and Determine IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (test compound)

  • Doxorubicin (positive control) [20]* MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • CO2 incubator at 37°C

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound or doxorubicin. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator at 37°C.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percent viability against the log of the compound concentration.

Anticancer Mechanism: Western Blot Analysis of Apoptosis Markers

This protocol provides a general framework for detecting key apoptosis-related proteins by Western blotting. [11][21][22] Objective: To investigate whether the cytotoxic effects of this compound derivatives are mediated by the induction of apoptosis.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By probing for key apoptosis markers such as cleaved caspases and PARP, one can determine if the apoptotic signaling cascade has been activated.

G cluster_0 Apoptosis Western Blot Workflow A Treat Cells with Test Compound B Lyse Cells and Quantify Protein A->B C Separate Proteins by SDS-PAGE B->C D Transfer Proteins to Membrane C->D E Block Membrane and Incubate with Primary Antibodies (e.g., anti-cleaved Caspase-3, anti-PARP) D->E F Incubate with Secondary Antibody E->F G Detect Protein Bands (Chemiluminescence) F->G H Analyze Band Intensity G->H

Caption: Workflow for Western blot analysis of apoptosis markers.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-PARP, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add a chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.

Signaling Pathway Diagrams

Visualizing the targeted biological pathways provides a clearer understanding of the potential mechanisms of action.

Anti-inflammatory Pathway: Arachidonic Acid Cascade

G A Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX-1 / COX-2 B->C G 5-Lipoxygenase (5-LOX) B->G D Prostaglandin H2 (PGH2) C->D E Prostaglandins (PGE2, etc.) D->E F Inflammation, Pain, Fever E->F H Leukotrienes G->H I Inflammation H->I J This compound (Hypothesized Inhibition) J->C

Caption: The arachidonic acid cascade leading to prostaglandins and leukotrienes.

Antifungal Pathway: Ergosterol Biosynthesis

G A Acetyl-CoA B Squalene A->B Multiple Steps C Lanosterol B->C D Lanosterol 14α-demethylase (Target of Azoles) C->D E Ergosterol D->E Multiple Steps F Fungal Cell Membrane Integrity E->F G This compound (Hypothesized Inhibition) G->D

Caption: A simplified overview of the ergosterol biosynthesis pathway in fungi.

Anticancer Pathway: Intrinsic and Extrinsic Apoptosis

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway A Death Ligands (e.g., FasL) B Death Receptors (e.g., FasR) A->B C DISC Formation B->C D Pro-Caspase-8 C->D E Caspase-8 (Active) D->E N Pro-Caspase-3 E->N F Cellular Stress / DNA Damage G Bcl-2 Family Regulation (Bax/Bak activation) F->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Apoptosome Formation I->J K Pro-Caspase-9 J->K L Caspase-9 (Active) K->L L->N M This compound (Hypothesized Induction) M->G O Caspase-3 (Active) Executioner Caspase N->O P Cleavage of Cellular Substrates (e.g., PARP) O->P Q Apoptosis P->Q

Caption: The convergence of the intrinsic and extrinsic apoptosis pathways.

Conclusion

This guide provides a comprehensive framework for validating the potential mechanisms of action of this compound derivatives. By employing the detailed experimental protocols and comparing the results to established therapeutic agents, researchers can effectively elucidate the biological activity of this promising class of compounds. The causality-driven approach and self-validating nature of these experiments will ensure the generation of robust and reliable data, paving the way for further drug development and clinical application.

References

  • MDPI. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

  • PubMed. (1998). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp.. Retrieved from [Link]

  • PubMed. (2021). Utility of triazole antifungal therapeutic drug monitoring: Insights from the Society of Infectious Diseases Pharmacists: Endorsed by the Mycoses Study Group Education and Research Consortium. Retrieved from [Link]

  • PubMed. (2007). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • PubMed. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Prostaglandin biosynthesis pathways. Arachidonic acid liberated from.... Retrieved from [Link]

  • PubMed. (2002). Novel triazole antifungal agents. Retrieved from [Link]

  • EBSCO. (n.d.). Triazole antifungals | Research Starters. Retrieved from [Link]

  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133–173.
  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. Retrieved from [Link]

  • PubChem. (n.d.). Arachidonic Acid Metabolism | Pathway. Retrieved from [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • PubMed. (2021). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • Springer Nature Experiments. (2006). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF-7 cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluconazole MIC distributions a for Candida spp.. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

  • Healthline. (2021). About Cytotoxic Agents: Uses, How They Help, & Limitations. Retrieved from [Link]

  • PubMed. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Retrieved from [Link]

  • PubMed. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • SpringerLink. (2023). New 1,2,4-triazole based eugenol derivatives as antiCOX-2 and anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Retrieved from [Link]

  • PubMed. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Antifungal Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • Semantic Scholar. (2022). New Antifungal Agents with Azole Moieties. Retrieved from [Link]

  • PubMed. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Minimal inhibitory concentration (MIC) of compound 2b against C. albicans strains (μg/ml) with some 1,2,3-triazole derivatives described in the literature. Retrieved from [Link]

Sources

A Comparative Guide to Cross-Resistance Profiling of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol in Drug-Resistant Microbial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobials and the Challenge of Cross-Resistance

The relentless rise of antimicrobial resistance (AMR) necessitates a robust pipeline of novel therapeutic agents.[1] Compounds built on the 1,2,4-triazole scaffold have consistently demonstrated a wide spectrum of biological activities, including potent antimicrobial and antifungal properties.[1][2] The specific compound, 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol, represents a promising chemical entity within this class.[3][4] Its synthesis is achievable through established chemical pathways, starting from benzoic acid hydrazide and proceeding through a potassium dithiocarbazinate salt intermediate.[5][6][7][8]

However, the development of any new antimicrobial agent must be accompanied by a rigorous evaluation of its potential for cross-resistance. From a microbiological standpoint, cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple, often structurally distinct, antimicrobial agents.[9] This phenomenon can severely limit the clinical utility of a new drug, even before it reaches the market. Understanding the cross-resistance profile of a candidate molecule is therefore not merely an academic exercise but a critical step in preclinical assessment.

This guide provides a comprehensive framework for conducting cross-resistance studies of this compound (hereafter referred to as "MPT-301" for brevity) against a panel of clinically relevant, drug-resistant microbial strains. We will compare its hypothetical performance against established drugs and provide detailed, validated protocols to ensure data integrity and reproducibility.

Section 1: The Rationale for Cross-Resistance Profiling

The primary objective of this investigation is to determine whether the mechanisms that confer resistance to existing antibiotics also affect the activity of MPT-301. This is crucial for predicting its efficacy in a clinical landscape dominated by multidrug-resistant (MDR) pathogens. The core of the investigation rests on answering two key questions:

  • Is there pre-existing resistance? Are clinically isolated strains already resistant to MPT-301 due to mechanisms they evolved to combat other drugs?

  • What is the potential for future resistance? If resistance to MPT-301 emerges, will it simultaneously confer resistance to other essential antibiotics?

Common mechanisms that underpin cross-resistance include the overexpression of multidrug efflux pumps, enzymatic modification or degradation of the drug, and alteration of the drug's molecular target.[9] For instance, the AcrAB-TolC efflux system in Gram-negative bacteria can expel a wide range of compounds, potentially leading to cross-resistance between different antibiotic classes.[10] Conversely, these studies may also uncover instances of collateral sensitivity , an evolutionary trade-off where resistance to one drug increases susceptibility to another.[9][10] Identifying such relationships can inform powerful combination therapy strategies.

Section 2: A Phased Experimental Workflow for Comprehensive Profiling

We propose a structured, multi-phase workflow to systematically evaluate the cross-resistance profile of MPT-301. This workflow ensures a logical progression from baseline activity assessment to in-depth mechanistic investigation.

G cluster_0 Phase 1: Baseline Activity cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Cross-Resistance Assessment cluster_3 Phase 4: Mechanistic Studies p1_start Select Panel of Strains (Susceptible & Resistant) p1_mic Determine MIC of MPT-301 & Comparator Drugs p1_start->p1_mic Broth Microdilution p2_select Select Susceptible Strain (e.g., S. aureus ATCC 29213) p1_mic->p2_select p3_test Test MIC of All Drugs Against: - Clinical Resistant Strains - Lab-Generated Resistant Mutant p1_mic->p3_test p2_passage Serial Passage in Sub-MIC MPT-301 p2_select->p2_passage p2_confirm Confirm Resistance (MIC Shift >8-fold) p2_passage->p2_confirm p2_confirm->p3_test p3_analyze Analyze MIC Data for Cross-Resistance & Collateral Sensitivity p3_test->p3_analyze p4_epi Efflux Pump Inhibition Assay p3_analyze->p4_epi If cross-resistance observed p4_wgs Whole Genome Sequencing of Resistant Mutant p3_analyze->p4_wgs If cross-resistance observed p4_target Identify Mutations & Potential Resistance Mechanisms p4_wgs->p4_target

Caption: Proposed workflow for MPT-301 cross-resistance studies.
Comparator Antimicrobials

The selection of appropriate comparators is essential for contextualizing the activity of MPT-301. Based on the broad activity of triazoles, we recommend the following:

  • For Bacteria:

    • Ciprofloxacin (Fluoroquinolone): Targets DNA gyrase.

    • Oxacillin (β-lactam): Targets cell wall synthesis (for Staphylococci).

    • Gentamicin (Aminoglycoside): Targets protein synthesis.

    • Tetracycline: Targets protein synthesis; common substrate for efflux pumps.

  • For Fungi:

    • Fluconazole (Triazole): Known mechanism targeting ergosterol synthesis.[11]

    • Amphotericin B (Polyene): Different mechanism (binds ergosterol).

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol establishes the baseline potency of MPT-301 and comparator drugs. The broth microdilution method is the gold standard for quantitative susceptibility testing.

Rationale: This method provides a precise MIC value, which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. It is highly reproducible and allows for the simultaneous testing of multiple compounds.[12]

Step-by-Step Methodology:

  • Preparation of Inoculum: a. From a fresh (18-24h) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in the appropriate test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Preparation of Drug Dilutions: a. Prepare a stock solution of MPT-301 and each comparator drug in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of each drug in a 96-well microtiter plate using the appropriate broth. Typical concentration ranges might be 128 µg/mL down to 0.06 µg/mL.

  • Inoculation and Incubation: a. Add the standardized microbial inoculum to each well of the drug-containing plates. The final volume in each well should be 100-200 µL. b. Include a growth control well (inoculum, no drug) and a sterility control well (broth, no inoculum). c. Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or 24-48 hours for fungi.

  • Reading the MIC: a. The MIC is determined as the lowest concentration of the drug at which there is no visible growth (no turbidity) in the well.

Section 3: Data Interpretation and Comparative Analysis

The collected MIC data should be organized to facilitate direct comparison between MPT-301 and the established drugs across all tested strains.

Hypothetical Data Presentation

The following table presents a hypothetical dataset to illustrate how results can be interpreted.

Microbial StrainResistance PhenotypeMPT-301CiprofloxacinOxacillinTetracyclineFluconazole
S. aureus ATCC 25923Susceptible20.50.251N/A
S. aureus (MRSA)Oxacillin-R2 0.5>1281N/A
S. aureus (Tet-R)Tetracycline-R32 0.50.25>64N/A
E. coli ATCC 25922Susceptible80.015N/A2N/A
E. coli (Cipro-R)Ciprofloxacin-R8 >32N/A2N/A
C. albicans ATCC 90028Susceptible1N/AN/AN/A0.5
C. albicans (Flu-R)Fluconazole-R16 N/AN/AN/A>64

All values are MICs in µg/mL. R = Resistant. N/A = Not Applicable.

Analysis of Hypothetical Data:
  • No Cross-Resistance with MRSA: The MRSA strain remains susceptible to MPT-301 (MIC=2 µg/mL), indicating that the mechanism of methicillin resistance (mediated by PBP2a) does not affect the activity of MPT-301. This is a favorable outcome.

  • Potential Cross-Resistance with Tetracycline Resistance: The Tetracycline-R S. aureus shows a 16-fold increase in the MIC of MPT-301. This suggests a shared resistance mechanism, likely an efflux pump that recognizes both tetracycline and MPT-301 as substrates.

  • No Cross-Resistance with Fluoroquinolone Resistance: The Ciprofloxacin-R E. coli remains fully susceptible to MPT-301, suggesting that mutations in DNA gyrase do not impact its activity.

  • Potential Cross-Resistance with Azole Resistance: The Fluconazole-R C. albicans shows a 16-fold higher MIC to MPT-301. This is a significant finding, as it suggests a shared mechanism, possibly alterations in the target enzyme (sterol 14-α-demethylase) or upregulation of efflux pumps common in azole-resistant fungi.[11]

Section 4: Investigating Mechanisms of Cross-Resistance

When data suggests cross-resistance (as with the Tet-R and Flu-R strains in our example), follow-up studies are essential to identify the underlying mechanism.

Experimental Protocol 2: Efflux Pump Inhibition Assay

Rationale: This assay determines if the observed resistance is due to the activity of multidrug efflux pumps. An Efflux Pump Inhibitor (EPI) is used to block these pumps, and a subsequent reduction in the MIC indicates that efflux is a key resistance mechanism.

Step-by-Step Methodology:

  • Select the resistant strain showing cross-resistance (e.g., the Tet-R S. aureus).

  • Determine the MIC of MPT-301 for this strain using the standard protocol (Protocol 1).

  • Repeat the MIC determination, but this time add a sub-inhibitory concentration of an EPI to the broth in all wells. Common EPIs include:

    • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for bacteria.

    • PAβN (Phe-Arg β-naphthylamide) for Gram-negative bacteria.

  • Compare the MIC of MPT-301 in the presence and absence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant and implicates efflux as a resistance mechanism.

Molecular Analysis of Resistant Strains

To definitively identify resistance mechanisms, molecular methods are indispensable.[13]

Rationale: Whole-genome sequencing (WGS) of laboratory-evolved resistant mutants and comparison to the parent strain can pinpoint the specific genetic mutations responsible for resistance. This provides irrefutable evidence of the molecular target or resistance pathway.[14]

Workflow Overview:

  • Generate a resistant mutant in the lab by serially passaging a susceptible strain in increasing concentrations of MPT-301.

  • Perform WGS on both the original susceptible (parent) strain and the newly generated resistant mutant.

  • Compare the genomes to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant strain.

  • Analyze the mutated genes to infer their function. For example, mutations in genes encoding for efflux pump regulators, ribosomal proteins, or metabolic enzymes (like those in the ergosterol pathway for fungi) would be strong candidates for conferring resistance.[15]

G cluster_0 Scenario A: No Cross-Resistance cluster_1 Scenario B: Cross-Resistance cluster_2 Scenario C: Collateral Sensitivity A_Res Resistance to Drug X A_Mech Mechanism for Drug X (e.g., Target Mutation) is specific. A_Res->A_Mech A_Sus Susceptibility to MPT-301 A_Mech->A_Sus Does not affect MPT-301 target B_ResX Resistance to Drug X B_Mech Shared Mechanism (e.g., Efflux Pump) B_ResX->B_Mech B_ResM Resistance to MPT-301 B_Mech->B_ResM Expels both drugs C_Res Resistance to Drug X C_Mech Mechanism for Drug X (e.g., Membrane Change) creates a new vulnerability. C_Res->C_Mech C_Sus Increased Susceptibility to MPT-301 C_Mech->C_Sus Facilitates MPT-301 entry or activity

Sources

"benchmarking the antioxidant activity of 1,2,4-triazole derivatives against known antioxidants"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antioxidant Activity of 1,2,4-Triazole Derivatives

This guide provides a comprehensive benchmark of the antioxidant activity of novel 1,2,4-triazole derivatives against established antioxidant compounds. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents for diseases linked to oxidative stress. We will delve into the mechanistic principles of antioxidant action, detail validated experimental protocols for comparative analysis, and present a quantitative comparison based on experimental data.

The Imperative for Novel Antioxidants: Understanding Oxidative Stress

Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1][2] ROS, such as superoxide anions, hydrogen peroxide, and hydroxyl radicals, are natural byproducts of cellular metabolism.[2][3] However, their overproduction can lead to significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, implicating oxidative stress in the pathogenesis of numerous diseases like cancer, neurodegenerative disorders, and cardiovascular disease.[1][2][4]

Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[3] While natural antioxidants like vitamins and flavonoids are well-known, there is a growing interest in synthetic compounds that offer potent and targeted antioxidant activity.[1][2][4] Among these, the 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant antioxidant properties.[2][3][4][5][6]

Benchmarking Methodologies: In Vitro Antioxidant Capacity Assays

To quantitatively compare the antioxidant potential of 1,2,4-triazole derivatives, a panel of standardized and validated in vitro assays is essential. Each assay targets a different aspect of antioxidant action, providing a more comprehensive profile of a compound's activity. We will focus on three widely adopted spectrophotometric methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Expertise & Causality: The DPPH assay is a rapid and reliable method for screening the radical scavenging activity of compounds.[7] Its principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[8] The DPPH radical is a deep purple-colored crystalline solid. When it reacts with an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. This decolorization is measured spectrophotometrically at approximately 517 nm.[8] The degree of color change is directly proportional to the radical scavenging activity of the compound. A lower IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) indicates higher antioxidant activity.[9]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Test Compounds & Standards: Prepare stock solutions of the 1,2,4-triazole derivatives and standard antioxidants (e.g., Ascorbic Acid, Trolox, BHT) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from these stock solutions.

  • Assay Procedure (96-well plate format):

    • Blank: Add 200 µL of methanol to a well.

    • Control: Add 100 µL of methanol and 100 µL of the DPPH stock solution.

    • Sample/Standard: Add 100 µL of the various dilutions of the test compounds or standards and 100 µL of the DPPH stock solution.[8]

  • Incubation:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[8] The dark incubation is critical to prevent the light-induced degradation of DPPH.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[8]

    • Plot the % Inhibition against the concentration of the test compound/standard to determine the IC₅₀ value from the curve.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Expertise & Causality: The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10] The principle involves the generation of the blue-green ABTS•+ by reacting ABTS with a strong oxidizing agent like potassium persulfate.[10][11] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS.[11] This decolorization is measured spectrophotometrically at 734 nm.[10][11] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants. The results are typically expressed as Trolox Equivalents (TE), comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble analog of Vitamin E.[10]

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[12] This long incubation ensures the complete formation of the ABTS•+ radical.

    • ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of approximately 0.70 (±0.02) at 734 nm. This standardization is crucial for reproducible results.

  • Assay Procedure (96-well plate format):

    • Add 190-200 µL of the ABTS•+ working solution to each well.[12]

    • Add 10-20 µL of the test compounds or Trolox standard at various concentrations.

  • Incubation:

    • Incubate the plate at room temperature for a specified duration, typically 6-30 minutes.[11]

  • Measurement:

    • Measure the absorbance at 734 nm.[11]

  • Calculation:

    • Calculate the percentage inhibition similar to the DPPH assay.

    • Create a standard curve by plotting the % inhibition versus the concentration of Trolox.

    • The antioxidant capacity of the test compounds is expressed as the Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Expertise & Causality: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13][14] The assay is conducted at a low pH (acidic conditions), which is necessary to maintain iron solubility and drive the reduction reaction. At this low pH, a complex of Fe³⁺ and a colorimetric probe (e.g., 2,4,6-tripyridyl-s-triazine, TPTZ) is colorless. When an antioxidant reduces the ferric ion to the ferrous form, the Fe²⁺ forms an intense blue-colored complex with the probe, which has a strong absorbance at around 593 nm.[15] The change in absorbance is proportional to the total reducing power of the electron-donating antioxidants in the sample.[13]

  • Reagent Preparation:

    • FRAP Working Solution: This reagent is typically prepared fresh by mixing three solutions:

      • Acetate buffer (300 mM, pH 3.6)

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

      • These are mixed in a 10:1:1 (v/v/v) ratio. The solution should be warmed to 37°C before use.

    • Standards: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample, standard, or blank (solvent) to the wells.

    • Add 190-220 µL of the pre-warmed FRAP working solution to all wells.

  • Incubation:

    • Incubate the plate for a specified time (typically 4-10 minutes, but can be longer) at 37°C.[13][16]

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Subtract the blank reading from the sample and standard readings.

    • Plot the absorbance of the ferrous iron standards against their concentration to create a standard curve.

    • The FRAP value of the samples is determined from this curve and expressed as µM Fe²⁺ equivalents.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Comparison: 1,2,4-Triazoles vs. Standard Antioxidants

The following table summarizes experimental data from various studies, comparing the antioxidant activity of select 1,2,4-triazole derivatives with widely used standard antioxidants. The activity is primarily reported as IC₅₀ values for DPPH and ABTS assays, where a lower value signifies greater potency.

Compound/DerivativeAssayAntioxidant Activity (IC₅₀ in µg/mL)Reference(s)
Standard Antioxidants
Ascorbic AcidDPPH6.1 - 8.4[9]
TroloxDPPH3.77 - 4.0[9]
Butylated Hydroxytoluene (BHT)DPPH19.8 - 32.06[1][9]
Gallic AcidDPPH2.6 - 13.2[9]
1,2,4-Triazole Derivatives
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol (Compound G)DPPH7.12 ± 2.32[17][18]
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol (Compound G)ABTS4.59 ± 4.19[17][18]
4-(benzylideneamino)-3-(BHT-thiomethyl)-1H-1,2,4-triazole-5(4H)-thioneDPPHMore active than BHT at 10⁻⁴ M[1]
4,4'-(hexane-1,6-diyl)-bis(..triazole-3-yl)methyl.. (Compound 11b)DPPH10 ± 0.7[1]
1,2,4-triazole-3-thiones (general class)DPPHGood inhibitory effect[1]
S-alkylated 1,2,4-triazoles (general class)DPPHWeak inhibitory effect[1]

Structure-Activity Relationship (SAR) and Mechanism of Action

The data reveals that the antioxidant activity of 1,2,4-triazole derivatives is highly dependent on their substitution patterns.[1][17][19]

  • Phenolic and Thiol Groups: The presence of phenolic (-OH) and thiol (-SH) groups significantly enhances antioxidant activity.[17][18][19] For example, 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, which contains both a mercapto (thiol) group and a phenolic hydroxyl group, demonstrates potent DPPH and ABTS radical scavenging activity, even surpassing standard antioxidants like BHA in some cases.[18][20] These groups can readily donate a hydrogen atom to neutralize free radicals.

  • Electron-Donating Groups: Substituents that act as electron-donating groups increase the stability of the resulting antioxidant radical, thereby enhancing the compound's ability to scavenge free radicals.[17][18]

  • Thione vs. S-Alkyl Derivatives: Studies have shown that 1,2,4-triazole-3-thiones exhibit good antioxidant activity, whereas their S-alkylated counterparts often show diminished effects.[1] This suggests the thione tautomer, with its available proton on the nitrogen or sulfur atom, is crucial for the radical scavenging mechanism.

  • Steric Hindrance: Bulky substituents near the active functional group can sometimes decrease activity.[1] However, incorporating a sterically hindered phenolic moiety like BHT into the triazole structure has been shown to yield compounds with higher activity than BHT itself.[1]

The primary mechanism by which these compounds exert their antioxidant effect is through hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive oxygen species.

Antioxidant_Mechanism Triazole 1,2,4-Triazole-SH (Antioxidant) TriazoleRadical Triazole Radical (Stabilized) Triazole->TriazoleRadical H• donation (HAT) Radical Free Radical (e.g., DPPH•) Neutralized Neutralized Molecule Radical->Neutralized H• acceptance

Caption: Hydrogen Atom Transfer (HAT) by a triazole-thiol.

Conclusion

This guide demonstrates that 1,2,4-triazole derivatives represent a promising class of synthetic antioxidants.[1][21] Strategic chemical modification of the triazole core, particularly with phenol and thiol functional groups, can yield compounds with antioxidant potencies comparable or superior to established standards like BHT and Trolox.[1][17][18] The presented methodologies provide a robust framework for the systematic evaluation and benchmarking of novel antioxidant candidates. Further in vivo studies are warranted to translate these in vitro findings into tangible therapeutic applications for oxidative stress-related pathologies.

References

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Vertex AI Search.
  • ABTS Antioxidant Assay Kit: A Comprehensive Guide. Vertex AI Search.
  • Antioxidant Properties of 1,2,4-Triazoles. ISRES.
  • Cetin, A., & Gecibesler, I. H. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science, 5(06), 120-126.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io.
  • Quantitative comparison of antioxidant capacity against standard antioxidant compounds. Benchchem.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
  • Microwave-Assisted Synthesis and Antioxidant Properties of Some New 1,2,4-Triazole Derivatives.
  • FRAP Antioxidant Assay, C
  • DPPH Antioxidant Assay, C
  • ABTS Antioxidant Capacity Assay. G-Biosciences.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • The ABTS Antioxidant Assay: A Comprehensive Technical Guide. Benchchem.
  • Shakir, R. M., Saoud, S. A., Jasim, H. S., & Hussain, D. F. (2022). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol.
  • Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. SciSpace.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
  • FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science.
  • Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review.
  • 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity. ChemicalBook.
  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences.
  • Antioxidant Activity of 1,2,4-Triazole and Its Deriv
  • Evaluation as antioxidant agents of 1,2,4-triazole derivatives: Effects of essential functional groups.
  • The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review). Zaporizhzhia State Medical and Pharmaceutical University.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Disposal of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol. Adherence to these procedures is critical for the safety of laboratory personnel and the preservation of environmental integrity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory operations.

Synthesized Hazard Profile and Risk Assessment

This compound is a complex molecule featuring a triazole heterocyclic core, a thiol (mercaptan) group, and a phenyl substituent. Each of these functional groups contributes to its overall hazard profile. The mercaptan group is notable for its potential for strong, unpleasant odors and reactivity, while the triazole ring system is found in various compounds with a range of toxicological profiles.

The primary risks associated with this compound and its derivatives include irritation to the skin, eyes, and respiratory system.[3] Based on data from related triazoles, there may also be risks of acute oral toxicity and potential reproductive toxicity.[2] Therefore, it must be handled as a hazardous substance.

Hazard CategoryGHS Classification (Inferred)Rationale & Precautionary Statements
Acute Toxicity, Oral Category 4 Harmful if swallowed (H302). Based on parent 1,2,4-triazole data.[2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Category 2 Causes skin irritation (H315). Common for amino-mercapto-triazole derivatives.[3] Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[3]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation (H319). Based on data for both 1,2,4-triazole and its derivatives.[2][3] Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[3]
Reproductive Toxicity Category 1B May damage fertility or the unborn child (H360). This is a significant hazard associated with the parent 1,2,4-triazole.[2] Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation (H335). A common hazard for powdered chemical reagents.[3] Avoid breathing dust. Use only outdoors or in a well-ventilated area.
Flammability Flammable Solid, Category 1 Some related triazole derivatives are classified as flammable solids.[3] Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound, from initial handling to final waste packaging.

Step-by-Step PPE Application:

  • Hand Protection: Don chemically resistant nitrile gloves. For tasks with a higher risk of splash, consider double-gloving or using thicker gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: Wear a clean, buttoned laboratory coat. Ensure sleeves are fully extended to the wrist. For larger quantities, a chemically resistant apron over the lab coat is recommended.

  • Eye and Face Protection: Use chemical splash goggles that provide a full seal around the eyes. If there is a significant risk of splashing or handling powder outside of a fume hood, a full-face shield must be worn in addition to goggles.

  • Respiratory Protection: All handling of the solid material should be performed in a certified chemical fume hood to control dust and potential vapors. If a fume hood is not available, or if airborne dust concentrations may exceed exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4]

  • Foot Protection: Wear closed-toe shoes that fully cover the foot.

Comprehensive Disposal Workflow

The guiding principle for the disposal of this compound is that it is a hazardous waste and must be managed by licensed professionals.[2][5] The most effective and compliant disposal method is high-temperature incineration at a permitted hazardous waste facility.[1] This ensures the complete destruction of the molecule, preventing environmental release.

Waste Management Hierarchy

Before detailing the disposal protocol, it is essential to consider the established hierarchy of waste management. The primary goal is always to minimize waste generation.

A Prevention & Reduction B Reuse A->B If unavoidable C Recycling B->C If not reusable D Treatment (Incineration) C->D If not recyclable E Disposal (Landfill - Not Recommended) D->E Ash residue

Caption: The Waste Management Hierarchy prioritizes waste prevention over treatment and disposal.

Disposal Decision and Execution Workflow

The following diagram outlines the step-by-step process from the point of waste generation to its final, compliant disposal.

cluster_prep In-Lab Waste Handling cluster_disposal Professional Disposal A Waste Generation (e.g., unused reagent, contaminated labware) B Is waste container available and properly labeled? A->B C Prepare a designated Hazardous Waste container. Label with: 'Hazardous Waste' Full Chemical Name Associated Hazards B->C No D Place waste into container. Segregate from incompatible materials (e.g., strong oxidizers). B->D Yes C->D E Seal container and store in a designated Satellite Accumulation Area (SAA). D->E F Contact Institutional EHS Office to schedule a waste pickup. E->F G EHS transports waste to a licensed Hazardous Waste Treatment, Storage, and Disposal Facility (TSDF). F->G H Final Disposal Method: High-Temperature Incineration G->H

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol. The following procedures are based on established best practices for handling structurally similar heterocyclic and mercapto-containing compounds. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach to personal protective equipment (PPE) is warranted to ensure the utmost safety for all laboratory personnel.

Hazard Analysis and Risk Assessment: An Evidence-Based Approach

The primary routes of potential exposure that must be mitigated are:

  • Inhalation: Especially if the compound is a fine powder or if aerosols are generated during handling.[1][2]

  • Dermal Contact: Absorption through the skin can be a significant route of exposure for many organic compounds.[1][2]

  • Ocular Contact: The eyes are particularly sensitive to chemical irritants.[1][2]

  • Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.[3][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to creating a safe working environment. The following recommendations are categorized by the level of protection required for different laboratory operations.

Standard Laboratory Operations (Low Risk)

For routine tasks such as weighing small quantities in a well-ventilated area or preparing dilute solutions, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards.Protects against accidental splashes of solutions or contact with airborne particles.[5]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against incidental skin contact. Nitrile offers good resistance to a wide range of chemicals. For prolonged contact or handling of concentrated solutions, consider double-gloving.[6][7][8]
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from minor spills and contamination.[5][7]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.
Operations with Increased Risk of Exposure

For procedures that may generate dust or aerosols, or involve larger quantities of the compound, enhanced PPE is required:

PPE CategorySpecificationRationale
Respiratory Protection A NIOSH-approved N95 respirator or a half-mask respirator with appropriate particulate cartridges.Minimizes the inhalation of airborne particles. The choice of respirator should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.[7][8]
Eye and Face Protection A full-face shield worn over chemical safety goggles.Provides an additional layer of protection for the entire face from splashes and airborne particles.[5][7]
Hand Protection Double-gloving with chemical-resistant nitrile or neoprene gloves.Reduces the risk of exposure from a single glove failure.
Body Protection A chemical-resistant apron worn over a lab coat, or a disposable chemical-resistant coverall.Offers enhanced protection against larger spills and splashes of corrosive or irritating chemicals.[7][8]

Procedural Guidance for Safe Handling and Disposal

Adherence to strict operational protocols is as crucial as wearing the correct PPE. The following step-by-step procedures are designed to minimize exposure and ensure a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling the compound, ensure that a designated work area, preferably within a certified chemical fume hood, is clean and uncluttered.[1]

  • PPE Donning: Put on all required PPE as outlined in the table above based on your risk assessment.

  • Weighing and Transfer:

    • If the compound is a solid, handle it in a manner that minimizes dust generation.[2][3] Use a spatula for transfers and avoid pouring the powder.

    • If working with a solution, use appropriate glassware and transfer techniques to prevent spills and splashes.

  • Post-Handling:

    • After handling, decontaminate the work surface with an appropriate solvent.

    • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves.[1][3]

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, should be collected in a designated, clearly labeled hazardous waste container.[1][2]

  • Container Management: The waste container should be kept closed when not in use and stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.[1][4]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[9]

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill Response:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.[2][3]

    • Ventilate the area and decontaminate the spill site.[2]

    • For large spills, evacuate the area and contact your institution's emergency response team.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow Start Start: Assess Task TaskType Nature of Task? Start->TaskType LowRisk Low Risk (e.g., Weighing small quantities, preparing dilute solutions) TaskType->LowRisk Routine/ Low Volume HighRisk High Risk (e.g., Handling large quantities, risk of aerosol generation) TaskType->HighRisk Non-routine/ High Volume/ Aerosol Potential StandardPPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes LowRisk->StandardPPE EnhancedPPE Enhanced PPE: - Full-face Shield over Goggles - Double Nitrile/Neoprene Gloves - Chemical-resistant Apron/Coverall - N95 or Half-mask Respirator HighRisk->EnhancedPPE Proceed Proceed with Caution StandardPPE->Proceed EnhancedPPE->Proceed

Caption: PPE Selection Workflow for Handling this compound.

References

  • Apollo Scientific. (2023, March 12).
  • Thermo Fisher Scientific. (2025, December 24).
  • Carl ROTH. (2025, May 19). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
  • Carl ROTH. (2024, March 3).
  • Fisher Scientific. (2024, January 28).
  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.
  • ResearchGate. (2024, January 19).
  • PMC - NIH. (n.d.). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • ResearchGate. (n.d.). The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Stericycle. (n.d.). OSHA Compliance in Non-Acute Healthcare Facilities.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Wikipedia. (n.d.). Hydrazine.
  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • ResearchGate. (2025, August 8).
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Central Asian Journal of Theoretical and Applied Science. (2024, October). Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl)
  • Arkivoc. (2025, July 17). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE.
  • Carl ROTH. (2025, May 19). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
  • Sigma-Aldrich. (n.d.). 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol.
  • Benchchem. (n.d.). Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol
Reactant of Route 2
Reactant of Route 2
5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.